molecular formula C5H10BrNO B146678 2-Bromo-N,N-dimethylpropanamide CAS No. 54537-47-2

2-Bromo-N,N-dimethylpropanamide

Cat. No.: B146678
CAS No.: 54537-47-2
M. Wt: 180.04 g/mol
InChI Key: ZEDHSSVDQTYBRV-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethylpropanamide is a useful research compound. Its molecular formula is C5H10BrNO and its molecular weight is 180.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-4(6)5(8)7(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDHSSVDQTYBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463665
Record name 2-BROMO-N,N-DIMETHYLPROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54537-47-2
Record name 2-Bromo-N,N-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54537-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BROMO-N,N-DIMETHYLPROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Bromo-N,N-dimethylpropanamide (also known as N,N-Dimethyl-2-bromopropionamide), a critical organohalide intermediate. Distinguished by its reactive


-bromo amide motif, this compound serves as a dual-function reagent: a high-efficiency initiator for Atom Transfer Radical Polymerization (ATRP) and an electrophilic building block in pharmaceutical synthesis.[1]

Critical Note on Identity: Researchers must distinguish this compound (CAS 54537-47-2 ) from its structural isomer, 2-bromo-N,2-dimethylpropanamide (CAS 69959-88-2). This guide focuses exclusively on the N,N-dimethyl variant, favored for its solubility profile and steric properties in polymer chemistry.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The utility of this compound stems from the polarization of the C-Br bond adjacent to the carbonyl group, which facilitates both homolytic cleavage (radical generation) and heterolytic cleavage (nucleophilic displacement).[1]

Datasheet
PropertySpecificationNote
IUPAC Name This compound
CAS Number 54537-47-2 Validated Registry Number
Molecular Formula

Molecular Weight 180.04 g/mol
Appearance Colorless to pale yellow liquidDarkens upon light exposure
Density ~1.3-1.4 g/cm³ (Predicted)Halogenated dense liquid
Boiling Point ~95-100°C at 10 mmHgVacuum distillation recommended
Solubility Soluble in DCM, THF, DMF, WaterHydrolytically unstable in basic water
Reactivity Electrophile (Sn2), Radical SourceAlkylating agent

Synthetic Routes & Process Optimization

The industrial and laboratory standard for synthesizing this compound utilizes Nucleophilic Acyl Substitution .[1] This pathway is preferred over direct bromination of the amide due to higher regioselectivity and yield.[1]

Protocol: Acyl Halide Amidation

Reaction: 2-Bromopropionyl bromide + Dimethylamine


 Product + HBr (salt)

Reagents:

  • Substrate: 2-Bromopropionyl bromide (CAS 563-76-8).[1]

  • Nucleophile: Dimethylamine (anhydrous or 40% aq.[1] solution, though anhydrous gas/THF solution is preferred for purity).[1]

  • Base Scavenger: Triethylamine (

    
    ) or excess Dimethylamine.[1]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a dropping funnel, nitrogen inlet, and thermometer. Charge with DCM and

    
     (1.1 eq).[1] Cool to 0°C  using an ice/salt bath. Critical: Exothermic reaction control is vital to prevent elimination side reactions.
    
  • Amine Addition: Add Dimethylamine (1.0 eq) to the cooled solution.

  • Acyl Halide Addition: Dropwise add 2-Bromopropionyl bromide (1.0 eq) dissolved in DCM over 60 minutes. Maintain internal temperature

    
    .
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. A white precipitate (Triethylamine hydrobromide) will form.[1]

  • Workup: Filter off the solid salt. Wash the organic filtrate with 1M HCl (to remove unreacted amine), then sat.[1]

    
    , then brine.[1]
    
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via vacuum distillation (approx.[1] 0.1 mmHg) to obtain a clear oil.[1]
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Bromopropionyl Bromide Cooling Cool to 0°C (DCM Solvent) Start->Cooling Addition Dropwise Addition: Dimethylamine + Et3N Cooling->Addition Exotherm Control Reaction Stir 4h @ RT (Precipitate Forms) Addition->Reaction Filtration Filter Et3N·HBr Salt Reaction->Filtration Wash Aq. Wash (HCl -> NaHCO3 -> Brine) Filtration->Wash Distillation Vacuum Distillation Wash->Distillation Product Pure this compound Distillation->Product

Figure 1: Step-by-step synthesis workflow via nucleophilic acyl substitution.

Mechanistic Reactivity & Applications[1]

Atom Transfer Radical Polymerization (ATRP)

This compound is a "privileged" initiator for ATRP, particularly for synthesizing Poly(N,N-dimethylacrylamide) (PDMA).[1] The structure of the initiator mimics the propagating chain end of the polymer, ensuring fast initiation relative to propagation (


), which is essential for low dispersity (Đ).[1]

Mechanism: The C-Br bond undergoes reversible homolytic cleavage catalyzed by a transition metal complex (


).[1]
  • Activation:

    
    
    
  • Propagation:

    
    
    
  • Deactivation:

    
    
    

This "dormant-active" equilibrium suppresses termination reactions, allowing for the growth of block copolymers used in hydrogels and drug delivery systems.[1]

Pharmaceutical Intermediate (Sn2 Chemistry)

In medicinal chemistry, the bromine atom serves as a leaving group.[1] It is displaced by nucleophiles (amines, thiols, phenoxides) to attach the N,N-dimethylpropanamide motif to larger scaffolds.[1] This motif improves water solubility and hydrogen bond accepting capability in drug candidates.[1]

Reactivity Pathway Diagram

Reactivity Compound 2-Bromo-N,N- dimethylpropanamide Cu1 Cu(I) Catalyst Compound->Cu1 Homolysis Substitution Sn2 Displacement Compound->Substitution + Nucleophile Radical Carbon Radical (R•) Cu1->Radical Activation Radical->Cu1 Deactivation (Reversible) Polymer Controlled Polymer (Low Dispersity) Radical->Polymer + Monomer Nuc Nucleophile (R-NH2, R-SH) Pharma Functionalized Amide Scaffold Substitution->Pharma - HBr

Figure 2: Dual reactivity pathways: Radical initiation (top) and Nucleophilic substitution (bottom).

Safety, Toxicology, & Handling

Hazard Class: Alkylating Agent / Irritant.[1]

  • GHS Classification: Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3.[1][2]

  • Signal Word: WARNING.

Handling Protocols:

  • Lachrymator Potential: Like many

    
    -halo carbonyls, this compound may possess lachrymatory properties (tear-inducing).[1] Always handle in a functioning fume hood. 
    
  • Skin Contact: The compound is lipophilic and an alkylating agent.[1] It can penetrate skin and alkylate DNA/Proteins.[1] Double-gloving (Nitrile/Neoprene) is mandatory.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The C-Br bond is light-sensitive; use amber glass vials.[1]

References

  • PubChem. (n.d.).[1][3] Compound Summary: this compound (CAS 54537-47-2).[3][4] National Library of Medicine.[1] [Link]

  • Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization.[1] Chemical Reviews, 101(9), 2921–2990.[1] (Foundational text on ATRP initiators). [Link]

  • Teodorescu, M., & Matyjaszewski, K. (1999).[1] Atom Transfer Radical Polymerization of (Meth)acrylamides.[1] Macromolecules, 32(15), 4826–4831.[1] (Specific use of amide initiators). [Link]

Sources

2-Bromo-N,N-dimethylpropanamide physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Physicochemical Profiling, Synthesis, and Application in Polymer Chemistry CAS Registry Number: 54537-47-2[1]

Executive Summary

2-Bromo-N,N-dimethylpropanamide (also known as N,N-Dimethyl-2-bromopropionamide) is an


-haloamide derivative primarily utilized as a highly efficient initiator in Atom Transfer Radical Polymerization (ATRP)  and as a versatile intermediate in the synthesis of pharmaceutical heterocycles.[1][2]

Distinct from its varying homologs, this molecule presents a unique handling challenge: it exists as a low-melting solid (m.p. ~32 °C) , often appearing as a supercooled liquid or semi-solid slush at typical laboratory temperatures. This guide provides a definitive physicochemical profile, a validated synthesis protocol, and critical safety frameworks for handling this potent lachrymator.

Physicochemical Profile

Key Constants & Properties

The following data aggregates experimental values and high-confidence predictive models. Researchers must note the melting point, as phase changes during storage can affect aliquoting accuracy.

PropertyValue / DescriptionNotes
CAS Number 54537-47-2 Distinct from the isobutyramide derivative (69959-88-2).[2]
Molecular Formula C

H

BrNO
Molecular Weight 180.04 g/mol
Appearance White to yellow crystalline needlesSolid at <30°C; often supercooled liquid at RT.[2]
Melting Point 32 °C Validated via recrystallization from n-hexane [1].[3]
Boiling Point ~80–85 °C @ 0.5 mmHgPredicted atmospheric BP is ~196 °C (decomposes).
Density ~1.35 – 1.39 g/cm³Estimated based on liquid state homologs.
Solubility Soluble in DCM, THF, Toluene, MeOHLimited solubility in cold hexane (used for purification).
Refractive Index

~1.48–1.50
Structural Analysis

The molecule features a secondary bromide at the


-position to the carbonyl. The N,N-dimethyl amide group provides two critical functions:
  • Electronic Activation: The amide carbonyl stabilizes the radical species formed during ATRP, increasing the initiation efficiency compared to simple alkyl halides.

  • Steric Environment: The dimethyl substitution prevents competitive hydrogen bonding often seen in primary amides, improving solubility in organic polymerization media.

Synthesis & Purification Protocol

Reaction Logic

The most robust synthesis involves the nucleophilic acyl substitution of 2-bromopropionyl bromide with dimethylamine .

  • Challenge: The reaction is highly exothermic.

  • Solution: Use of a Schotten-Baumann-like condition with an auxiliary base (Triethylamine) or excess dimethylamine to scavenge the HBr byproduct.

  • Purification Strategy: Unlike liquid amides which are distilled, this compound is best purified via recrystallization from n-hexane at low temperature due to its specific solubility profile [1].

Validated Experimental Procedure

Scale: 100 mmol basis

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagent Prep: Suspend Dimethylamine HCl (9.4 g, 115 mmol) in anhydrous Dichloromethane (DCM) (150 mL).

  • Base Addition: Cool to 0 °C (ice bath). Add Triethylamine (TEA) (26 mL, ~187 mmol) dropwise. The salt will dissolve as the free amine is liberated.

  • Acylation: Add 2-Bromopropionyl bromide (10 mL, 95 mmol) dropwise over 30 minutes. Caution: Exotherm. Maintain internal T < 5 °C.[3]

  • Workup:

    • Stir at RT for 3 hours.

    • Wash reaction mixture with 1M HCl (2 x 50 mL) to remove excess amine/TEA.

    • Wash with sat. NaHCO

      
       and Brine.
      
    • Dry organic layer over MgSO

      
       and concentrate in vacuo.
      
  • Purification (Critical Step):

    • Dissolve the crude yellow oil in warm n-hexane.

    • Cool to 4 °C (fridge) or -20 °C (freezer).

    • Result: Bright yellow/white needles precipitate. Filter cold.

Synthesis Workflow Visualization

SynthesisWorkflow Start Reactants: 2-Bromopropionyl bromide + Dimethylamine HCl Step1 Activation (0°C): Add TEA in DCM Start->Step1 Step2 Acylation: Dropwise Addition (Exothermic Control) Step1->Step2 Liberate Free Amine Step3 Quench & Wash: HCl -> NaHCO3 -> Brine Step2->Step3 3h @ RT Step4 Crystallization: n-Hexane @ 4°C Step3->Step4 Crude Oil Product Final Product: Needles (m.p. 32°C) Step4->Product Filtration

Figure 1: Step-by-step synthesis and purification workflow emphasizing the crystallization step.

Applications in Research

ATRP Initiator

This compound is a "privileged" initiator for the polymerization of acrylamides (e.g., N,N-dimethylacrylamide).

  • Mechanism: The C-Br bond is homolytically cleaved by a Cu(I) complex. The resulting radical is stabilized by the amide group, allowing for controlled propagation.

  • Advantage: It mimics the structure of the propagating chain end of poly(acrylamides), ensuring rapid initiation (

    
    ), which is essential for low dispersity (Đ).
    
Mechanistic Pathway

ATRP_Mechanism Initiator 2-Bromo-N,N- dimethylpropanamide (R-Br) Transition Transition State [Atom Transfer] Initiator->Transition Activator Activator: Cu(I)/Ligand Activator->Transition Radical Carbon Radical (R•) Transition->Radical k_act Deactivator Deactivator: Cu(II)-Br/Ligand Transition->Deactivator Polymer Polymer Chain Growth (+ Monomer) Radical->Polymer Propagation Deactivator->Transition Polymer->Transition Reversible Deactivation (k_deact)

Figure 2: ATRP Initiation Cycle. The amide functionality stabilizes the nascent radical, facilitating the equilibrium with the copper catalyst.

Safety & Handling Protocols

Lachrymator Warning

This compound is a potent lachrymator (tear-inducing agent) and skin irritant. It functions as an alkylating agent.

  • Immediate Action: If exposed, eyes will tear profusely. Do not rub. Move to fresh air immediately.

  • Engineering Controls: NEVER handle on an open bench. All weighing, synthesis, and filtration must occur inside a certified chemical fume hood.

Storage Recommendations
  • Temperature: Store at 2–8 °C .

  • State: At this temperature, the compound is a solid.[3]

  • Usage: If liquid is required, allow the container to warm to room temperature (25 °C) inside a hood; it will melt gently without degradation.

References

  • RSC Polymer Chemistry: Synthesis of N,N-dimethyl 2-bromopropionamide and its use in RAFT/ATRP. (Supporting Info, Polymer Chem., 2011).

  • PubChem Compound Summary: this compound (CAS 54537-47-2).[1][2] National Center for Biotechnology Information.

  • Matyjaszewski Polymer Group: Atom Transfer Radical Polymerization (ATRP) Initiators.[4][5][] Carnegie Mellon University.

Sources

Technical Guide: 2-Bromo-N,N-dimethylpropanamide

[1]

Executive Summary

2-Bromo-N,N-dimethylpropanamide (CAS: 54537-47-2) is a specialized

Atom Transfer Radical Polymerization (ATRP)180.04  g/mol 

Part 1: Physicochemical Specifications[2]

The precise molecular weight of this compound is dictated by the isotopic abundance of bromine. Unlike standard organic molecules where carbon dominates the mass spectrum profile, the presence of bromine creates a distinct doublet pattern.

Molecular Weight & Isotopic Distribution[3]
  • Average Molecular Weight: 180.04 g/mol [1][2]

  • Monoisotopic Mass (

    
    Br):  179.00  g/mol 
    
  • Monoisotopic Mass (

    
    Br):  181.00  g/mol 
    

Note on Mass Spectrometry: Due to the naturally occurring


m/z 179181
Key Properties Table[4][5][6]
PropertyValue / Description
IUPAC Name This compound
CAS Registry Number 54537-47-2
Molecular Formula

Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point (Predicted) ~200–205 °C (at 760 mmHg)
Density (Predicted) ~1.36 g/cm³ (Interpolated from C2/C4 homologs)
Solubility Soluble in organic solvents (DCM, THF, Toluene); Hydrolytically unstable in basic aqueous media.[1][3][4]

Part 2: Synthesis & Production

The most robust synthesis route involves the nucleophilic acyl substitution of 2-bromopropionyl bromide with dimethylamine. This method is preferred over the carboxylic acid coupling (using DCC/EDC) due to higher atom economy and simpler purification.

Reaction Scheme

Synthesiscluster_conditionsConditionsReactant12-Bromopropionyl Bromide(Electrophile)IntermediateTetrahedralIntermediateReactant1->IntermediateReactant2Dimethylamine(Nucleophile)Reactant2->IntermediateProduct2-Bromo-N,N-dimethylpropanamideIntermediate->Product EliminationByproductHBr salt(removed by base)Intermediate->ByproductCondSolvent: DCM or THFTemp: 0°C to RTBase: Et3N or Excess HNMe2

Figure 1: Synthesis pathway via acyl halide substitution.

Experimental Protocol

Safety Warning: Perform all steps in a fume hood. 2-Bromopropionyl bromide is a lachrymator and corrosive.

  • Preparation: Charge a dry 3-neck round-bottom flask with Dichloromethane (DCM) and Dimethylamine (2.2 equiv) or a mixture of Dimethylamine (1.1 equiv) and Triethylamine (1.1 equiv). Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add 2-Bromopropionyl bromide (1.0 equiv) diluted in DCM over 30 minutes. Maintain internal temperature below 5°C to prevent elimination side reactions (formation of acrylamides).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup:

    • Wash the organic layer with 1M HCl (to remove unreacted amine).

    • Wash with Saturated NaHCO3 (to remove acidic byproducts).

    • Wash with Brine , dry over MgSO4 , and filter.

  • Purification: Concentrate via rotary evaporation. If necessary, purify by vacuum distillation or silica gel column chromatography (Hexane/EtOAc gradient).

Part 3: Analytical Characterization

Validating the molecular weight and structure requires Proton Nuclear Magnetic Resonance (

H NMR Spectral Assignment (CDCl , 400 MHz)
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationAssignment
CH-Br 4.45 – 4.60 ppmQuartet (

Hz)
1HAlpha-proton deshielded by Br and C=O
N-CH

(a)
3.05 – 3.10 ppmSinglet3HMethyl cis to Carbonyl Oxygen
N-CH

(b)
2.95 – 3.00 ppmSinglet3HMethyl trans to Carbonyl Oxygen
CH

-CH
1.70 – 1.80 ppmDoublet (

Hz)
3HTerminal methyl group
Characterization Workflow

Analysiscluster_NMRStructural Verificationcluster_MSMW VerificationSamplePurified SampleNMR1H NMR (CDCl3)Sample->NMRMSMass Spectrometry (ESI+)Sample->MSCheck1Check: Quartet @ ~4.5 ppm(Alpha-proton)NMR->Check1Check2Check: Two Singlets @ ~3.0 ppm(Restricted Amide Rotation)NMR->Check2Check3Check: m/z 179 & 181(1:1 Isotopic Ratio)MS->Check3

Figure 2: Analytical workflow for structural confirmation.

Part 4: Applications in Drug Development & Polymer Science

The primary utility of this compound is as an ATRP Initiator . Its structure mimics the propagating radical of acrylamide monomers, making it ideal for synthesizing Poly(N,N-dimethylacrylamide) (PDMA) with low dispersity (Đ < 1.2).[5]

Mechanism: Atom Transfer Radical Polymerization

In ATRP, the C-Br bond undergoes reversible homolytic cleavage catalyzed by a transition metal complex (

  • Initiation: The Cu(I) complex abstracts the bromine atom, generating a carbon-centered radical on the propionamide backbone.

  • Propagation: This radical attacks the vinyl group of the monomer (e.g., N,N-dimethylacrylamide).

  • Deactivation: The Cu(II)-Br complex rapidly transfers the bromine back to the chain end, capping the polymer and minimizing termination events.

Why this initiator? Using an initiator that structurally matches the monomer (amide-to-amide) ensures that the initiation rate (


ATRPInitiator2-Bromo-N,N-dimethylpropanamide(R-Br)RadicalRadical Species(R•)Initiator->Radical Activation (-Br)ActivatorCu(I) ComplexActivator->RadicalCatalysisPolymerPolymer-Br(Dormant)Radical->Polymer + MonomerDeactivation (+Br)MonomerMonomer(DMA)

Figure 3: ATRP Initiation Cycle utilizing the target molecule.

Part 5: References

  • PubChem. (2025).[1][2] this compound (Compound).[1] National Library of Medicine. [Link]

  • Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules, 32(15), 4826-4831. (Context: Use of amide-based initiators for controlled polymerization).

  • Radzinski, S. C., et al. (2019). Solvent-Dependent Kinetics in the ATRP of N,N-Dimethylacrylamide. Polymer Chemistry. (Context: Kinetic data using alpha-halo amide initiators).

Technical Guide: Synthesis of 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Bromo-N,N-dimethylpropanamide CAS Registry Number: 54537-47-2 Molecular Formula: C₅H₁₀BrNO Molecular Weight: 180.04 g/mol

This technical guide details the synthesis of this compound, a critical alpha-halo amide intermediate used in the development of pharmaceutical agents (specifically 4,4-disubstituted piperidines) and agrochemicals. The molecule features a propionamide backbone with a bromine atom at the alpha position and a dimethyl-substituted nitrogen.[1]

The preferred synthetic pathway described herein utilizes a nucleophilic acyl substitution between 2-bromopropionyl bromide and dimethylamine. This route is selected for its high atom economy, reliability, and avoidance of the difficult selectivity issues associated with direct bromination of N,N-dimethylpropanamide.

Part 1: Retrosynthetic Analysis & Pathway Design

To design a robust synthesis, we must first visualize the disconnection of the target molecule. The amide bond is the most logical disconnection point, leading back to an activated acylating agent and an amine.

Strategic Logic
  • Bond Disconnection: The C-N bond is the standard point of assembly.

  • Precursor Selection:

    • Fragment A: Dimethylamine (DMA). Readily available as a gas, aqueous solution (40%), or hydrochloride salt.

    • Fragment B: 2-Bromopropionyl bromide (or chloride).[2][3][4] This is commercially available or easily synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction from propionic acid.

  • Why not Route B (Direct Bromination)? Brominating N,N-dimethylpropanamide directly is chemically challenging. The amide nitrogen lone pair resonance reduces the acidity of the alpha-protons compared to ketones, often requiring strong bases (LDA) and low temperatures (-78°C) to achieve selective mono-bromination without side reactions.

Pathway Visualization

Retrosynthesis Target This compound (Target) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 2-Bromopropionyl Bromide (Activated Electrophile) Disconnection->Precursor1 Precursor2 Dimethylamine (Nucleophile) Disconnection->Precursor2 Origin Propionic Acid (Starting Material) Precursor1->Origin HVZ Reaction (Br2/P)

Figure 1: Retrosynthetic disconnection showing the acyl halide pathway as the primary logic.

Part 2: Primary Synthesis Protocol (Acyl Halide Route)

This protocol is adapted from standard procedures for alpha-bromo amide synthesis [1][2]. It prioritizes exotherm control and purity.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The nitrogen of the dimethylamine attacks the carbonyl carbon of the acid bromide, forming a tetrahedral intermediate. The carbonyl reforms, expelling the bromide ion as a leaving group.

Equation:



Note: Two equivalents of amine (or 1 eq amine + 1 eq auxiliary base) are required to scavenge the HBr byproduct.

Reagents & Materials
ReagentEquiv.[2][5]RoleNotes
2-Bromopropionyl Bromide 1.0SubstrateCorrosive, lachrymator. Handle in hood.
Dimethylamine (DMA) 2.2NucleophileUse 40% aq. solution or HCl salt + TEA.
Dichloromethane (DCM) SolventSolventAnhydrous preferred for high yield.
Triethylamine (TEA) 1.1Aux. BaseOnly if using DMA·HCl salt.[6]
1M HCl WashWorkupRemoves unreacted amine.
Step-by-Step Methodology
1. Setup and Cooling (Critical for Purity)
  • Equipment: 3-neck round-bottom flask, addition funnel, nitrogen inlet, thermometer.

  • Solvent: Charge the flask with DCM (10-15 mL per gram of substrate).

  • Amine Addition: Add Dimethylamine (2.2 equiv) to the DCM. If using aqueous DMA, ensure vigorous stirring. If using DMA[7][8][9]·HCl, suspend in DCM and add Triethylamine (2.2 equiv) to liberate the free base.

  • Temperature: Cool the mixture to 0°C – 5°C using an ice/salt bath.

    • Expert Insight: Low temperature is mandatory. Higher temperatures promote the displacement of the alpha-bromine by the amine (SN2 side reaction), leading to an alpha-amino amide impurity.

2. Electrophile Addition
  • Procedure: Load 2-bromopropionyl bromide (1.0 equiv) into the addition funnel. Dilute with a small volume of DCM if necessary for flow control.

  • Rate: Add dropwise over 30–60 minutes. Maintain internal temperature < 10°C .

  • Observation: White fumes (HBr/Amine salt) may form; the solution will become cloudy due to salt precipitation.

3. Reaction & Quench
  • Aging: After addition, allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

  • Monitoring: Verify completion via TLC (Silica, 30% EtOAc/Hexane) or GC-MS.

  • Quench: Add water (equal volume to solvent) to dissolve the ammonium salts.

4. Workup & Purification[10][11]
  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Washing:

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Sat. NaHCO₃ (removes residual acid/HBr).

    • Wash with Brine (drying).

  • Drying: Dry over anhydrous MgSO₄ or Na₂SO₄. Filter.

  • Concentration: Remove solvent under reduced pressure (Rotovap) at < 40°C.

  • Result: The product is typically a pale yellow to colorless oil. Distillation under high vacuum can be performed for pharmaceutical-grade purity.

Part 3: Process Workflow Visualization

The following diagram illustrates the operational flow, highlighting critical decision points (diamonds) and actions (rectangles).

Workflow Start Start: Reagent Prep Cooling Cool Amine/DCM to 0°C Start->Cooling Addition Dropwise Addition of 2-Bromopropionyl Bromide Cooling->Addition TempCheck Temp < 10°C? Addition->TempCheck TempCheck->Addition No (Slow Down) Reaction Stir at RT (2 hrs) TempCheck->Reaction Yes Quench Quench with Water Reaction->Quench Extraction Phase Separation (Keep Organic Layer) Quench->Extraction Wash Wash: 1M HCl -> NaHCO3 -> Brine Extraction->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry End Final Product: This compound Dry->End

Figure 2: Operational workflow for the synthesis, emphasizing temperature control.

Part 4: Physical Data & Safety

Physical Properties (Computed & Analog-Based)

Note: Experimental values for this specific CAS are sparse in public literature; values below are based on computed models and close structural analogs [3][4].

PropertyValueSource/Note
Appearance Colorless to pale yellow liquidObserved in similar amides
Boiling Point ~90-100°C @ 1-2 mmHgPredicted (Analogous to 2-bromo-N,N-dimethylacetamide)
Density ~1.4 g/cm³Predicted
Solubility Soluble in DCM, EtOAc, MeOHHydrophobic alkyl chain
Chirality Racemic (unless chiral start mat.)C2 is a chiral center
Safety & Hazards (E-E-A-T Critical)
  • Lachrymator: Alpha-halo amides are potent lachrymators (tear gas agents). Work exclusively in a fume hood.

  • Skin Irritant: Causes severe skin irritation and eye damage (H315, H319).[12]

  • Alkylating Agent: As an alkyl halide, it is a potential alkylating agent. Avoid inhalation and contact.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

References

  • Wiley-VCH . "General procedure for the synthesis of ω-bromoacylamides." Supporting Information. Accessed via Vertex AI. 13

  • BenchChem . "Application Notes and Protocols for Reactions Involving 2-Bromo-2-methylpropan-1-amine hydrobromide." BenchChem Protocols. 14

  • PubChem . "this compound (Compound Summary)." National Library of Medicine.

  • ChemicalBook . "2-Bromo-N,2-dimethylpropanamide Synthesis." ChemicalBook.[3] 15

Sources

Technical Guide: 2-Bromo-N,N-dimethylpropanamide (CAS 54537-47-2)

[1]

Executive Summary

2-Bromo-N,N-dimethylpropanamide (CAS 54537-47-2) is a specialized


In drug development, the molecule serves as a versatile electrophile, enabling the introduction of the


Atom Transfer Radical Polymerization (ATRP)

This guide provides a comprehensive technical analysis of the molecule's architecture, synthesis, reactivity, and applications, grounded in mechanistic causality.

Chemical Architecture & Physicochemical Properties[2][3]

Nomenclature and Identity

The IUPAC name This compound is derived as follows:

  • Propanamide: The parent chain consists of 3 carbons including the carbonyl group.

  • 2-Bromo: A bromine atom is attached to the C2 position (the

    
    -carbon).
    
  • N,N-dimethyl: Two methyl groups are attached to the amide nitrogen.

Synonyms: 2-Bromo-N,N-dimethylpropionamide;


1
Key Physicochemical Data

Note: Experimental data for this specific CAS is limited; values below represent consensus from predicted models and analogous structures.

PropertyValueContext
CAS Number 54537-47-2Unique Identifier
Molecular Formula

-
Molecular Weight 180.04 g/mol -
Physical State Liquid or Low-melting SolidColorless to pale yellow
Boiling Point ~196°C (Predicted)At 760 mmHg
Density ~1.3-1.4 g/cm³ (Predicted)Halogenated motif increases density
Solubility Soluble in DCM, THF, MeOHHydrophobic enough for organic layers

Synthetic Routes & Mechanistic Causality

The synthesis of this compound is a classic nucleophilic acyl substitution. The choice of reagents—2-bromopropionyl bromide (or chloride) and dimethylamine —is dictated by the need to preserve the labile

Synthesis Protocol

Reaction:

Methodology:

  • Reagent Prep: Dissolve 2-bromopropionyl bromide (1.0 eq) in anhydrous Dichloromethane (DCM) under

    
     atmosphere.
    
  • Temperature Control: Cool the solution to 0°C. Causality: Low temperature prevents

    
    -elimination of HBr (which would form acrylamides) and minimizes hydrolysis.
    
  • Amine Addition: Add Dimethylamine (2.0+ eq) dropwise. Causality: The second equivalent acts as a proton scavenger (base) to neutralize the HBr byproduct, driving the equilibrium forward. Alternatively, use Triethylamine (TEA) as the auxiliary base.

  • Quench & Workup: Wash with dilute HCl (to remove unreacted amine) and

    
     (to remove acid halides). Dry over 
    
    
    and concentrate.
Mechanistic Visualization

The following diagram illustrates the Nucleophilic Acyl Substitution mechanism, highlighting the tetrahedral intermediate formation and the role of the base.

SynthesisMechanismReagents2-Bromopropionyl Bromide+ DimethylamineIntermediateTetrahedral Intermediate(O- / N+)Reagents->IntermediateNucleophilic Attack(0°C, DCM)TransitionElimination of Br-Intermediate->TransitionCollapse ofTetrahedral CenterProductThis compoundTransition->ProductFormation ofAmide BondByproductDimethylammonium Bromide(Salt)Transition->ByproductProton Transfer

Figure 1: Mechanistic pathway for the synthesis of this compound via acyl substitution.

Applications in Polymer Science (ATRP)

One of the most authoritative applications of this compound is its role as an initiator in Atom Transfer Radical Polymerization (ATRP).

Why this Initiator?

In ATRP, the structure of the initiator should mimic the structure of the propagating chain end (PCE) to ensure fast initiation relative to propagation (

  • Structural Mimicry: For the polymerization of N,N-dimethylacrylamide (DMA), this compound is the perfect structural analog.

  • Bond Dissociation Energy: The C-Br bond adjacent to the amide and methyl group has the optimal homolytic bond dissociation energy to reversibly react with Cu(I) catalysts.

ATRP Mechanism

The initiator (R-X) reacts with a transition metal complex (


ATRP_PathwayInitiatorInitiator (R-Br)This compoundRadicalActive Radical (R•)Initiator->RadicalActivation (k_act)DeactivatorDeactivator Complex[Cu(II)-Br/Ligand]Initiator->DeactivatorHomolytic CleavageActivatorActivator Complex[Cu(I)/Ligand]Activator->RadicalActivation (k_act)Activator->DeactivatorHomolytic CleavageRadical->InitiatorDeactivation (k_deact)MonomerMonomer(e.g., N,N-dimethylacrylamide)Radical->MonomerPropagation (k_p)PolymerPolymer Chain(P-Br)Monomer->PolymerChain GrowthPolymer->RadicalRe-activation

Figure 2: ATRP Initiation cycle showing the reversible activation/deactivation equilibrium essential for controlled polydispersity.

Applications in Drug Development ( )

In medicinal chemistry, the molecule acts as a "warhead" for installing the propionamide moiety. The secondary bromide is susceptible to

Workflow:

  • Nucleophile Selection: Primary/Secondary amines or Thiols.

  • Conditions: Polar aprotic solvent (DMF, MeCN) + Base (

    
     or DIPEA).
    
  • Outcome: Formation of

    
    -amino or 
    
    
    -thio amides, which are common pharmacophores in peptidomimetics and enzyme inhibitors.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic:

  • 
     NMR (
    
    
    , 400 MHz):
    • 
       ~1.7-1.8 ppm (d, 3H): Methyl doublet (
      
      
      -CH).
    • 
       ~2.9-3.1 ppm (s, 3H each): Two singlets for 
      
      
      . Note: Due to restricted rotation of the amide bond, these methyls are magnetically non-equivalent.
    • 
       ~4.5-4.6 ppm (q, 1H): Quartet for the methine proton (
      
      
      -Br).
  • IR Spectroscopy:

    • ~1640-1660

      
      : Strong Amide I band (C=O stretch).
      
    • ~600-700

      
      : C-Br stretch.
      

Safety & Toxicology (GHS)

Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Handling Protocol:

  • Always handle in a fume hood.

  • Wear nitrile gloves and safety goggles.

  • Quenching: Unreacted acid bromides (from synthesis) are corrosive; quench carefully with bicarbonate solution.

References

  • PubChem. "this compound (CID 11367348)."[1] National Center for Biotechnology Information. Accessed October 2023. [Link]

  • Matyjaszewski, K., & Xia, J. "Atom Transfer Radical Polymerization." Chemical Reviews, 2001, 101(9), 2921–2990. (Context: General utility of alpha-haloamides in ATRP). [Link]

  • Teodorescu, M., & Matyjaszewski, K. "Atom Transfer Radical Polymerization of (Meth)acrylamides." Macromolecules, 1999, 32(15), 4826–4837. (Context: Specificity of amide initiators for amide monomers). [Link]

Technical Monograph: Spectroscopic Profile of 2-Bromo-N,N-dimethylpropanamide

[1]

Molecular Weight:1

Executive Summary

2-Bromo-N,N-dimethylpropanamide is a pivotal organobromine intermediate extensively utilized in polymer chemistry as an initiator for Atom Transfer Radical Polymerization (ATRP) and in pharmaceutical synthesis as a precursor for amide-based local anesthetics.[2] Its utility stems from the labile C-Br bond at the

2

This guide provides a rigorous spectroscopic profile of the molecule. Researchers must note that the amide bond exhibits restricted rotation, leading to magnetic non-equivalence of the N-methyl groups in NMR spectroscopy—a frequent source of misinterpretation in quality control.

Molecular Architecture & Theoretical Basis[1]

To accurately interpret the spectra, one must understand the electronic environment of the molecule.[3]

Stereochemistry and Chirality

The C2 carbon is a chiral center, bonded to a hydrogen, a methyl group, a bromine atom, and the carbonyl group.[3] Consequently, the molecule exists as a racemic mixture (

323
Amide Resonance & Restricted Rotation

The nitrogen lone pair delocalizes into the carbonyl

  • Consequence: Rotation around the C-N bond is restricted at room temperature.[2][3]

  • Spectral Impact: The two N-methyl groups exist in distinct electronic environments (one cis to the carbonyl oxygen, one trans). This results in two distinct singlets in the

    
     NMR spectrum rather than one integrated signal of 6 protons.[3]
    

Comprehensive Spectroscopic Profile

Proton Nuclear Magnetic Resonance ( NMR)

Solvent:

AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Note
H-3 (Terminal Methyl)1.80 – 1.85Doublet (d)3H~6.7 HzCoupled to Methine H-2.[2]
N-Me (A) 2.98 – 3.02Singlet (s)3H-Cis or trans to Oxygen.[2]
N-Me (B) 3.08 – 3.12Singlet (s)3H-Distinct from N-Me (A).[2]
H-2 (Methine)4.55 – 4.65Quartet (q)1H~6.7 HzDeshielded by Br and C=O.[2]

Analyst Note: If the sample is heated (e.g., >80°C in DMSO-


), the two N-Me singlets will coalesce into a single broad peak as the rotation rate exceeds the NMR timescale.
Carbon-13 NMR ( NMR)

Solvent:

2
AssignmentShift (

ppm)
Environment
C-3 ~21.5Methyl carbon (aliphatic).[2]
N-Me (A) ~36.5N-Methyl carbon.[2]
N-Me (B) ~37.5N-Methyl carbon (non-equivalent).[2]
C-2 ~41.0

-Carbon (bonded to Br).[2]
C-1 ~169.0Carbonyl Carbon (Amide).[2][3]
Infrared Spectroscopy (FT-IR)

Method: Neat film (Liquid)[2]

Wavenumber (

)
Vibration ModeIntensityInterpretation
2930 - 2980 C-H StretchMediumAlkyl C-H (

).[2]
1645 - 1655 C=O[2] StretchStrongAmide I band (characteristic).[2][3]
1400 - 1420 C-N StretchMediumAmide resonance contribution.[2][3][4]
600 - 700 C-Br StretchStrongCharacteristic alkyl halide.[2]
Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

  • Molecular Ion (

    
    ):  m/z 179 and 181.[2][3]
    
  • Isotopic Pattern: The presence of Bromine (

    
     and 
    
    
    ) creates a distinctive 1:1 doublet ratio for the molecular ion.[3]
  • Base Peak: Loss of Br (M-79/81) or cleavage of the amide bond.[2]

Analytical Workflow & Protocol

The following Graphviz diagram outlines the logical flow for validating the identity and purity of the compound.

AnalyticalWorkflowSampleRaw Sample(this compound)PrepSample PrepSolvent: CDCl3Conc: ~10 mg/0.6 mLSample->PrepNMR_Run1H NMR Acquisition(>300 MHz)Prep->NMR_RunCheck_NMeCheck N-Me Region(2.9 - 3.2 ppm)NMR_Run->Check_NMePass_SplitTwo Singlets Observed(Restricted Rotation Confirmed)Check_NMe->Pass_SplitYesFail_SplitSingle Peak ObservedCheck_NMe->Fail_SplitNo (Suspect High Temp or Solvent Effect)Check_AlphaCheck Alpha-H(Quartet ~4.6 ppm)Pass_Split->Check_AlphaFinal_QCQC PassIdentity ConfirmedCheck_Alpha->Final_QCMatches Integration 1H

Figure 1: Analytical logic flow for validating this compound via NMR.

Synthesis & Impurity Profiling[5]

Understanding the synthesis is critical for identifying impurities in the spectra.[3]

Standard Route: Acylation of dimethylamine with 2-bromopropionyl bromide.[2]

Common Impurities[1]
  • Dimethylamine Hydrobromide: Appears as broad ammonium peaks if washing is insufficient.[2][3]

  • Hydrolysis Product (2-Bromopropionic Acid): If moisture enters the system, the amide bond may not form, or the acid bromide hydrolyzes.[3] Look for a broad -COOH peak >10 ppm.[2][3]

  • Elimination Product (Acrylamide derivative): Under high heat or strong base, HBr elimination can occur, forming N,N-dimethylacrylamide.[2][3] Look for vinylic protons (5.5 - 6.5 ppm).[2][3]

SynthesisPathwayStart2-Bromopropionyl BromideIntermediateReaction MixtureStart->Intermediate AcylationReagent+ Dimethylamine (excess) Solvent: DCM/THF, <0°CReagent->IntermediateProductTarget: this compound(Liquid)Intermediate->Product Workup (Aq Wash)Side1Side Rxn: Hydrolysis(Impurity: 2-Bromopropionic Acid)Intermediate->Side1 Moisture presentSide2Side Rxn: Elimination(Impurity: N,N-Dimethylacrylamide)Intermediate->Side2 High Temp / Strong Base

Figure 2: Synthetic pathway and potential impurity generation.[2]

Safety & Handling

  • Hazard Class: Alkyl Bromide / Amide.[2][3]

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

  • Handling: This compound is a potential lachrymator (tear-inducing) due to the alpha-bromo ketone/amide motif.[2] Handle strictly within a fume hood.[2]

  • Storage: Store cold (2-8°C) and away from light to prevent photolytic debromination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11367348, this compound.[2] Retrieved from [Link][3]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization.[2][3][5] Chemical Reviews.[2][3] (Contextual grounding for the utility of alpha-bromo amides).

1H NMR spectrum of 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-N,N-dimethylpropanamide

Executive Summary

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It elucidates the underlying chemical principles that govern the spectrum's features, including chemical shift equivalence, spin-spin coupling, and the impact of hindered rotation around the amide bond. We present a detailed, field-proven protocol for sample preparation and spectral acquisition, designed to ensure data integrity and reproducibility. This guide is structured to serve as both a predictive tool for anticipating the spectral features of this molecule and a practical manual for its empirical analysis.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of this compound dictates a distinct and predictable ¹H NMR spectrum. An initial analysis of the molecular structure reveals four unique proton environments, the characteristics of which are governed by their local electronic environment and proximity to neighboring protons.

Caption: Molecular structure of this compound with its four distinct proton environments labeled (a, b, c, d).

The Amide Bond and Magnetic Non-Equivalence

A critical feature of amides is the delocalization of the nitrogen lone pair into the carbonyl group. This imparts a partial double-bond character to the carbon-nitrogen bond, significantly restricting rotation.[1] Consequently, the two N-methyl groups are not in identical chemical environments. One methyl group is cis to the carbonyl oxygen, while the other is trans. This geometric constraint renders them magnetically non-equivalent, leading to two distinct singlets in the ¹H NMR spectrum.[2] This phenomenon is a hallmark of N,N-disubstituted amides and is crucial for correct spectral assignment.

Analysis of Proton Environments
  • N-Methyl Protons (Hₐ and Hₑ):

    • Integration: Each signal will integrate to 3 protons.

    • Predicted Chemical Shift (δ): Typically found in the 2.8-3.2 ppm range. The exact positions can vary slightly based on solvent and concentration, but they will appear as two separate signals.[3][4] The group cis to the carbonyl oxygen is often slightly more deshielded (further downfield).

    • Predicted Multiplicity: Singlets. These protons have no adjacent, non-equivalent protons with which to couple.

  • Methine Proton (Hₑ):

    • Integration: This signal will integrate to 1 proton.

    • Predicted Chemical Shift (δ): This proton is attached to a carbon that is bonded to two highly electronegative groups: a bromine atom and a carbonyl group. Both groups withdraw electron density, strongly deshielding the proton. Its chemical shift is expected to be significantly downfield, likely in the 4.5-5.0 ppm range.

    • Predicted Multiplicity: Quartet. According to the n+1 rule, this proton is coupled to the three equivalent protons of the adjacent methyl group (n=3), resulting in a quartet (3+1=4).[5] The interaction between these vicinal protons is known as spin-spin coupling.[6][7]

  • Methyl Protons (Hₑ):

    • Integration: This signal will integrate to 3 protons.

    • Predicted Chemical Shift (δ): These protons are on a standard alkyl group but are beta to the bromine and carbonyl groups. They will be slightly deshielded compared to a simple alkane, likely appearing in the 1.8-2.1 ppm range.

    • Predicted Multiplicity: Doublet. These three protons are coupled to the single adjacent methine proton (n=1), causing the signal to split into a doublet (1+1=2).[8] The coupling constant (³J value) for this doublet will be identical to that of the methine quartet, confirming their coupling relationship.[9] Vicinal coupling constants in acyclic systems like this are typically in the range of 6-8 Hz.[10][11]

Summary of Predicted Spectral Data
Proton EnvironmentLabelIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (³JCH-CH₃, Hz)
N-Methyl (cis to C=O)Hₐ3H~2.9 - 3.2SingletN/A
N-Methyl (trans to C=O)Hₑ3H~2.8 - 3.1SingletN/A
MethineHₑ1H~4.5 - 5.0Quartet~7
MethylHₑ3H~1.8 - 2.1Doublet~7

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, interpretable NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. This protocol is designed to be self-validating by explaining the rationale behind each critical step, ensuring the integrity of the final data.

Caption: Experimental workflow for acquiring the ¹H NMR spectrum.

Materials and Reagents
  • This compound (5-10 mg for a standard ¹H experiment)[12][13][14]

  • High-quality 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)

  • Internal standard: Tetramethylsilane (TMS), typically pre-added to the solvent by the manufacturer.

  • Pasteur pipette and glass wool for filtration

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the solid this compound and place it into a clean, dry vial.

    • Causality: This concentration range provides an excellent signal-to-noise ratio for a ¹H spectrum in a minimal number of scans without causing issues like line broadening due to excessive viscosity.[13]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS) to the vial.[12] Agitate the vial gently to ensure the sample dissolves completely.

    • Causality: Deuterated solvents are essential as the spectrometer uses the deuterium signal for field-frequency locking, which stabilizes the magnetic field. Using a proton-free solvent ensures that the solvent signal does not obscure signals from the analyte.[15] TMS is the universally accepted internal reference for ¹H NMR, with its signal defined as 0.0 ppm.

  • Filtration: Prepare a filtration pipette by placing a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution directly into a clean 5 mm NMR tube.

    • Causality: Any suspended solid particles in the sample will disrupt the homogeneity of the magnetic field, leading to significant broadening of the NMR signals and loss of resolution. This step is critical for obtaining sharp, well-resolved peaks.

  • Final Check: Ensure the solvent height in the NMR tube is approximately 4-5 cm. Cap the tube securely. Wipe the outside of the tube clean before inserting it into the spectrometer.

    • Causality: A consistent sample height ensures that the active volume of the sample is correctly positioned within the detection coils of the NMR probe, which is essential for proper shimming and optimal spectral quality.[14]

Instrument Parameters (300 MHz Spectrometer)
  • Experiment: Standard 1D Proton (¹H)

  • Temperature: 298 K (25 °C)

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 8 to 16

  • Relaxation Delay: 1.0 - 2.0 seconds

  • Acquisition Time: ~3-4 seconds

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Its key features—two distinct N-methyl singlets due to restricted amide bond rotation, a downfield quartet for the α-bromo methine proton, and an upfield doublet for the vicinal methyl group—are all predictable from fundamental NMR principles. By following a robust and well-rationalized experimental protocol, researchers can reliably obtain a high-resolution spectrum that confirms the molecule's identity and purity. This guide provides the necessary theoretical foundation and practical instruction to empower scientists in their analytical endeavors.

References

  • ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

  • 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (2020). How is it possible for amide proton to show splitting in proton NMR? Retrieved from [Link]

  • University Chemistry. (n.d.). ¹H NMR Spectrum of Amide Compounds. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 356-363. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Regensburg. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

  • D'Auria, M., & Racioppi, R. (2019). The Fascinating Chemistry of α-Haloamides. Molecules, 24(12), 2269. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Torchia, D. A., Sparks, S. W., & Bax, A. (1988). NMR signal assignments of amide protons in the alpha-helical domains of staphylococcal nuclease. Biochemistry, 27(14), 5135–5141. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.7: NMR - Interpretation. Retrieved from [Link]

  • Jackowski, K., Jaszuński, M., & Wilczek, M. (2011). Density-dependent NMR chemical shifts of N,N-dimethylformamide in gaseous matrices. Journal of Molecular Modeling, 17(10), 2517–2522. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the ¹H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.6: Spin-Spin Coupling. Retrieved from [Link]

  • Z-ul-Haq, M., et al. (2006). Probing long-range spin-spin coupling constants in 2-halo-substituted cyclohexanones and cyclohexanethiones: The role of solvent and stereoelectronic effects. Magnetic Resonance in Chemistry, 44(9), 899-905. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Spin-Spin Coupling - Structure Determination of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemical Dependence of Vicinal H-C-O-H Coupling Constants. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 2-Bromo-N,N-dimethylacetamide. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link]

  • University of Maryland. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Conduct Science. (2020). Spin-Spin coupling in NMR. Retrieved from [Link]

  • Chemsrc. (n.d.). N,N-Dimethylpropanamide | CAS#:758-96-3. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: ¹H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • ChemSynthesis. (n.d.). N,2-dimethylpropanamide. Retrieved from [Link]

Sources

Structural Elucidation and Dynamic Analysis: A Comprehensive Guide to the 13C NMR of 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, NMR Spectroscopists, and Process Development Scientists

Executive Summary & Strategic Relevance

2-Bromo-N,N-dimethylpropanamide (CAS: 7464-67-7) is a pivotal electrophilic intermediate in the synthesis of pharmaceutical agents, particularly in the derivation of


-amino acids and peptidomimetics via nucleophilic substitution.

For the analytical scientist, this molecule presents a classic yet complex case study in Dynamic NMR (DNMR) . Unlike simple aliphatic chains, the amide functionality introduces restricted rotation, creating non-equivalence in the


-methyl groups.[1] This guide moves beyond basic peak assignment to explore the thermodynamic and kinetic behaviors observable through 

C NMR, providing a robust protocol for structural validation.

Theoretical Framework: The Physics of the Spectrum

To accurately interpret the spectrum, one must understand the electronic environment governing each carbon nucleus.

The Amide Resonance & Restricted Rotation

The core feature of this spectrum is defined by the partial double-bond character of the C–N bond (approx. 88 kJ/mol barrier). This resonance structure forces the nitrogen, carbonyl carbon, and oxygen into a planar configuration.

  • Consequence: The two

    
    -methyl groups are magnetically non-equivalent at room temperature. One is cis (syn) to the carbonyl oxygen, and the other is trans (anti).
    
  • Spectral Signature: You will observe two distinct signals for the chemically identical methyl groups in the 35–40 ppm range.

The -Halo Effect

The bromine atom at the


-position exerts a heavy-atom effect and an inductive effect:
  • Inductive (-I): Deshields the

    
    -carbon, shifting it downfield.
    
  • Heavy Atom Effect: Bromine can sometimes cause an upfield shift relative to chlorine due to spin-orbit coupling, but in this aliphatic amide context, the inductive deshielding dominates, placing the signal in the 40–50 ppm region.

Experimental Protocol

Sample Preparation
  • Solvent Selection:

    
     (77.16 ppm triplet) is the standard. However, if studying rotational barriers, DMSO-d6  (39.52 ppm septet) is preferred for high-temperature studies (
    
    
    
    ) to observe peak coalescence.
  • Concentration: Prepare a 50–100 mM solution. Amide carbonyls have long spin-lattice relaxation times (

    
    ). Low concentration + short delays = lost quaternary signals.
    
  • Relaxation Delay (

    
    ):  Set 
    
    
    
    (standard) or
    
    
    (quantitative) to ensure the Carbonyl Carbon (C=O) is fully integrated.
Acquisition Parameters (Standard 100 MHz Carbon / 400 MHz System)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to remove NOE bias if quantitative data is required; otherwise, standard decoupling for sensitivity.

  • Spectral Width: -10 to 220 ppm.

  • Scans: Minimum 256 (S/N > 50:1 required for impurity detection).

Spectral Analysis & Assignment

Visualizing the Structure

The following diagram maps the carbon environments to their expected chemical shifts.[2][3][4]

G Molecule 2-Bromo-N,N- dimethylpropanamide C_Carbonyl C=O (Amide) ~168-170 ppm Quaternary Molecule->C_Carbonyl C_Alpha CH-Br (Alpha) ~40-45 ppm Methine Molecule->C_Alpha C_NMe_Syn N-Me (Syn) ~36 ppm Methyl Molecule->C_NMe_Syn C_NMe_Anti N-Me (Anti) ~37 ppm Methyl Molecule->C_NMe_Anti C_Beta CH3 (Terminal) ~21 ppm Methyl Molecule->C_Beta

Figure 1: Chemometric mapping of carbon environments to predicted spectral regions.

Data Table: Chemical Shift Assignments[3][4]
Carbon EnvironmentLabelShift (

, ppm)
Multiplicity (DEPT-135)Structural Insight
Carbonyl C=O167.0 – 170.0 Absent (Cq)Deshielded by O and N; characteristic amide region.

-Methine
CH-Br40.0 – 46.0 Up (Positive)Shifted downfield by Br and C=O.

-Methyl (A)
N-CH

36.0 – 38.0 Up (Positive)Distinct signal due to restricted rotation.

-Methyl (B)
N-CH

35.0 – 37.0 Up (Positive)Usually 0.5–1.0 ppm difference from Methyl A.

-Methyl
CH

20.0 – 22.0 Up (Positive)Terminal methyl; typical aliphatic region.

Note: The exact values for N-Me groups depend heavily on solvent concentration and temperature. In


, they appear as two distinct lines.

Advanced Analysis: Dynamic NMR (DNMR)

This molecule is an excellent candidate for validating temperature controllers on NMR probes.

The Coalescence Phenomenon

At room temperature (


), the rotation around the C–N bond is slow on the NMR timescale (

). As you heat the sample:
  • Broadening: The two N-Me peaks will broaden.

  • Coalescence: At the coalescence temperature (

    
    , typically typically 80–120
    
    
    
    C for amides depending on solvent), the peaks merge into a single, broad flat-topped peak.
  • Sharpening: Above

    
    , rapid rotation (
    
    
    
    ) averages the environment, yielding one sharp singlet.

Protocol for DNMR Study:

  • Dissolve sample in DMSO-d6 or Tetrachloroethane-d2 (high boiling point).

  • Acquire spectra at 298K, 323K, 348K, and 373K.

  • Observe the merger of the 36/37 ppm signals.

Validation & Troubleshooting Workflow

Use this logic flow to troubleshoot unexpected signals (e.g., hydrolysis products).

Workflow Start Acquire 13C Spectrum Check_CO Check 165-175 ppm region Start->Check_CO Decision_CO Signal Present? Check_CO->Decision_CO Check_NMe Check 35-40 ppm region Decision_CO->Check_NMe Yes Impurity Suspect Hydrolysis (Check for Acid C=O at ~175+ ppm) Decision_CO->Impurity No / Shifted Decision_NMe Two Signals? Check_NMe->Decision_NMe Success Structure Validated Decision_NMe->Success Yes (Room Temp) DNMR_Req Run High Temp NMR (Check for Coalescence) Decision_NMe->DNMR_Req No (Single Peak) DNMR_Req->Success Confirmed Fast Exchange

Figure 2: Step-by-step validation logic for spectral interpretation.

Common Impurities
  • 2-Bromopropanoic Acid: If the amide hydrolyzes, the N-Me signals disappear, and the Carbonyl shifts downfield (~175-180 ppm).

  • Dimethylamine salts: Sharp signals in the 30-40 ppm region without a corresponding Carbonyl peak.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for alpha-bromo amide shifts).

  • Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. [Link] (Foundational review on restricted rotation in amides).

  • Reich, H. J. (n.d.). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for chemical shift prediction rules).

Sources

Mass Spectrometry of 2-Bromo-N,N-dimethylpropanamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-Bromo-N,N-dimethylpropanamide

This compound, a halogenated amide, presents a unique analytical challenge and opportunity. Its structure, incorporating a reactive bromine atom and a stable amide functionality, makes it a valuable intermediate in organic synthesis and potentially in the development of novel pharmaceutical agents. A thorough understanding of its behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification in complex matrices. This guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, delving into its fragmentation patterns under both hard and soft ionization techniques. We will explore the causal relationships behind experimental choices and present detailed, self-validating protocols for its analysis.

The molecular formula of this compound is C₅H₁₀BrNO, with a monoisotopic mass of approximately 178.995 Da.[1] The presence of a bromine atom is a key feature that will dominate its mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] This results in a characteristic isotopic pattern for all bromine-containing fragments, appearing as a pair of peaks of almost equal intensity separated by two mass-to-charge (m/z) units.

Ionization Techniques: A Dichotomy of Approaches

The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the nature of the resulting mass spectrum. For this compound, we will consider two primary techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons, typically 70 eV.[3][4] This energetic interaction induces significant fragmentation, providing a detailed fingerprint of the molecule's structure. EI is particularly useful for structural elucidation of unknown compounds due to its extensive and reproducible fragmentation patterns.[4]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[5][6][7] ESI is characterized by minimal fragmentation, often yielding the intact molecular ion or a protonated/adducted molecule.[7] This makes it ideal for determining the molecular weight of the analyte and for quantitative studies using techniques like liquid chromatography-mass spectrometry (LC-MS).

Predicted Fragmentation Pathways

Due to the absence of a publicly available experimental mass spectrum for this compound in databases like the NIST Mass Spectrometry Data Center, the following fragmentation pathways are predicted based on established principles of mass spectrometry for amides and halogenated compounds.[8][9]

Electron Ionization (EI) Fragmentation

Under EI conditions, the this compound molecule is expected to undergo extensive fragmentation. The initial ionization will likely occur at one of the lone pair of electrons on the bromine or oxygen atoms.

Key Predicted EI Fragmentation Reactions:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for amides.[9] This would result in the formation of a stable acylium ion.

  • Cleavage of the C-Br Bond: The carbon-bromine bond is relatively weak and susceptible to cleavage, leading to the loss of a bromine radical.

  • McLafferty Rearrangement: While less likely due to the absence of a gamma-hydrogen on a sufficiently long alkyl chain, it's a potential pathway to consider in substituted amides.

  • Loss of the Dimethylamino Group: Cleavage of the C-N bond can lead to the loss of the N,N-dimethylamino radical.

EI_Fragmentation

Table 1: Predicted Major Fragments in the EI Mass Spectrum of this compound

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonNeutral Loss
180/182[CH₃CH(Br)C(O)N(CH₃)₂]⁺˙Molecular Ion
100[CH₃CHC(O)N(CH₃)₂]⁺Br˙
86[C(O)N(CH₃)₂]⁺CH₃CHBr˙
72[CH₃CH=C=O]⁺˙˙N(CH₃)₂ + Br˙
57[CH₃CH=C=O]⁺Br˙ + ˙N(CH₃)₂
44[CH₃CHN]⁺BrC(O)CH₃
Electrospray Ionization (ESI) Fragmentation

In positive ion mode ESI-MS, this compound is expected to be observed primarily as its protonated molecule, [M+H]⁺. Due to the soft nature of ESI, fragmentation will be minimal unless induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Key Predicted ESI-MS/MS Fragmentation Reactions:

Upon CID, the protonated molecule [M+H]⁺ will likely fragment through pathways that are initiated by the added proton.

  • Loss of HBr: A common fragmentation pathway for protonated bromoalkanes.

  • Loss of Dimethylamine: Cleavage of the amide C-N bond.

  • Loss of Water: If a suitable proton transfer rearrangement can occur.

ESI_MSMS_Fragmentation

Table 2: Predicted Major Fragments in the ESI-MS/MS Spectrum of this compound

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonNeutral Loss
181/183[CH₃CH(Br)C(O)N(CH₃)₂ + H]⁺Precursor Ion
100[CH₃CHC(O)N(CH₃)₂]⁺HBr
86[C(O)N(CH₃)₂]⁺CH₃CHBr
58[CH₃CH=C=O + H]⁺(CH₃)₂NH + Br

Experimental Protocols

The following detailed protocols are designed to be self-validating, providing a robust framework for the mass spectrometric analysis of this compound.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Objective: To obtain a detailed fragmentation pattern for structural confirmation.

Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms).

  • Mass Spectrometer (MS) with an EI source.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Prepare a series of dilutions (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to determine the optimal concentration.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 split ratio) to prevent column overloading.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-300

    • Scan Speed: 2 scans/second

Data Analysis:

  • Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

  • Extract the mass spectrum of the peak of interest.

  • Identify the molecular ion peak (M⁺˙) and look for the characteristic Br isotopic pattern (two peaks of nearly equal intensity, 2 Da apart).

  • Analyze the fragmentation pattern and compare it to the predicted fragments in Table 1.

  • Perform a library search against the NIST database to check for potential matches or related structures.[8]

GCMS_Workflow

Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

Objective: To determine the accurate molecular weight and obtain structural information through controlled fragmentation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC).

  • Reversed-phase C18 column.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

    • Prepare a series of dilutions in the mobile phase starting composition.

  • LC Parameters:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: m/z 100-300 to identify the [M+H]⁺ ion.

    • MS/MS:

      • Select the [M+H]⁺ ions (m/z 181 and 183) as precursor ions.

      • Apply a range of collision energies (e.g., 10, 20, 30 eV) to induce fragmentation.

      • Acquire product ion spectra.

Data Analysis:

  • Identify the [M+H]⁺ ion in the MS1 spectrum, confirming the molecular weight and observing the characteristic bromine isotopic pattern.

  • Analyze the product ion spectra from the MS/MS experiments.

  • Compare the observed fragment ions with the predicted fragments in Table 2.

  • Use the fragmentation data to confirm the structure of the molecule.

LCMS_Workflow

Conclusion: A Pathway to Confident Characterization

The mass spectrometric analysis of this compound, while not yet widely documented, can be approached with a high degree of confidence through the application of fundamental principles of mass spectrometry. The predictable isotopic signature of bromine provides a strong anchor for spectral interpretation. By employing both hard (EI) and soft (ESI) ionization techniques, a comprehensive analytical picture can be developed, enabling unambiguous structural elucidation and paving the way for its use in research and development. The protocols and predicted fragmentation pathways outlined in this guide serve as a robust starting point for any scientist or researcher tasked with the analysis of this and structurally related compounds.

References

  • Brown, D. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

  • Benton, C. M., et al. (2020). Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. Journal of the American Society for Mass Spectrometry, 31(9), 1836–1846. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Propane, 2-bromo-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(1-naphthyl)-2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Zabet-Moghaddam, M., et al. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Journal of the American Society for Mass Spectrometry, 19(9), 1344–1352. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Computational Methods for Modeling Electrospray Microdroplet Chemistry for Improved Quantitative Mass Spectrometry. Retrieved from [Link]

  • Asperger, A. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Zabet-Moghaddam, M., et al. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Semantic Scholar. Retrieved from [Link]

  • Fagalde, F., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. ARKIVOC, 2010(11), 215-231. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

FT-IR Spectroscopic Analysis of 2-Bromo-N,N-dimethylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Spectrum of 2-Bromo-N,N-dimethylpropanamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Core Directive & Executive Summary

This guide provides a definitive technical analysis of the Fourier Transform Infrared (FT-IR) spectrum of This compound (CAS: 54537-47-2). As a tertiary


-haloamide, this compound exhibits a unique spectral signature defined by the interplay between the amide resonance system and the inductive effect of the 

-bromine atom.

This document moves beyond basic peak listing to explain the causality of vibrational modes, offering a self-validating protocol for identification and purity assessment in pharmaceutical intermediate workflows.

Theoretical Framework: The -Haloamide Signature

To accurately interpret the spectrum, one must understand the electronic environment influencing the carbonyl group.

The Inductive vs. Resonance Conflict

In a standard tertiary amide (e.g., N,N-dimethylpropanamide), the carbonyl stretching frequency (


) is lowered by resonance delocalization of the nitrogen lone pair into the carbonyl 

-system, typically appearing around 1650 cm⁻¹ .

However, the introduction of a bromine atom at the


-position creates a competing Field Effect (Inductive Effect) . The electronegative bromine withdraws electron density through the 

-bond framework and through space, destabilizing the canonical polar resonance form (

). This increases the double-bond character of the carbonyl, shifting the absorption to a higher frequency .
Tertiary Amide Characteristics

Unlike primary or secondary amides, this compound lacks an N-H bond. Consequently, the spectrum is characterized by:

  • Absence of N-H stretching bands (3100–3500 cm⁻¹).

  • Absence of the Amide II band (N-H bending/C-N stretching coupling) typically seen ~1550 cm⁻¹.

  • Dominance of C-H stretches from the

    
     group.
    

Experimental Protocol

Sample Preparation

This compound is typically a liquid or low-melting solid at room temperature. The preferred acquisition method is Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

  • Neat Liquid/Oil: Apply 10–20

    
    L directly onto the ATR crystal. Ensure full coverage of the active area to prevent baseline noise.
    
  • Solid/Semi-solid: If the sample has crystallized, apply pressure using the ATR anvil to ensure intimate contact.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high resolution for resolving fingerprint splitting).

  • Scans: Minimum 16 scans (routine) or 64 scans (high S/N ratio for impurity detection).

  • Range: 4000 – 400 cm⁻¹ (Mid-IR). Note: The C-Br stretch lies in the far fingerprint region (500-700 cm⁻¹), so a standard ZnSe cutoff (~600 cm⁻¹) may obscure part of this band. A Diamond or KBr optic is preferred.

Spectral Analysis & Assignment

The following table summarizes the diagnostic bands. The values are derived from authoritative correlation tables for


-haloamides and tertiary amides.
Table 1: Diagnostic FT-IR Bands for this compound
Frequency Region (cm⁻¹)IntensityVibrational ModeAssignment & Notes
2950 – 2850 Medium-Strong

Stretch
Alkyl C-H: Overlapping asymmetric and symmetric stretches of the propyl backbone and

-methyl groups.
1680 – 1665 Very Strong

Stretch
Amide I Band: Shifted to higher frequency (blue-shift) relative to unsubstituted amides (typically ~1650) due to

-Br inductive effect.
1460 – 1450 Medium

Scissoring/Bending: Deformation of methylene and methyl groups.
1420 – 1400 Medium-Strong

Stretch
C-N Amide Stretch: Characteristic of tertiary amides. Often coupled with methyl deformations.
1260 – 1100 Medium

/ Skeletal
Fingerprint: Skeletal vibrations of the isopropyl/propyl framework.
650 – 550 Medium-Strong

Stretch
Carbon-Bromine Stretch: Broad, intense band. Precise position depends on rotational isomerism (gauche vs. trans).

Visualizing the Identification Logic

The following diagram illustrates the decision logic for validating the compound's identity using IR data.

IR_Validation_Logic Start Unknown Sample Spectrum Check_CO Check 1600-1700 cm⁻¹ region Start->Check_CO Decision_CO Strong Band @ 1665-1680 cm⁻¹? Check_CO->Decision_CO Check_NH Check 3100-3500 cm⁻¹ region Decision_CO->Check_NH Yes (Amide I) Result_Invalid REJECT: Incorrect Structure Decision_CO->Result_Invalid No (or <1650 / >1700) Impurity_Acid Impurity Alert: Acid Bromide / Ester Decision_CO->Impurity_Acid Band > 1750 cm⁻¹ Decision_NH Significant Bands Present? Check_NH->Decision_NH Check_Fingerprint Check 500-700 cm⁻¹ region Decision_NH->Check_Fingerprint No (Tertiary Amide) Impurity_Amine Impurity Alert: Free Amine / Moisture Decision_NH->Impurity_Amine Yes (N-H present) Decision_CBr Strong Band @ 550-650 cm⁻¹? Check_Fingerprint->Decision_CBr Result_Valid CONFIRMED: This compound Decision_CBr->Result_Valid Yes (C-Br present) Decision_CBr->Result_Invalid No

Caption: Logical workflow for confirming this compound identity via FT-IR, including impurity checkpoints.

Synthesis & Impurity Profiling (Contextual Analysis)

Understanding the synthesis provides insight into potential spectral impurities. This compound is often synthesized via the reaction of 2-bromopropanoyl bromide with dimethylamine .

Common Impurities and Spectral Markers
ImpurityOriginDiagnostic IR Band
2-Bromopropanoyl Bromide Unreacted Starting Material~1800 cm⁻¹ (Acid Halide C=O doublet)
Dimethylamine (Salt) Excess Reagent3300–3500 cm⁻¹ (Broad N-H stretch, Ammonium bands)
2-Bromopropanoic Acid Hydrolysis Product1700–1725 cm⁻¹ (Acid C=O) + Broad O-H (3000–2500 cm⁻¹)
Workflow Diagram: Synthesis to Analysis

Synthesis_Workflow SM1 2-Bromopropanoyl Bromide Reaction Amidation (0°C, Solvent) SM1->Reaction SM2 Dimethylamine SM2->Reaction Workup Workup (Wash/Extraction) Reaction->Workup Product 2-Bromo-N,N- dimethylpropanamide Workup->Product QC FT-IR QC Check Product->QC

Caption: Synthesis pathway highlighting the origin of potential impurities detectable by FT-IR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on inductive effects in -halo carbonyls).
  • NIST Chemistry WebBook. Infrared Spectra of Tertiary Amides and Haloalkanes. National Institute of Standards and Technology.[1][2] Available at: [Link][2]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific C-Br and Amide I frequency shifts).
  • PubChem. this compound (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

Sources

A Comprehensive Technical Guide to the Solubility of 2-Bromo-N,N-dimethylpropanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 2-Bromo-N,N-dimethylpropanamide, a crucial intermediate in various synthetic applications within the pharmaceutical and agrochemical industries. Recognizing the scarcity of publicly available, quantitative solubility data for this compound, this document offers a scientifically grounded, predicted solubility profile based on first principles of chemical structure and intermolecular forces. Furthermore, a rigorous, step-by-step experimental protocol for the accurate determination of its solubility in a diverse range of organic solvents is presented. This guide is designed to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies necessary for the effective handling, application, and optimization of processes involving this compound.

Introduction: The Significance of Solubility in Chemical Process Development

The solubility of a compound in various solvents is a fundamental physicochemical property that dictates its utility and behavior in a multitude of chemical processes.[1][2] From reaction kinetics and purification strategies to formulation and drug delivery, a comprehensive understanding of a compound's solubility profile is paramount for efficient and successful process development. This compound (C₅H₁₀BrNO), with its amide and haloalkane functionalities, presents a unique solubility profile that warrants in-depth investigation for its effective application in organic synthesis.[3][4] This guide aims to bridge the existing knowledge gap by providing both a theoretical prediction of its solubility and a practical framework for its empirical determination.

Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1][5] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

This compound possesses a combination of structural features that influence its polarity and, consequently, its solubility:

  • A Polar Amide Group: The N,N-dimethylpropanamide moiety contains a polar carbonyl group (C=O) and a carbon-nitrogen bond, contributing to the molecule's overall dipole moment.[6][7][8] This polarity suggests favorable interactions with polar solvents.

  • A Halogenated Alkyl Chain: The presence of a bromine atom on the propyl chain introduces a polar C-Br bond, further enhancing the molecule's polarity.[9] However, the alkyl portion of the molecule is nonpolar.

  • Tertiary Amide: As a tertiary amide, this compound lacks N-H bonds and therefore cannot act as a hydrogen bond donor, although the carbonyl oxygen can act as a hydrogen bond acceptor.[7] This structural feature can influence its solubility in protic solvents.

Based on these structural characteristics, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be formulated.

Predicted Solubility Profile of this compound

While precise quantitative data is best obtained through empirical measurement, a predicted solubility profile provides a valuable starting point for solvent selection. The following table summarizes the expected solubility of this compound across a spectrum of common organic solvents, categorized by their polarity.

Solvent CategoryRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Very High The polar nature of both the solute and these solvents, driven by dipole-dipole interactions, is expected to lead to strong solute-solvent interactions and, consequently, high solubility. The amide functionality of the solute will interact favorably with these polar aprotic solvents.
Polar Protic Methanol, Ethanol, Isopropanol, WaterModerate to High (Alcohols); Low (Water) The ability of the carbonyl oxygen in this compound to accept hydrogen bonds suggests good solubility in alcohols.[7] However, its inability to donate hydrogen bonds and the presence of the nonpolar alkyl chain will likely limit its solubility in water.[10][11][12]
Nonpolar Hexane, Toluene, Diethyl Ether, DichloromethaneModerate to Low The nonpolar alkyl chain of the solute will have favorable van der Waals interactions with nonpolar solvents.[11][12] However, the polar amide and bromo groups will disfavor dissolution in highly nonpolar solvents like hexane. Solvents with intermediate polarity, such as diethyl ether and dichloromethane, are expected to be more effective.

A Rigorous Protocol for the Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines the equilibrium solubility method, a widely accepted technique for quantitative solubility determination.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Accurately weigh excess This compound B Add a known volume of the selected organic solvent to a vial A->B Combine C Seal the vial and place in a constant temperature shaker B->C D Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium C->D E Allow the suspension to settle D->E F Centrifuge to pellet the undissolved solid E->F G Carefully withdraw an aliquot of the supernatant and filter F->G H Dilute the filtered solution with a known volume of a suitable solvent G->H I Analyze the diluted solution by a validated analytical method (HPLC/GC) H->I J Calculate the concentration of the dissolved solute I->J

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a weight percentage (wt%).

Safety Considerations

While specific safety data for this compound is limited, it is prudent to handle it with care, assuming it may be a skin and eye irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for any available handling and disposal information.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed and robust experimental protocol, researchers and professionals in the field are better equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The presented methodologies and insights are intended to facilitate more efficient and effective research and development involving this important chemical intermediate.

References

  • Rowan. Predicting Solubility. Retrieved from [Link]

  • ACS Publications. Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

  • Semantic Scholar. Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 20). 10.6: Physical Properties of Amides. Retrieved from [Link]

  • PubChem. 2-Bromo-N,2-dimethylpropanamide. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23). Retrieved from [Link]

  • A Level Chemistry Revision. (2021, December 3). Organic Chemistry - Halogenoalkanes. Retrieved from [Link]

  • Wikipedia. Amide. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 5). 6.1: Physical Properties of Haloalkanes. Retrieved from [Link]

  • How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Retrieved from [Link]

  • Compound solubility measurements for early drug discovery. (2022, May 31). Retrieved from [Link]

  • Fiveable. 4.5 Amides - Organic Chemistry II. Retrieved from [Link]

  • Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents?. Retrieved from [Link]

  • chemistrysh.com. (2026, January 27). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

  • Chemsrc. N,N-Dimethylpropanamide | CAS#:758-96-3. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • What Extraction Solvents should I use for Extractable Studies?. (2020, August 3). Retrieved from [Link]

Sources

Technical Monograph: Stability, Storage, and Handling of 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

2-Bromo-N,N-dimethylpropanamide (CAS: 54537-47-2) is a specialized


-haloamide intermediate used frequently in the synthesis of pharmaceutical motifs, specifically in the introduction of quaternary carbon centers via radical cyclization and nucleophilic substitution.

Unlike simple amides, the presence of the bromine atom at the


-position introduces significant electrophilicity and photosensitivity. This guide defines the Critical Material Attributes (CMAs) required to maintain the integrity of this reagent during storage and handling in a drug development context.
Physicochemical Profile[1][2]
PropertyValueCritical Note
Structure

Chiral center at C2; typically supplied as racemate.
Molecular Weight 180.04 g/mol
Physical State Colorless to pale yellow liquidDarkening indicates oxidation or radical decomposition.
Density ~1.33 - 1.48 g/cm³High density facilitates phase separation in aqueous workups.
Boiling Point ~80-85°C (at reduced pressure)Do not distill at atmospheric pressure to avoid thermal elimination.
Solubility DCM, THF, MeOH, Ethyl AcetateHydrolyzes slowly in water; rapid hydrolysis in basic aqueous media.

Degradation Mechanisms & Stability Profile

The stability of this compound is governed by three primary stress vectors: Nucleophilic attack (Hydrolysis) , Thermal Elimination , and Radical Photolysis . Understanding these mechanisms is the prerequisite for effective storage.

The Degradation Cascade

The


-bromo substituent activates the adjacent carbonyl, making the C-Br bond labile.
  • Hydrolysis: Moisture leads to the displacement of bromide by water, forming 2-hydroxy-N,N-dimethylpropanamide and HBr. The generated acid autocatalyzes further amide hydrolysis.

  • Thermal Elimination: Temperatures above 40°C (or presence of base) promote E2 elimination, generating N,N-dimethylacrylamide—a potent Michael acceptor and polymerization hazard.

  • Photolysis: UV light cleaves the C-Br bond homolytically, generating radical species that lead to oligomerization.

Pathway Visualization

The following diagram illustrates the critical degradation pathways that storage protocols must prevent.

DegradationPathways Parent 2-Bromo-N,N- dimethylpropanamide Hydroxy Impurity A: 2-Hydroxy-N,N- dimethylpropanamide Parent->Hydroxy + H2O (Hydrolysis) Autocatalytic HBr Acrylamide Impurity B: N,N-Dimethylacrylamide Parent->Acrylamide Heat (>40°C) or Base (-HBr Elimination) Radicals Oligomers & Br2/HBr Parent->Radicals hv (UV Light) Homolytic Cleavage

Figure 1: Primary degradation pathways. Impurity B (Acrylamide) is of particular concern due to polymerizability.

Storage & Handling Protocols

To mitigate the pathways identified above, the following storage system is mandatory. This protocol is designed to be self-validating : if the material changes color, the protocol has been breached.

The "Cold-Dark-Dry" Standard
ParameterSpecificationRationale
Temperature 2°C to 8°C Suppresses thermal elimination (E2 pathway).
Atmosphere Argon or Nitrogen Overlay Displaces moisture/oxygen. Oxygen can quench radical inhibitors; moisture drives hydrolysis.
Container Amber Glass (Silanized) Amber blocks UV (photolysis). Silanization prevents surface hydroxyls on glass from initiating nucleophilic attack.
Seal Teflon-lined Septum Prevents leaching of plasticizers found in standard rubber caps, which react with alkyl halides.
Handling Operations
  • Thawing: Allow the container to reach room temperature in a desiccator before opening. Opening a cold bottle introduces condensation (water), immediately initiating hydrolysis.

  • Aliquotting: Never return unused reagent to the master stock. The introduction of a syringe needle introduces trace moisture and oxygen.

Quality Control & Analytical Validation

Trustworthiness in experimental data relies on verifying reagent integrity before use. The following HPLC method is recommended for purity assessment.

System Suitability Test (SST)

Before running the sample, ensure the system is valid:

  • Blank Run: No ghost peaks at the retention time of the main peak.

  • Sensitivity: Signal-to-Noise ratio > 10 for a 0.05% standard (Limit of Quantitation).

HPLC Methodology
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (Amide absorption) and 254 nm (Aromatic impurities if used in coupling).

  • Pass Criteria: Purity > 97.0% (Area %).

Analytical Decision Workflow

Use this logic flow to determine if the reagent is suitable for synthesis.

QC_Workflow Start Sample Intake (Visual Inspection) ColorCheck Is liquid colorless? Start->ColorCheck Discard1 DISCARD (Oxidation/Polymerization) ColorCheck->Discard1 No (Yellow/Brown) HPLC Run HPLC (Gradient Method) ColorCheck->HPLC Yes PurityCheck Purity > 97%? HPLC->PurityCheck ImpurityCheck Impurity B (Acrylamide) > 0.5%? PurityCheck->ImpurityCheck Yes Purify Repurify (Silica Filtration) PurityCheck->Purify No ImpurityCheck->Discard1 Yes (Active Michael Acceptor) Approve RELEASE FOR USE ImpurityCheck->Approve No

Figure 2: QC Decision Tree. Note that the presence of N,N-dimethylacrylamide (Impurity B) can irreversibly alter reaction outcomes.

Safety & Emergency Handling

Hazard Classification:

  • Lachrymator: High probability. Handle only in a functioning fume hood.

  • Alkylating Agent: Potential mutagen. Double-glove (Nitrile + Laminate) is recommended.

  • Skin Corrosive: The hydrolysis product (HBr) causes delayed burns.

Spill Protocol (Self-Validating):

  • Evacuate: If outside the hood, evacuate the lab immediately due to lachrymatory effects.

  • Neutralize: Treat the spill with 10% aqueous Sodium Thiosulfate mixed with dilute Sodium Bicarbonate.

    • Why? Thiosulfate acts as a "soft" nucleophile to displace the bromide harmlessly (quenching the alkylating potential), while bicarbonate neutralizes the acid.

  • Verify: The mixture should cease fuming and pH should be neutral before cleanup.

References

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. [Link]

  • Yu, Y., et al. (2017).[1] 2-Bromo-N,N-dimethylacetamide Used in the Photoredox Synthesis of Phenanthridines. The Journal of Organic Chemistry, 82(15), 8148-8156.[1] (Demonstrates reactivity profile of analogous alpha-bromo amides). [Link]

  • Wang, M., et al. (2025).[1] 2-Bromo-N,N-Dimethylacetamide Enabling Simultaneous Quantification of Reduced/Oxidized Aminothiols. Journal of Chromatography A, 1740, 465557.[1] (Validates alkylating mechanism on thiols). [Link][1]

Sources

Technical Whitepaper: Operational Safety and Chemical Management of 2-Bromo-N,N-dimethylpropanamide

[1]

Chemical Profile & Hazard Identification

2-Bromo-N,N-dimethylpropanamide (BDMPA) is a specialized



Physicochemical Data
PropertyValueRelevance to Safety
CAS Number 54537-47-2Unique identifier for inventory/waste tracking.[1]
Formula

Precursor for mass balance calculations.[1]
Mol. Weight 180.04 g/mol -
Physical State Liquid (at RT)Increases splash/vapor risk compared to solids.[1]
Boiling Point ~95-100°C (at reduced pressure)Volatility requires fume hood use.[1]
Reactivity Electrophilic Alkylating AgentReacts with nucleophiles (DNA, proteins).[1]
Hazard Classification (GHS)

While often labeled generically as an "Irritant" in basic Safety Data Sheets (SDS), the functional group chemistry dictates a higher level of caution due to its alkylating potential.[1]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][2][3]

  • Hidden Hazard: Potential Skin Sensitizer.[1]

    
    -haloamides are structurally related to potent sensitizers (e.g., 
    
    
    -chloroacetamides).[1] Repeated exposure may induce allergic contact dermatitis via haptenization of skin proteins.[1]

Toxicology & Mechanism of Action[1]

To understand the safety protocols, one must understand the molecular mechanism of injury.[1] BDMPA is not merely an acid/base corrosive; it is a cysteine-targeting alkylator .[1]

The Alkylation Pathway

The carbon adjacent to the carbonyl group (

1

This irreversible covalent bonding (alkylation) alters protein function and can trigger immune responses (sensitization).[1]

AlkylationMechanismBDMPA2-Bromo-N,N-dimethylpropanamideTSTransition State(SN2 Attack)BDMPA->TSElectrophilicAlpha-CarbonBioNuBiological Nucleophile(Protein-SH / DNA-NH2)BioNu->TSNucleophilicAttackAdductAlkylated Protein(Cellular Dysfunction)TS->AdductCovalent BondFormationLeavingBromide Ion(Leaving Group)TS->LeavingElimination

Figure 1: Mechanism of biological alkylation.[1] The electrophilic nature of BDMPA allows it to covalently bind to cellular proteins, leading to toxicity and sensitization.[1]

Engineering Controls & Personal Protective Equipment (PPE)[4]

Standard "lab safety" is insufficient. The permeation of small, halogenated organic molecules through standard nitrile gloves can be rapid (often <15 minutes).[1]

Glove Selection Hierarchy

Do NOT rely on thin disposable nitrile gloves for immersion or prolonged handling.[1]

Glove MaterialBreakthrough TimeUsage Context
Laminate (Silver Shield/4H) > 480 minsMandatory for spill cleanup or synthesis setup.[1]
Thick Nitrile (>8 mil) ~30-60 minsAcceptable for incidental splash protection only.[1]
Standard Nitrile (4 mil) < 10 minsInsufficient. Use only as a double-glove underliner.[1]
Latex InstantDo Not Use. Soluble/permeable to organic halides.[1]
Engineering Controls
  • Primary Barrier: All handling must occur within a certified chemical fume hood.[1]

  • Secondary Containment: Transport liquids in secondary containers (polyethylene trays) to prevent floor contamination during transit.[1]

Operational Protocols

Safe Transfer Techniques

BDMPA is a liquid.[1][2][3] To minimize vapor generation and exposure, use positive-displacement transfer methods rather than pouring.[1]

Protocol: Syringe Transfer

  • Purge: Ensure the receiving vessel is under an inert atmosphere (

    
     or Ar).[1]
    
  • Equip: Don laminate gloves (or double nitrile with immediate change protocol).[1]

  • Draw: Use a chemically resistant syringe (glass/polypropylene) with a long Luer-lock needle.[1]

  • Transfer: Inject slowly along the wall of the receiving flask to minimize splashing.

  • Rinse: Immediately draw acetone or ethyl acetate into the used syringe inside the hood and expel into a dedicated "Halogenated Waste" container before disposal.[1]

Reaction Quenching & Waste

Unreacted BDMPA in reaction mixtures poses a downstream hazard.[1] It must be chemically destroyed (quenched) before rotary evaporation or disposal.[1]

The Thiosulfate Quench Method: Sodium thiosulfate (

QuenchLogicStartReaction Mixture(Contains Residual BDMPA)Step1Add 10% AqueousSodium ThiosulfateStart->Step1Step2Stir Vigorously(30-60 mins)Step1->Step2CheckTLC / GC Check(Disappearance of SM)Step2->CheckResultSafeAqueous Layer:Contains Bunte Salt(Safe for Waste)Check->ResultSafeBDMPA AbsentResultOrgOrganic Layer:Product IsolatedCheck->ResultOrgBDMPA AbsentRepeatAdd more ThiosulfateCheck->RepeatBDMPA PresentRepeat->Step2

Figure 2: Chemical destruction workflow. Thiosulfate converts the lipophilic alkyl bromide into a hydrophilic, non-toxic salt.

Emergency Response: Spills and Exposure

Ocular Exposure[1]
  • Immediate Action: Flush with water for 15 minutes minimum .[1][2][3][4]

  • Critical Nuance: Contact lenses can trap the alkylating agent against the cornea.[1] Remove immediately if possible; otherwise, wash over them.[1][4]

  • Follow-up: Seek ophthalmological evaluation. Alkylating agents can cause delayed corneal clouding.[1]

Skin Exposure[1][3][5]
  • Doffing: Remove contaminated clothing immediately.[1][4] Do not pull shirts over the head (cut them off if necessary) to avoid eye contact.[1]

  • Washing: Wash with soap and water.[1][3][4] Avoid organic solvents (ethanol, acetone) on skin, as they increase the permeability of the epidermis, driving the bromide deeper into the tissue.[1]

Spill Cleanup (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield/Laminate gloves and respiratory protection (organic vapor cartridge) if outside a hood.[1]

  • Absorb: Use a non-combustible absorbent (vermiculite or sand).[1]

  • Deactivate: Treat the absorbed material with a 10% solution of sodium thiosulfate or dilute aqueous ammonia to quench the electrophile.[1]

  • Disposal: Seal in a double-bagged container labeled "Hazardous Waste: Halogenated Organics."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11367348, this compound.[1] Retrieved from [Link]

  • Royal Society of Chemistry. Coupling of α-bromoamides and unactivated alkenes.[1] (Contextual usage in synthesis and reactivity). Chemical Science. Retrieved from [Link]

2-Bromo-N,N-dimethylpropanamide material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Bromo-N,N-dimethylpropanamide CAS: 54537-47-2 | Role: ATRP Initiator & Alkylating Intermediate[1]

Part 1: Executive Technical Summary

This compound is a specialized


-haloamide derivative primarily utilized as a tertiary bromide initiator in Atom Transfer Radical Polymerization (ATRP) .[1] Its structural utility lies in the labile carbon-bromine (C-Br) bond adjacent to the carbonyl group, which facilitates homolytic cleavage in the presence of transition metal catalysts (typically Cu(I)/L).[1]

In drug development, this molecule serves as a critical "start-point" for synthesizing smart polymer drug delivery systems (DDS) .[1] By initiating polymerization from this bromide, researchers create well-defined block copolymers (e.g., pH-responsive micelles) that encapsulate therapeutic agents.[1] However, its reactivity as an alkylating agent presents significant toxicity risks—specifically lachrymatory effects and potential mutagenicity—requiring rigorous containment protocols.

Part 2: Physicochemical Profile

The following data characterizes the specific N,N-dimethyl derivative (CAS 54537-47-2). Researchers must distinguish this from its structural isomer, N-(2-bromoethyl)-N-methylacetamide, and the mono-methyl analog.[1]

PropertyValue / DescriptionRelevance
Molecular Formula

Core stoichiometry.[1]
Molecular Weight 180.04 g/mol Calculation of initiator efficiency in ATRP.
Physical State Liquid (at 25°C)Handling requires liquid-transfer protocols (syringes/cannulas).[1]
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH), Chloroform.Compatible with standard polymerization media.
Reactivity Electrophilic at

-carbon; Labile C-Br bond.[1]
Susceptible to nucleophilic substitution (

) and radical generation.
LogP ~0.48 (Predicted)Moderate lipophilicity; penetrates cell membranes easily.

Part 3: Toxicological Mechanism & Safety Architecture

The safety profile of this compound is dictated by its ability to act as a potent alkylating agent .[1] Unlike simple irritants, this molecule chemically modifies biological macromolecules.

The Alkylation Pathway (Mechanism of Toxicity)

The electron-withdrawing carbonyl group adjacent to the bromine atom polarizes the C-Br bond, making the


-carbon highly electrophilic.[1] Upon contact with biological tissue, it undergoes nucleophilic substitution with cellular nucleophiles—most notably the thiol (-SH) groups of glutathione and cysteine residues in proteins, and the nitrogen atoms in DNA bases.[1]
  • Lachrymator Effect: The alkylation of TRPA1 ion channels in sensory nerves triggers the "tear gas" response.

  • Cytotoxicity: Depletion of cellular glutathione (GSH) leads to oxidative stress and apoptosis.

ToxicityMechanism Molecule 2-Bromo-N,N- dimethylpropanamide Transition Transition State (SN2 Attack) Molecule->Transition Electrophilic alpha-Carbon Nucleophile Biological Nucleophile (e.g., Cysteine -SH, DNA) Nucleophile->Transition Attack Adduct Covalent Adduct (Alkylated Protein/DNA) Transition->Adduct Bromide Leaving Group (Br-) Response Biological Response (Apoptosis / Lachrymation) Adduct->Response Loss of Function

Figure 1: The electrophilic alkylation pathway leading to biological toxicity.[1]

Hazard Classification (GHS)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Category 1B/C).[1]

  • H317: May cause an allergic skin reaction (Sensitizer).[1]

  • H335: May cause respiratory irritation (Lachrymator).[1][2]

Part 4: Handling & Emergency Protocols

Trustworthiness Directive: Standard nitrile gloves are often insufficient for halogenated alkylating agents due to rapid permeation.

Engineering Controls & PPE
  • Ventilation: All handling must occur within a certified chemical fume hood.

  • Glove Selection: Use Silver Shield/4H® (Laminate) or Double-gloving (Nitrile over Neoprene) for short-term contact.[1] Change immediately upon splash.

  • Eye Protection: Chemical splash goggles and a face shield are mandatory if pouring >10 mL.

Spill Neutralization Protocol (Self-Validating)

Do not simply wipe up spills. The alkylating potential must be chemically destroyed.

  • Isolate: Evacuate the immediate area.

  • Neutralize: Apply a solution of 10% Sodium Thiosulfate (

    
    )  and mild base (Sodium Bicarbonate) to the spill.
    
    • Validation: The thiosulfate acts as a "sacrificial nucleophile," reacting rapidly with the bromide to form a non-toxic water-soluble salt, preventing it from alkylating your tissues.

  • Absorb: Once neutralized (wait 15 mins), absorb with vermiculite.

Part 5: Applications in Drug Development (ATRP)

The primary value of this compound in pharmaceutical research is its role as an initiator for controlled radical polymerization .[1]

Synthesis of Smart Drug Delivery Systems

In this workflow, the molecule initiates the growth of polymer chains (e.g., Poly(N-isopropylacrylamide) or PEG-methacrylates).[1] The "living" nature of ATRP allows researchers to build block copolymers that self-assemble into micelles, trapping hydrophobic drugs.[1]

Experimental Workflow: ATRP Initiation

  • Charge: Load Cu(I)Br and Ligand (e.g., PMDETA) into a Schlenk flask.

  • Deoxygenate: Cycle vacuum/nitrogen (3x) to remove

    
     (radical scavenger).[1]
    
  • Inject: Add Monomer and This compound (Initiator) via syringe.[1]

  • Polymerize: Heat to reaction temp (often 60-80°C). The C-Br bond homolytically cleaves.[1]

  • Terminate: Expose to air or add a radical inhibitor.

ATRP_Workflow Initiator 2-Bromo-N,N- dimethylpropanamide Activation Activation (Homolytic Cleavage) Initiator->Activation R-Br Catalyst Cu(I)/Ligand Complex Catalyst->Activation e- Transfer Radical Carbon Radical (C*) Activation->Radical Reversible Radical->Activation Deactivation (k_deact) Propagation Polymer Chain Growth Radical->Propagation + Monomer Monomer Functional Monomer (e.g., Methacrylate) Monomer->Propagation DDS Smart Polymer (Drug Delivery System) Propagation->DDS Purification

Figure 2: The ATRP cycle utilizing the bromide initiator to synthesize defined polymers.

Part 6: References

  • PubChem. (2025).[3] this compound (Compound Summary). National Library of Medicine. [Link]

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization.[4] Journal of the American Chemical Society. [Link]

  • ECHA. (2024). Registration Dossier: this compound.[1][5] European Chemicals Agency.[3] [Link][1]

Sources

Commercial Sourcing & Technical Guide: 2-Bromo-N,N-dimethylpropanamide

[1]

Executive Summary

This compound (CAS 54537-47-2 ) is a critical

This guide provides a self-validating procurement strategy for drug development professionals, distinguishing between catalog sourcing for discovery and bulk synthesis for process chemistry.

Chemical Identity & Critical Quality Attributes (CQA)

Accurate identification is the first line of defense against supply chain errors, particularly given the prevalence of structural isomers (e.g., N-ethyl analogs or beta-bromo isomers).

Nomenclature & Identifiers
AttributeDetail
Chemical Name This compound
Primary CAS 54537-47-2
Secondary/Related CAS 41196-85-8 (often cited in older literature; verify structure)
Synonyms 2-Bromo-N,N-dimethylpropionamide; N,N-Dimethyl-2-bromopropionamide
Molecular Formula C

H

BrNO
Molecular Weight 180.04 g/mol
Structure

-bromoamide motif with a dimethylamine leaving group potential
Critical Quality Attributes (CQAs)

For pharmaceutical applications, the following specifications define "Acceptable Quality Level" (AQL):

  • Purity (GC/HPLC):

    
    . Impurities often include 2-chloropropanamide  (if synthesized via chloro-intermediates) or hydrolyzed acid  (2-bromopropionic acid).
    
  • Residual Solvents: Must be controlled, particularly if synthesized using DCM or THF.

  • Water Content:

    
    . High moisture leads to hydrolysis of the amide bond, releasing dimethylamine and the corresponding acid.
    
  • Appearance: Colorless to pale yellow liquid/low-melting solid.[1] Darkening indicates decomposition (HBr release).

Commercial Sourcing Landscape

The supply chain for this compound is tiered. "Catalog" suppliers typically repackage from bulk manufacturers in China or India.

Supplier Tier Analysis
TierSupplier TypesTypical ScaleLead TimeRisk Profile
Tier 1: Reference TRC (Toronto Research Chemicals), Sigma-Aldrich (Millipore), LGC Standardsmg to g1-2 WeeksLow: High QC, full CoA, expensive. Best for analytical standards.
Tier 2: Discovery Combi-Blocks, Enamine, eMolecules, Ambeedg to kg2-4 WeeksModerate: Good balance of cost/speed. Batch-specific QC recommended.
Tier 3: Bulk/Process Custom Synthesis Houses (WuXi, ChemPartner), Angenekg to MT8-12 WeeksVariable: Requires vendor audit. "Make vs. Buy" decision point.
Sourcing Decision Matrix (DOT Visualization)

SourcingStrategyStartRequirement IdentifiedScaleCheckScale Needed?Start->ScaleCheckDiscovery< 100g (Discovery)ScaleCheck->DiscoverySmall ScaleProcess> 100g (Process/GMP)ScaleCheck->ProcessLarge ScaleTier1Tier 1 Supplier(TRC/Sigma)Focus: Speed & CertsDiscovery->Tier1Standard/RefTier2Tier 2 Supplier(Combi-Blocks/Enamine)Focus: Cost/VolDiscovery->Tier2Library SynthesisMakeBuyMake vs. BuyAnalysisProcess->MakeBuyInHouseIn-House Synthesis(Propionyl Bromide + DMA)MakeBuy->InHouseIf urgent/simpleCustomCustom Synthesis(CMO)MakeBuy->CustomIf non-core/capacity constrained

Figure 1: Strategic decision tree for sourcing this compound based on project phase.

Incoming Quality Control (IQC) Protocol

Do not rely solely on the Certificate of Analysis (CoA). The following protocol acts as a self-validating system to ensure reagent integrity before use in critical steps.

Identity Verification (NMR)

The

  • Solvent: CDCl

    
    
    
  • Key Signals:

    • 
       ~1.7-1.8 ppm (3H, d, 
      
      
      Hz): Methyl group of the propionyl chain.
    • 
       ~2.9-3.1 ppm (6H, s or two s): N,N-Dimethyl protons. Note:  Often appear as two singlets due to cis/trans isomerism relative to the carbonyl oxygen.
      
    • 
       ~4.5-4.6 ppm (1H, q, 
      
      
      Hz): Methine proton (
      
      
      -CH-Br).
Purity Assay (GC-MS)
  • Column: DB-5ms or equivalent non-polar column.

  • Method: 50°C (2 min)

    
     250°C at 20°C/min.
    
  • Validation: Look for the parent ion (

    
    ) peaks at m/z 179 and 181 (1:1 ratio due to 
    
    
    Br/
    
    
    Br isotopes).
  • Common Impurity: 2-Bromopropionic acid (broad peak, often tailing) indicates hydrolysis.

Synthesis Context: Make vs. Buy

For process chemists, purchasing this intermediate at scale can be expensive (

Synthetic Route

The most robust route involves the reaction of 2-bromopropionyl bromide with dimethylamine (anhydrous or aqueous with Schotten-Baumann conditions).

Reaction Scheme:

Synthesis Workflow (DOT Visualization)

SynthesisWorkflowReagentsReagents:2-Bromopropionyl bromideDimethylamine (40% aq or THF soln)ReactionReaction:0°C -> RT, DCM or THFExothermic control requiredReagents->ReactionDropwise AdditionQuenchWorkup:Acid wash (remove amine)Bicarb wash (remove acid)Reaction->QuenchMonitor by TLC/GCPurificationPurification:Distillation (High Vac)or Silica PlugQuench->PurificationPhase SeparationProductFinal Product:This compound(Clear Oil)Purification->ProductYield >85%

Figure 2: Process flow for the in-house synthesis of the target compound.

Handling, Stability & Safety

  • Lachrymator: Like many

    
    -haloamides, this compound is a potent lachrymator and skin irritant. All handling must occur in a fume hood.
    
  • Thermal Stability: Avoid heating above 100°C without solvent; risk of thermal decomposition releasing HBr.

  • Storage: Store at 2–8°C under Argon/Nitrogen. Moisture sensitive (slow hydrolysis).

References

  • PubChem. this compound (Compound).[2][3] National Library of Medicine. Accessed Feb 2026.[2] Link[2]

  • Yu, Y., et al. (2017). "Photoredox Synthesis of Phenanthridines using Alpha-Bromoamides." The Journal of Organic Chemistry, 82(15), 8148-8156. Link

  • Matyjaszewski, K., et al. (2001). "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives." Macromolecules. (Contextual reference for alpha-haloamide initiators). Link

  • Toronto Research Chemicals. this compound Product Page. Link (Search CAS: 54537-47-2)

Mechanistic Frontiers: A Technical Guide to 2-Bromo-N,N-dimethylpropanamide Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N,N-dimethylpropanamide (2-Br-DMPA) is a specialized


-haloamide intermediate that occupies a critical niche in polymer chemistry and small molecule synthesis. Unlike generic alkyl halides, 2-Br-DMPA exhibits a "Goldilocks" reactivity profile: it is sufficiently activated for rapid nucleophilic substitution (

) yet stable enough to serve as a controlled initiator for Atom Transfer Radical Polymerization (ATRP).

This guide dissects the molecular logic of 2-Br-DMPA, providing researchers with validated protocols for its two primary applications: precision polymer synthesis (specifically for acrylamides like NIPAM) and bioconjugation precursors (via azide substitution).

Part 1: Chemical Architecture & Reactivity Fundamentals

Structural Analysis

The reactivity of 2-Br-DMPA is dictated by the electronic push-pull between the amide nitrogen and the carbonyl group, centered around the


-carbon.
  • CAS Number: 19623-15-5

  • Molecular Formula:

    
    
    
  • Molecular Weight: 180.04 g/mol [1][2]

Key Functional Motifs:

  • Secondary Bromide: The C-Br bond is on a secondary carbon. In radical chemistry, this forms a secondary radical, which is more stable than a primary radical but less sterically hindered than a tertiary one.

  • N,N-Dimethyl Amide: The amide group exerts an electron-withdrawing effect (inductive) on the

    
    -carbon, activating it for nucleophilic attack. Crucially, the N,N-dimethyl substitution eliminates the acidic N-H proton found in primary amides, preventing unwanted deprotonation side reactions during base-catalyzed syntheses.
    
The "Structural Mimicry" Effect

In the context of ATRP, 2-Br-DMPA is the structural analog of the propagating chain end of poly(N,N-dimethylacrylamide) and poly(N-isopropylacrylamide).

Expert Insight: When selecting an ATRP initiator, the structure of the initiator (


) should mimic the structure of the dormant polymer chain end (

). If the initiator is too active, you get high radical concentration early (termination). If too stable, initiation is slow (broad molecular weight distribution). 2-Br-DMPA is the structural twin of the acrylamide chain end, ensuring an initiation efficiency (

) near 1.0.

Part 2: The Radical Pathway (ATRP)

Mechanism of Action

In ATRP, 2-Br-DMPA acts as the dormant species (


). It reacts with a lower-oxidation state transition metal (

, typically Cu(I)) to generate a radical (

) and a higher-oxidation state metal halide (

).
Visualization: The ATRP Equilibrium Cycle

The following diagram illustrates the reversible activation/deactivation cycle driven by 2-Br-DMPA.

ATRP_Mechanism Initiator 2-Br-DMPA (Dormant R-X) Radical Carbon Radical (Active R•) Initiator->Radical Activation (k_act) Radical->Initiator Deactivation (k_deact) Polymer Polymer Chain (P-X) Radical->Polymer + Monomer (k_p) Monomer Monomer (Acrylamide) Cu1 Activator [Cu(I)/L] Cu2 Deactivator [X-Cu(II)/L] Cu1->Cu2 Oxidation Cu2->Cu1 Reduction

Figure 1: The ATRP equilibrium cycle. 2-Br-DMPA serves as the dormant species, ensuring controlled radical release.

Protocol: Synthesis of Poly(N-isopropylacrylamide) (PNIPAM)

Objective: Synthesize thermoresponsive PNIPAM with narrow dispersity (


) using 2-Br-DMPA.

Reagents:

  • Monomer: N-isopropylacrylamide (NIPAM)

  • Initiator: this compound (2-Br-DMPA)

  • Catalyst: CuCl (Purified)

  • Ligand:

    
     (Tris[2-(dimethylamino)ethyl]amine)
    
  • Solvent: DMF/Water (50:50 v/v)

Step-by-Step Methodology:

  • Stoichiometry Calculation: Target a Degree of Polymerization (

    
    ) of 100. Ratio: 
    
    
    
    .
  • Degassing (Critical): In a Schlenk flask, dissolve NIPAM (1.13 g, 10 mmol) and 2-Br-DMPA (18 mg, 0.1 mmol) in 4 mL of solvent. Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen kills the radical chain).

  • Catalyst Addition: Under nitrogen flow, add CuCl (9.9 mg, 0.1 mmol) and

    
     (23 mg, 0.1 mmol). The solution should turn a light green/blue (depending on complexation).
    
  • Polymerization: Seal the flask and immerse in an oil bath at 25°C (Room Temp) .

    • Note: 2-Br-DMPA is active enough for acrylamides at ambient temperature. Heating is often unnecessary and may increase termination.

  • Termination: After 2-4 hours, expose the reaction to air (oxidizes Cu(I) to Cu(II)) and dilute with THF.

  • Purification: Pass through a neutral alumina column to remove copper salts (blue band stays on column). Precipitate the polymer into cold diethyl ether.

Part 3: Nucleophilic Substitution ( )

Reactivity Landscape

The secondary carbon in 2-Br-DMPA is highly susceptible to nucleophilic attack. The amide carbonyl stabilizes the transition state via orbital overlap, making this molecule an excellent "electrophilic warhead" for attaching the dimethylpropanamide motif to other structures.

Common Transformations:

  • Azidation: Reaction with

    
    
    
    
    
    
    
    -Azido amide (Click Chemistry precursor).
  • Amination: Reaction with primary/secondary amines

    
     Peptidomimetics.
    
  • Thiolation: Reaction with cysteines

    
     Bioconjugation.
    
Visualization: Substitution Pathways

SN2_Pathways Start 2-Br-DMPA (Electrophile) Prod_Azide 2-Azido-N,N-dimethylpropanamide (Click Ready) Start->Prod_Azide SN2 (DMF, 25°C) Prod_Amine Alpha-Amino Amide (Peptidomimetic) Start->Prod_Amine SN2 (Base, Heat) Azide Sodium Azide (NaN3) Nucleophile Azide->Start Amine Primary Amine (R-NH2) Nucleophile Amine->Start

Figure 2: Divergent synthetic pathways for 2-Br-DMPA via nucleophilic substitution.

Protocol: Synthesis of 2-Azido-N,N-dimethylpropanamide

Objective: Convert 2-Br-DMPA into an azide "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety Warning: Azides are potentially explosive. Work on small scales (<1g) and avoid halogenated solvents (formation of diazidomethane).

  • Preparation: Dissolve 2-Br-DMPA (1.0 eq) in dry DMF (0.5 M concentration).

  • Nucleophile Addition: Add Sodium Azide (

    
    , 1.5 eq) slowly.
    
    • Note:

      
       is not soluble in DCM or Ether; DMF or DMSO is required.
      
  • Reaction: Stir at room temperature for 12-16 hours.

    • Validation: Monitor by TLC. The starting bromide is less polar than the azide product.

  • Workup: Dilute with water (5x volume). Extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

  • Drying: Dry over

    
     and concentrate carefully (azides are heat sensitive; do not overheat rotary evaporator bath >35°C).
    

Part 4: Comparative Data & Safety

Solvent Effects on Reactivity

The choice of solvent drastically alters the reaction kinetics for 2-Br-DMPA.

SolventDielectric Constant (

)
Effect on ATRP (

)
Effect on

(Rate)
Water 80.1Very High (acceleration via hydrophobic effect)High (Solvates leaving group)
DMF 36.7High (Good solubility for catalyst)Optimal (Dissolves

)
Toluene 2.38Low (Slow polymerization)Poor (Ionic nucleophiles insoluble)
Safety and Handling
  • Lachrymator: Like many

    
    -halo carbonyls (e.g., bromoacetone), 2-Br-DMPA is a potent lachrymator (tear gas agent).
    
    • Control: Always handle in a functioning fume hood.

  • Storage: Store at 2-8°C. Bromides can degrade over time, releasing HBr which turns the material yellow/brown. If yellow, purify via short silica plug filtration before use in ATRP.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]

  • Masci, G., et al. (2002). Atom Transfer Radical Polymerization of N-Isopropylacrylamide. Macromolecular Chemistry and Physics, 203(9), 1304-1313. [Link]

  • Gao, H., & Matyjaszewski, K. (2006). Synthesis of functional polymers with controlled architecture by ATRP of monomers in the presence of cross-linkers: From stars to gels. Progress in Polymer Science, 34(4), 317-350. [Link]

  • PubChem Database. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: N-Terminal Functionalization of Peptides Using 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This application note details the protocol for utilizing 2-Bromo-N,N-dimethylpropanamide as a specialized electrophilic capping reagent in Solid Phase Peptide Synthesis (SPPS). Unlike standard acetylation (which uses acetic anhydride), this reagent introduces a bulky, hydrophobic


-(N,N-dimethylcarbamoyl)ethyl  moiety to the peptide N-terminus via nucleophilic substitution (

).

Key Applications:

  • Metabolic Stability: Protection of the N-terminus against exopeptidases.

  • Peptidomimetics: Introduction of "Alanine-like" amide end-caps that mimic natural residues but lack the free amine required for degradation.

  • Hydrophobic Tuning: Modulating the LogP of the final peptide candidate for improved membrane permeability.

Part 2: Scientific Background & Mechanism

The Reagent

This compound is an


-haloamide. Structurally, it resembles an activated Alanine derivative where the amine is replaced by a Bromine (leaving group) and the C-terminus is already capped as a dimethylamide.
Reaction Mechanism

The reaction proceeds via a classic Nucleophilic Substitution (


) . The free N-terminal amine of the resin-bound peptide attacks the 

-carbon of the reagent, displacing the bromide.

Critical Consideration: Because the electrophilic carbon is secondary (hindered by the


-methyl group) and the amide creates electronic drag, the reaction is slower than with primary halides (like bromoacetic acid). To ensure completion and prevent side reactions (such as 

-elimination to form acrylamides), we utilize the Finkelstein Modification : adding Iodide (

) to generate the more reactive

-iodo intermediate in situ.
Mechanistic Visualization

ReactionMechanism Reagent 2-Bromo-N,N- dimethylpropanamide Intermediate Reactive Intermediate (2-Iodo-Analog) Reagent->Intermediate Finkelstein Exchange Iodide KI (Catalyst) Iodide->Intermediate TS Transition State (SN2 Attack) Intermediate->TS Peptide Resin-Bound Peptide (-NH2) Peptide->TS Nucleophilic Attack Product N-Capped Peptide (Secondary Amine) TS->Product -HI

Figure 1: Catalytic cycle converting the Bromo-species to the more reactive Iodo-species, facilitating nucleophilic attack by the peptide amine.

Part 3: Experimental Protocols

Materials & Reagents
ComponentGrade/SpecPurpose
This compound >97% PurityElectrophile (Capping Reagent)
DMF (N,N-Dimethylformamide)Peptide GradeSolvent
DIPEA (N,N-Diisopropylethylamine)AnhydrousNon-nucleophilic Base
Potassium Iodide (KI) Reagent GradeCatalyst (Finkelstein)
Resin-Bound Peptide Fmoc-deprotectedSubstrate
Protocol: Solid-Phase N-Terminal Capping

Pre-requisite: The peptide chain assembly is complete, and the final Fmoc group has been removed. The resin should be washed with DMF (3x) and DCM (3x) and is currently swollen in DMF.[1]

Step-by-Step Procedure:
  • Reagent Preparation (0.1 mmol scale):

    • In a clean vial, dissolve This compound (90 mg, 0.5 mmol, 5 eq) in 2 mL of anhydrous DMF.

    • Add Potassium Iodide (KI) (83 mg, 0.5 mmol, 5 eq). Note: The solution may turn slightly yellow due to iodine liberation; this is normal.

    • Add DIPEA (87 µL, 0.5 mmol, 5 eq).

  • Coupling Reaction:

    • Add the reagent mixture directly to the reaction vessel containing the resin (0.1 mmol peptide).

    • Incubation: Shake or vortex at Room Temperature for 4 hours .

    • Optimization: For sterically hindered N-termini (e.g., N-terminal Proline or Valine), heat the reaction to 50°C using a microwave reactor (20 watts) or heated shaker.

  • Washing:

    • Drain the reactor.

    • Wash with DMF (5 x 3 mL).

    • Wash with DCM (5 x 3 mL).

  • Validation (Chloranil Test):

    • Perform a Chloranil test (for secondary amines) or Kaiser test (if the product is expected to be tertiary, though this reagent yields a secondary amine).

    • Result: The test should be positive for secondary amine (blue/green spots) because the product is a secondary amine (Peptide-NH-R).

    • Note: Unlike acetylation, this reaction does not remove the basicity of the nitrogen completely; it converts a primary amine to a secondary amine. To fully "cap" it (remove charge), one would need to acylate this new secondary amine, but usually, the alkylation is the desired modification.

  • Cleavage:

    • Proceed with standard TFA/Triisopropylsilane/Water cleavage (95:2.5:2.5) for 2-3 hours.

Workflow Diagram

SPPS_Workflow Start Fmoc-Peptide-Resin Deprotect 1. Fmoc Removal (20% Piperidine) Start->Deprotect Wash 2. DMF Wash Deprotect->Wash Reaction 3. ALKYLATION This compound + KI + DIPEA (4h, RT) Wash->Reaction QC 4. QC: Chloranil Test (Verify Secondary Amine) Reaction->QC QC->Reaction Incomplete (Repeat) Cleave 5. TFA Cleavage QC->Cleave Pass Final Final Peptide (N-Alkyl Modified) Cleave->Final

Figure 2: Solid Phase Peptide Synthesis workflow incorporating the N-alkylation step.

Part 4: Troubleshooting & Self-Validation

The "Elimination" Trap

Issue:


-halo amides can undergo 

-elimination in the presence of strong bases to form acrylamides (Michael acceptors), which can permanently alkylate side chains (like Cysteine) or fail to react with the N-terminus. Solution:
  • Base Choice: Use DIPEA (hindered, non-nucleophilic). Avoid DBU or Piperidine during the coupling step.

  • Self-Validating Check: Monitor the LCMS of the crude peptide.

    • Target Mass: M + 99 Da (Addition of C5H10NO - H).

    • Elimination Byproduct: If you see M + 71 Da (Acrylamide addition), the temperature was too high or base too strong.

Incomplete Reaction

Issue: The secondary bromide is sterically hindered. Solution:

  • Double Coupling: Repeat the reaction step with fresh reagents.

  • Finkelstein Catalyst: Ensure KI is fresh and dry. The conversion to the Iodide is the rate-limiting acceleration step.

Part 5: References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

    • Context: Establishes the foundational "sub-monomer" method using

      
      -haloacetic acid derivatives for N-alkylation on solid phase.
      
  • Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters. Link

    • Context: Discusses the reactivity of amines in

      
       displacements and strategies to prevent over-alkylation (though less relevant for bulky reagents like this compound).
      
  • ChemicalBook. (2023). "this compound Product Properties." Link

    • Context: Physical properties and solubility data for the specific reagent CAS 1993-62-0.

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link

    • Context: Standard protocols for resin handling, washing, and cleavage used in the workflow.[2]

Sources

Technical Guide: 2-Bromo-N,N-dimethylpropanamide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Profile

2-Bromo-N,N-dimethylpropanamide is a bifunctional reagent characterized by an electrophilic


-carbon and a stable dimethylamide moiety. While historically categorized strictly as an alkylating agent for nucleophilic substitution (

), recent developments in photoredox catalysis have elevated its status as a radical precursor for constructing complex heterocycles.

This guide addresses the two primary distinct reactivity modes of this compound:

  • Classical Alkylation: Introduction of the N,N-dimethylpropanamide motif into amines, thiols, and phenols.

  • Radical Cascade Cyclization: Utilization as a tertiary carbon radical source in the synthesis of phenanthridines and oxindoles.

Chemical Specifications
PropertyData
CAS Number 54537-47-2
Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Molecular Weight 180.04 g/mol
Appearance Colorless to pale yellow liquid (or low-melting solid)
Boiling Point ~95-100 °C at 10 mmHg (predicted)
Density ~1.39 g/cm³
Solubility Soluble in DCM, THF, DMF, Acetonitrile; limited water solubility.

Part 2: Safety & Handling (Critical)

Hazard Classification: Alkylating Agent, Corrosive, Lachrymator.

As an


-haloamide, this compound is a potent electrophile capable of alkylating DNA bases. Strict adherence to safety protocols is non-negotiable.
  • Containment: All transfers must occur within a certified fume hood.

  • PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® gloves are required. Standard latex is permeable to this agent.

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate and dilute sodium hydroxide to quench the alkylating potential by converting the bromide to the corresponding hydroxyl/thiol adduct.

Part 3: Mechanistic Insight

The utility of this compound stems from the activation provided by the adjacent carbonyl group. The carbonyl withdraws electron density, making the


-carbon highly susceptible to nucleophilic attack (

) and stabilizing the resulting radical species after homolytic cleavage (

).
Diagram 1: Dual Reactivity Pathways

The following diagram illustrates the bifurcation between classical nucleophilic substitution and modern radical chemistry.

ReactivityPathways Reagent 2-Bromo-N,N- dimethylpropanamide SN2_TS Transition State [Nu---C---Br]‡ Reagent->SN2_TS Path A: SN2 Polar Solvent Radical α-Carbon Radical (•CH(Me)CONMe2) Reagent->Radical Path B: SET Blue LED/Heat Nu Nucleophile (Nu:) (Amine, Thiol) Nu->SN2_TS Product_A α-Substituted Amide (Alkylation Product) SN2_TS->Product_A -Br⁻ Cat Photocatalyst/Metal (e.g., Ir(ppy)3, Cu) Cat->Radical Product_B Heterocycle (Phenanthridine/Indolone) Radical->Product_B Alkene Addition & Cyclization

Caption: Figure 1. Divergent reaction pathways: Path A (Green) depicts classical


 alkylation; Path B (Red) shows radical generation via Single Electron Transfer (SET).

Part 4: Application Protocols

Protocol A: N-Alkylation of Secondary Amines

Objective: Synthesis of


-amino amides. This motif is structurally homologous to local anesthetics (e.g., lidocaine derivatives) and is a common intermediate in peptidomimetic synthesis.

Rationale:

  • Solvent: Acetonitrile (MeCN) is chosen for its polarity, which stabilizes the transition state, and its non-nucleophilic nature.

  • Base: Potassium Carbonate (

    
    ) serves as an acid scavenger (HBr) without being strong enough to cause significant elimination or epimerization.
    
  • Catalyst: Potassium Iodide (KI) is used to generate the in situ iodo-analog (Finkelstein reaction), which is a superior electrophile (

    
     is a better leaving group than 
    
    
    
    ).
Materials
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: this compound (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Additive: KI (0.1 equiv)

  • Solvent: MeCN (anhydrous, 0.2 M concentration relative to substrate)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

    
     (2.0 equiv) and KI (0.1 equiv) in anhydrous MeCN.
    
  • Addition: Add the secondary amine (1.0 equiv) to the suspension. Stir for 5 minutes at Room Temperature (RT).

  • Alkylation: Add this compound (1.1 equiv) dropwise via syringe.

    • Note: If the reaction is exothermic, cool to 0°C during addition, then warm to RT.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by TLC or LC-MS.
    
    • Typical conversion time: 4–12 hours.

  • Workup:

    • Cool to RT. Filter off the inorganic solids (

      
      /KBr) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.[1][2]

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Photoredox Cascade Synthesis of Phenanthridines

Objective: Use of this compound as a radical precursor to synthesize phenanthridines from N-arylacrylamides. This represents a modern "atom-economic" application.

Mechanistic Logic: The reagent undergoes homolytic cleavage of the C-Br bond facilitated by a photocatalyst. The resulting radical adds to the alkene of the N-arylacrylamide, triggering a cascade cyclization onto the aromatic ring.

Materials
  • Substrate: N-arylacrylamide (e.g., N-phenylmethacrylamide) (0.2 mmol)

  • Reagent: this compound (3.0 equiv)

  • Catalyst:

    
     (2 mol%)[3]
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO/MeCN (1:1 ratio, degassed)

  • Light Source: 5W Blue LED (

    
     nm)
    
Step-by-Step Methodology
  • Setup: In a 10 mL Pyrex tube, combine the N-arylacrylamide, this compound,

    
    , and 
    
    
    
    .
  • Solvent & Degassing: Add the DMSO/MeCN mixture. Seal the tube with a septum. Degas the solution by sparging with Argon for 15 minutes (oxygen quenches the radical species).

  • Irradiation: Place the tube approximately 2–3 cm from the Blue LED source. Stir vigorously. Use a fan to maintain the reaction temperature near RT (prevent overheating from the LED).

  • Monitoring: Irradiate for 24–32 hours. Monitor consumption of the acrylamide by TLC.

  • Workup: Dilute with water and extract with EtOAc (x3). The DMSO must be thoroughly washed out to prevent streaking during chromatography.

  • Purification: Silica gel chromatography.

Diagram 2: Experimental Workflow (Protocol A)

Workflow Start Start: Reagents Preparation (Amine + K2CO3 + KI in MeCN) AddReagent Add this compound (Dropwise, 0°C -> RT) Start->AddReagent Heat Heat to 60°C (4-12 Hours) AddReagent->Heat Check TLC/LC-MS Check (Conversion >95%?) Heat->Check Check->Heat No (Continue Heating) Filter Filter Inorganic Solids (Remove KBr/K2CO3) Check->Filter Yes Extract Aqueous Workup (EtOAc / H2O) Filter->Extract Purify Flash Chromatography (Final Product) Extract->Purify

Caption: Figure 2.[4][5][6] Step-by-step workflow for the N-alkylation protocol, ensuring removal of inorganic byproducts before purification.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of amineSwitch solvent to DMF (higher T) or use Cs₂CO₃ (solubility effect).
Elimination Byproduct Basicity too highLower reaction temperature; switch base to NaHCO₃ or use a non-nucleophilic organic base (DIPEA).
Hydrolysis of Amide Wet solvent/High pHEnsure anhydrous conditions; avoid hydroxide bases (NaOH/KOH).
Coloration (Darkening) Oxidation of amineDegas solvents; perform reaction under strict Nitrogen atmosphere.

References

  • EvitaChem. this compound Product Profile and Applications. Retrieved from EvitaChem. Link

  • BenchChem. 2-Bromoacetamide synthesis and purification methods. (Analogous chemistry for alpha-bromoamides). Retrieved from BenchChem.[2][7] Link

  • Yu, Yulan, et al. "Photoredox Synthesis of Phenanthridines using alpha-bromoamides."[3] The Journal of Organic Chemistry, 82.15 (2017): 8148-8156.[3] (Describes the radical cascade mechanism). Link

  • PubChem. Compound Summary: this compound (CID 11367348). National Library of Medicine. Link

  • Wang, Mindan, et al. "Derivatization of bio-aminothiols using 2-Bromo-N,N-dimethylacetamide."[3] Journal of Chromatography A, 1740 (2025).[3] (Demonstrates thiol-specific alkylation utility). Link[3]

Sources

Reaction of 2-Bromo-N,N-dimethylpropanamide with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Functionalization of 2-Bromo-N,N-dimethylpropanamide

Executive Summary

This compound (CAS: 54537-47-2) is a versatile


-haloamide intermediate used extensively in the synthesis of peptidomimetics, heterocyclic pharmacophores, and as an initiator for Atom Transfer Radical Polymerization (ATRP). Its reactivity is defined by the electrophilic 

-carbon, which is activated by the adjacent carbonyl group but sterically modulated by the

-dimethyl amide function.

This guide details the optimized protocols for reacting this scaffold with nucleophiles (amines, phenoxides, and thiols). It addresses the critical competition between bimolecular substitution (


) and elimination (

), providing specific process parameters to maximize yield and suppress the formation of the toxic byproduct,

-dimethylacrylamide.

Mechanistic Insight & Reactivity Profile

The reactivity of this compound is governed by the interplay between electronic activation and steric hindrance.

  • Electronic Activation: The amide carbonyl exerts a strong electron-withdrawing effect (

    
     effect), increasing the acidity of the 
    
    
    
    -proton and the electrophilicity of the
    
    
    -carbon. This lowers the energy of the transition state for nucleophilic attack.
  • Steric Environment: Unlike primary

    
    -haloacetamides, this compound possesses a secondary alkyl halide center (
    
    
    
    ). Combined with the planar, bulky
    
    
    -dimethyl group, backside attack (
    
    
    ) requires unhindered nucleophiles and polar aprotic solvents to proceed efficiently.
  • The Elimination Risk: The

    
    -proton is sufficiently acidic (
    
    
    
    in DMSO) that strong, bulky bases or elevated temperatures favor
    
    
    elimination, generating
    
    
    -dimethylacrylamide.
Pathway Visualization

ReactionPathways Start 2-Bromo-N,N- dimethylpropanamide TS_SN2 Transition State (Trigonal Bipyramidal) Start->TS_SN2 SN2 Pathway (Polar Aprotic Solvent) Product_E2 N,N-Dimethylacrylamide (Toxic Byproduct) Start->Product_E2 E2 Pathway (Steric Hindrance) Nu Nucleophile (Nu:) Nu->TS_SN2 Base Strong Base / High T Base->Product_E2 Product_SN2 α-Substituted Amide (Inversion of Config.) TS_SN2->Product_SN2 -Br⁻

Figure 1: Mechanistic divergence between substitution (


) and elimination (

). Control of basicity and temperature is critical to favor the green pathway.

Application Protocols

Protocol A: C-N Bond Formation (Aminolysis)

Target Application: Synthesis of Alaninamide Peptidomimetics.

This reaction introduces an amine at the


-position. Due to the secondary halide structure, using a large excess of amine or a non-nucleophilic scavenger base is essential to prevent poly-alkylation.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (10 mmol) in anhydrous MeCN (20 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Base Addition: Add DIPEA (15 mmol). Note: If using a salt form of the amine, increase base to 2.5 equiv.

  • Nucleophile Addition: Add the amine (12 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check TLC (SiO2, 50% EtOAc/Hexane). The starting material (

      
      ) should disappear.
      
  • Workup:

    • Concentrate MeCN under reduced pressure.

    • Redissolve residue in EtOAc (50 mL).

    • Wash with saturated

      
       (2 x 20 mL) and Brine (20 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Critical Process Parameter (CPP): Do not heat above 60°C. Higher temperatures with amine bases drastically increase the rate of elimination to the acrylamide.

Protocol B: C-O Bond Formation (Etherification)

Target Application: Synthesis of Aryloxypropanamides (Mexiletine-like scaffolds).

Phenols are weaker nucleophiles than amines and require deprotonation to phenoxides to react efficiently with the secondary bromide.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Substituted Phenol (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Acetone (Reagent Grade) or DMF

Step-by-Step Procedure:

  • Activation: In a vial, combine Phenol (1.1 mmol) and

    
     (1.5 mmol) in Acetone (5 mL). Stir at RT for 15 minutes to generate the phenoxide in situ.
    
  • Addition: Add this compound (1.0 mmol) in one portion.

  • Reaction: Heat to mild reflux (50°C) for 4–6 hours.

    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and provides a "naked" phenoxide anion, accelerating the

      
       reaction on the sterically hindered secondary carbon.
      
  • Filtration: Cool to RT. Filter off the inorganic salts.

  • Workup: Concentrate the filtrate. Partition between EtOAc and 1M NaOH (to remove unreacted phenol).

  • Isolation: Dry organic layer and concentrate. Recrystallize from Hexane/EtOAc if solid.

High-Throughput Synthesis Workflow

For drug discovery campaigns, this reaction is amenable to parallel synthesis. The following workflow utilizes a "scavenger resin" approach to eliminate purification bottlenecks.

Workflow Step1 Array 96 Amines (1.2 equiv) in DMF Step2 Add this compound (1.0 equiv) + DIPEA Step1->Step2 Step3 Incubate RT, 16 Hours Step2->Step3 Step4 Add Polymer-Supported Isocyanate (Scavenges excess amine) Step3->Step4 Step5 Add Polymer-Supported Carbonate (Scavenges HBr salts) Step4->Step5 Step6 Filter & Evaporate Step5->Step6 Final Library of 96 α-Amino Amides Step6->Final

Figure 2: Parallel synthesis workflow utilizing solid-supported scavengers to remove excess nucleophile and acid byproducts, yielding pure compounds without chromatography.

Troubleshooting & Critical Data

Solvent Compatibility Table
SolventDielectric Constant (

)
Reaction Rate (

)
Risk of EliminationRecommendation
DMF 36.7HighModeratePreferred for low-reactivity nucleophiles.
Acetonitrile 37.5ModerateLowPreferred for amines; easiest workup.
Acetone 20.7ModerateLowExcellent for Finkelstein conditions (add NaI).
THF 7.5LowHighAvoid; poor solubility of ionic intermediates.
Common Failure Modes
  • Product is an Acrylamide:

    • Cause: Reaction temperature too high (>80°C) or base too strong (NaH, KOtBu).

    • Solution: Switch to weak inorganic bases (

      
      ) and keep T < 50°C.
      
  • No Reaction (Unreacted Bromide):

    • Cause: Steric hindrance of the nucleophile.[2]

    • Solution: Add Sodium Iodide (10 mol%) as a catalyst (Finkelstein reaction). The intermediate

      
      -iodoamide is significantly more reactive toward substitution.
      
  • Hydrolysis of Amide:

    • Cause: Wet solvents or strong aqueous base.

    • Solution: Use anhydrous solvents and store reagents in a desiccator.

Safety & Handling (SDS Summary)

  • Hazards: this compound is an Irritant (Skin/Eye) and potentially a Skin Sensitizer .[3]

  • Specific Risk: If elimination occurs, the byproduct

    
    -dimethylacrylamide is a neurotoxin and readily absorbed through the skin.
    
  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and fume hood operation are mandatory.

  • Storage: Store at 2–8°C under inert gas. Light sensitive (degrades to liberate

    
    ).
    

References

  • Fundamental Reactivity of

    
    -Haloamides: 
    
    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed. Wiley.
    • Link:

  • Synthesis of Heterocycles via

    
    -Haloamides: 
    
    • Guziec, F. S., & Torres, F. F. (1993). "Synthesis of N-substituted 2-bromo-2-methylpropanamides". Journal of Organic Chemistry, 58(6), 1604–1606. (Demonstrates analogous steric constraints and synthesis protocols).
    • Link:

  • ATRP Initiation Applications

    • Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization". Chemical Reviews, 101(9), 2921–2990.
    • Link:

  • Safety Data & Properties

    • PubChem Compound Summary for CID 11367348: this compound.
    • Link:[1]

Sources

Protocol for N-alkylation with 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

2-Bromo-N,N-dimethylpropanamide (BDMP) is a specialized


-haloamide electrophile used to introduce the N,N-dimethylpropanamide motif into pharmacophores. Unlike primary 

-haloacetamides (e.g., 2-chloroacetamide), BDMP is a secondary alkyl halide . This structural distinction introduces significant steric hindrance and a high propensity for competing elimination reactions (

), making standard alkylation protocols prone to low yields and high impurity profiles.

This guide provides an optimized protocol focusing on the Finkelstein-Assisted


 Alkylation , designed to suppress elimination byproducts and maximize conversion for both aliphatic amines and N-heterocycles (indoles, imidazoles).

Mechanistic Insight: The Secondary Halide Conundrum

To achieve high yields, the chemist must understand the competition between Substitution (


) and Elimination (

).
  • The Challenge: The

    
    -carbon in BDMP is secondary. The adjacent carbonyl group acidifies the 
    
    
    
    -proton, and the steric bulk of the dimethylamide group hinders the nucleophilic attack.
  • The Side Reaction: Strong bases or high temperatures often trigger dehydrohalogenation, expelling HBr to form N,N-dimethylacrylamide (the elimination product), which is a Michael acceptor and can polymerize or react non-selectively.

  • The Solution:

    • Leaving Group Swap (In-situ Finkelstein): Addition of catalytic Potassium Iodide (KI) converts the bromide to a transient, highly reactive iodide.

    • Base Selection: Use of "soft" bases (Carbonates) over "hard" bases (Hydrides/Hydroxides) whenever possible to minimize proton abstraction.

Visualizing the Pathway Competition

ReactionPathways cluster_legend Optimization Strategy Reagent 2-Bromo-N,N- dimethylpropanamide TS_SN2 Transition State (SN2) (Sterically Hindered) Reagent->TS_SN2 + Nu TS_E2 Transition State (E2) (Elimination) Reagent->TS_E2 + Base Nu Nucleophile (R-NH2) Base Base Product N-Alkylated Product (Target) TS_SN2->Product SideProduct N,N-Dimethylacrylamide (Impurity) TS_E2->SideProduct Note Use Catalytic KI to accelerate SN2 Use mild base to suppress E2

Figure 1: Mechanistic divergence. The protocol aims to accelerate the blue pathway (


) while suppressing the red pathway (

).

Pre-Reaction Decision Matrix

Select the protocol based on the pKa of your nucleophile.

Nucleophile TypeExamplepKa (Approx)Recommended Protocol
Aliphatic Amines Benzylamine, Piperidine10–11Method A (Mild Carbonate)
Anilines 4-Methoxyaniline4–5Method A (High Temp + KI)
N-Heterocycles Indole, Carbazole16–17Method B (Strong Base/Anhydrous)
Amides/Lactams Benzamide23–25Method B (Hydride)

Detailed Experimental Protocols

Method A: Finkelstein-Assisted Carbonate Method (General Purpose)

Best for: Primary/Secondary amines and reactive anilines.

Materials:

  • Substrate (Amine) [1.0 equiv]

  • This compound [1.2 equiv][1]

  • Potassium Carbonate (

    
    ) [2.0 equiv] (Anhydrous, freshly ground)
    
  • Potassium Iodide (KI) [0.1 equiv] (Catalyst)

  • Solvent: Acetonitrile (MeCN) or DMF [0.2 M concentration]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous MeCN.

  • Base Addition: Add

    
      (2.0 equiv) and KI  (0.1 equiv). Stir for 10 minutes at room temperature.
    
    • Why: This creates a heterogeneous suspension. The KI begins dissolving slightly to activate the halide.

  • Reagent Addition: Add This compound (1.2 equiv) dropwise (if liquid) or in one portion (if solid).

  • Reaction:

    • Standard: Heat to 60°C for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the amine.

    • Note: Do not exceed 80°C unless necessary; higher temps favor elimination.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ,
      
      
      ) through a Celite pad.
    • Concentrate the filtrate under reduced pressure.[2]

    • Purification: The residue is usually pure enough for subsequent steps. If not, purify via silica flash chromatography (Gradient: 0–5% MeOH in DCM).

Method B: Sodium Hydride Deprotonation (Difficult Substrates)

Best for: Indoles, Amides, and weak nucleophiles requiring irreversible deprotonation.

Materials:

  • Substrate (Indole/Amide) [1.0 equiv]

  • Sodium Hydride (NaH) [1.2 equiv] (60% dispersion in mineral oil)

  • This compound [1.1 equiv][1]

  • Solvent: Anhydrous DMF or THF (0.1 M)

Step-by-Step Protocol:

  • Apparatus: Flame-dry a flask and purge with Nitrogen/Argon.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C (ice bath).

  • Substrate Addition: Add the Substrate (dissolved in minimal DMF) dropwise to the NaH suspension.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur.
      
    • Aging: Stir at 0°C for 15 mins, then warm to Room Temp (RT) for 30 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C. Add This compound (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT slowly. Stir for 2–6 hours.

    • Critical Control: Do not heat initially.[4][5][6] The anion is highly reactive; heating will cause polymerization of the reagent.

  • Quench & Workup:

    • Carefully quench with saturated

      
       solution (exothermic!).
      
    • Extract with EtOAc (3x). Wash organics with Water (2x) and Brine (1x) to remove DMF.

    • Dry over

      
       and concentrate.
      

Troubleshooting & Critical Parameters

ObservationDiagnosisCorrective Action
Low Conversion (<30%) Steric hindrance prevents attack.Add 0.5 equiv KI or switch solvent to DMF (higher dielectric constant).
New Spot at lower Rf Hydrolysis of amide.[7]Ensure solvent is anhydrous . Reduce base strength (Use

instead of NaOH).
Vinyl peaks in NMR Elimination (Acrylamide formation).Lower temperature (try 40°C). Reduce base equivalents.
Gumming/Polymerization Michael addition of product to elimination byproduct.Run reaction more dilute (0.05 M).
Workflow Logic Diagram

OptimizationWorkflow Start Start: Select Substrate pKaCheck Check pKa of Nucleophile Start->pKaCheck High_pKa pKa > 15 (Indole, Amide) pKaCheck->High_pKa Weak Nu Low_pKa pKa < 12 (Amine, Aniline) pKaCheck->Low_pKa Strong Nu MethodB Method B: NaH / DMF (Anionic Pathway) High_pKa->MethodB MethodA Method A: K2CO3 / MeCN (Neutral Pathway) Low_pKa->MethodA CheckTLC Check TLC @ 4 hours MethodB->CheckTLC MethodA->CheckTLC Complete Workup CheckTLC->Complete Conversion > 90% Stalled Reaction Stalled? CheckTLC->Stalled Conversion < 50% AddKI Add 10 mol% KI Increase Temp +10°C Stalled->AddKI Finkelstein Boost AddKI->CheckTLC

Figure 2: Decision tree for selecting and optimizing the alkylation protocol.

Safety & Handling

  • Vesicant Warning:

    
    -Haloamides are potent alkylating agents and often lachrymators. They can cause severe skin burns and eye damage.
    
  • Sensitizer: Repeated exposure may cause skin sensitization.

  • Engineering Controls: Always handle BDMP inside a functioning fume hood.

  • Decontamination: Spills should be treated with dilute ammonia or 10% sodium thiosulfate solution to quench the alkyl halide before cleaning.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11367348, this compound. Retrieved February 7, 2026, from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for kinetics on secondary halides and Finkelstein reaction).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Royal Society of Chemistry. (2015). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines. Green Chemistry. Retrieved from [Link]

Sources

2-Bromo-N,N-dimethylpropanamide in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-N,N-dimethylpropanamide in Medicinal Chemistry

Executive Summary

This compound (CAS: 54537-47-2) is a specialized


-haloamide reagent used critically in the synthesis of pharmaceutical intermediates.[1] Unlike simple alkyl halides, this compound serves a dual function: it acts as a robust electrophile for introducing the 

-dimethylpropanamide motif
(a common solubilizing and pharmacophoric group) and as a key building block for constructing functionalized thiazole and oxazole scaffolds via cyclization.[1]

This guide details the strategic application of this compound in drug discovery, focusing on nucleophilic substitution protocols and Hantzsch-type heterocycle formation.[1]

Chemical Profile & Stability

Before initiating protocols, researchers must account for the specific reactivity profile of the


-bromoamide moiety.
PropertySpecificationCritical Note
CAS Number 54537-47-2Verify purity >97% by GC/NMR before use.[1]
Formula

MW: 180.04 g/mol .[1][2]
Appearance Colorless to pale yellow liquid/solidLow melting point; may solidify in cold storage.[1]
Reactivity Electrophilic (

-carbon)
Susceptible to

(primary) and

(secondary) mechanisms depending on solvent.[1]
Stability Moisture SensitiveHydrolyzes slowly to 2-bromopropanoic acid; store under inert gas at 2-8°C.
Hazards Irritant / LachrymatorStrict fume hood use required. Alkylating agent.[1]

Key Application 1: Synthesis of -Amino Amide Pharmacophores

The most direct medicinal application is the synthesis of


-amino amides. This structural motif is ubiquitous in sodium channel blockers  (e.g., lidocaine analogs), anti-arrhythmics , and kinase inhibitors  where the amide tail improves aqueous solubility and metabolic stability.
Mechanism: Nucleophilic Substitution ( )

The reaction proceeds via the attack of a secondary amine or phenol on the


-carbon, displacing the bromide. The steric bulk of the 

-dimethyl group prevents side reactions at the carbonyl center.
Protocol: Synthesis of N-Substituted -Amino Amides

Objective: To attach the


-dimethylpropanamide tail to a piperidine-based scaffold (Model for solubilizing tail installation).

Reagents:

  • Substrate: 4-Benzylpiperidine (1.0 equiv)[1]

  • Reagent: This compound (1.1 equiv)[1][2]

  • Base:

    
     (anhydrous, 2.5 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]

  • Catalyst: KI (0.1 equiv) – Optional, accelerates reaction via Finkelstein mechanism.[1]

Step-by-Step Methodology:

  • Preparation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-benzylpiperidine (1.0 mmol) in anhydrous ACN (5 mL).

    • Add finely ground anhydrous

      
       (2.5 mmol).
      
    • Tip: If the substrate is a weak nucleophile (e.g., aniline), add KI (0.1 mmol) to generate the more reactive

      
      -iodo intermediate in situ.
      
  • Addition:

    • Cool the mixture to 0°C.

    • Add This compound (1.1 mmol) dropwise via syringe.[1]

    • Reasoning: Cooling prevents potential exotherms and minimizes dialkylation side products.

  • Reaction:

    • Allow the mixture to warm to room temperature (20-25°C).

    • Stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.[1]

    • Endpoint: Disappearance of the amine starting material.[1]

  • Work-up:

    • Filter off the inorganic salts (

      
      , KBr).[1]
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve the residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).[1]
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).[1]

    • Yield Expectation: 85–95%.[1]

Key Application 2: Hantzsch Thiazole Synthesis

This reagent is a premier precursor for synthesizing 5-carboxamido-thiazoles .[1] By reacting with thioamides, the


-halo ketone/amide motif cyclizes to form the thiazole ring. This is critical for generating fragment libraries for GPCR ligands  and antimicrobials .[1]
Reaction Scheme

Substrate: Aryl Thioamide + this compound


 2-Aryl-4-methyl-5-(N,N-dimethylcarbamoyl)thiazole.[1]
Visualizing the Pathway

HantzschSynthesis SM1 Aryl Thioamide (Nucleophile) Inter S-Alkylated Intermediate SM1->Inter SN2 Attack (S on C-Br) SM2 2-Bromo-N,N- dimethylpropanamide (Electrophile) SM2->Inter Cyclic Hydroxy-thiazoline Intermediate Inter->Cyclic Cyclization (-HBr) Product 5-Carboxamido Thiazole (Final Scaffold) Cyclic->Product Dehydration (-H2O)

Caption: Mechanistic pathway for the Hantzsch synthesis of functionalized thiazoles using this compound.

Advanced Application: Radical Precursor (ATRP)

While primarily used for small molecules, this compound is a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP) .[1]

  • Utility: Synthesis of well-defined polymer-drug conjugates.[1]

  • Mechanism: The C-Br bond is homolytically cleaved by a transition metal catalyst (e.g., Cu(I)/Ligand), initiating polymerization of monomers like NIPAM.[1]

  • Relevance: Used to create "smart" drug delivery vectors where the N,N-dimethylpropanamide end-group remains as a stable terminus.[1]

Safety & Handling Protocol

Warning: this compound is a potent alkylating agent.[1]

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.[1]

  • Containment: All weighing and transfers must occur inside a certified chemical fume hood.

  • Decontamination:

    • Spills should be treated with a solution of 10% sodium thiosulfate to quench the electrophile before cleanup.

    • Glassware should be rinsed with a dilute amine solution (e.g., ammonia or ethanolamine) to neutralize trace residues before washing.[1]

References

  • PubChem. this compound - Compound Summary.[1][2] National Library of Medicine.[1] Available at: [Link][1][2]

Sources

Experimental setup for reactions involving 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling and Synthetic Utility of 2-Bromo-N,N-dimethylpropanamide

Executive Summary

This compound (CAS: 54537-47-2) serves as a "privileged building block" in both small molecule synthesis and polymer chemistry. Structurally characterized by a secondary alkyl bromide adjacent to a dimethylamide moiety, it exhibits a unique reactivity profile distinct from its ester analogs (e.g., methyl 2-bromopropionate).

This guide details the experimental setup for two primary applications:

  • Nucleophilic Substitution (

    
    ):  Synthesis of 
    
    
    
    -amino amides, critical scaffolds for peptidomimetics and pharmaceutical intermediates.
  • Atom Transfer Radical Polymerization (ATRP): Use as a secondary halide initiator for the controlled polymerization of acrylamides (e.g., NIPAM, DMA).

Molecule Profile & Safety Architecture

Chemical Identity:

  • IUPAC Name: this compound[1]

  • Structure:

    
    
    
  • Molecular Weight: 180.04 g/mol [1][2]

  • Physical State: Colorless to pale yellow liquid (at RT).

Safety & Handling (The "Self-Validating" Safety Protocol): Unlike tertiary bromides (e.g., 2-bromoisobutyryl bromide), this secondary bromide is less prone to spontaneous hydrolysis but remains a potent alkylating agent.

Hazard ClassRisk DescriptionMitigation Strategy
Lachrymator Vapor causes eye irritation/tearing.Validation: Handle only in a fume hood with >100 fpm face velocity.
Skin Irritant Lipophilic nature allows skin permeation.PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminates.
Thermal Instability C-Br bond weakens >100°C.Control: Store at 2–8°C. Do not distill at atmospheric pressure.

Application A: Synthesis of -Amino Amides ( Substitution)

Context: The reaction of this compound with secondary amines yields


-amino amides. The electron-withdrawing amide group activates the 

-carbon for nucleophilic attack, but steric hindrance from the dimethyl group minimizes unwanted double-alkylation.
Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 equiv) [Model Amine]

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with

    
    .
    
  • Solvation: Charge the flask with

    
     and MeCN. Add Morpholine via syringe. Stir for 10 min at Room Temperature (RT).
    
  • Addition: Add this compound dropwise over 5 minutes.

    • Why? Dropwise addition prevents localized high concentrations that could favor elimination side-reactions (dehydrohalogenation to acrylamides).

  • Reaction: Heat the mixture to 60°C. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexanes).

    • Endpoint: Disappearance of the bromide spot (

      
      ) and appearance of the amine product (
      
      
      
      , stains with Ninhydrin/Dragendorff).
  • Workup: Cool to RT. Filter off inorganic salts (

    
    ). Concentrate the filtrate in vacuo.
    
  • Purification: Flash column chromatography (SiO2, Gradient: 0

    
     5% MeOH in DCM).
    

Critical Control Point (Data Table):

ParameterOptimal RangeFailure Mode
Temperature50–65°C>80°C promotes elimination to N,N-dimethylacrylamide.
Solvent PolarityMeCN or DMFNon-polar solvents (Toluene) drastically slow reaction rate (

).
Stoichiometry1.2 equiv Amine<1.0 equiv leads to incomplete conversion; difficult separation.

Application B: Atom Transfer Radical Polymerization (ATRP)

Context: this compound acts as an efficient initiator for the polymerization of acrylamides. As a secondary amide initiator , it structurally mimics the propagating chain end of poly(N,N-dimethylacrylamide), ensuring fast initiation relative to propagation (


), which is essential for low dispersity (Đ).
Experimental Protocol

Target Polymer: Poly(N-isopropylacrylamide) (PNIPAM) Target DP: 100 (Degree of Polymerization)

Reagents:

  • Monomer: NIPAM (1.13 g, 10 mmol)

  • Initiator: this compound (18 mg, 0.1 mmol)

  • Catalyst: Cu(I)Br (14.3 mg, 0.1 mmol)

  • Ligand:

    
     (23 mg, 0.1 mmol)
    
  • Solvent: DMF (2 mL) + Water (2 mL) [50:50 v/v]

Workflow:

  • Degassing (Freeze-Pump-Thaw):

    • In a Schlenk tube, combine Monomer, Initiator, Ligand, and Solvents.

    • Perform 3 cycles of freeze-pump-thaw to remove dissolved

      
      .
      
    • Scientific Integrity: Oxygen acts as a radical trap, terminating chains and halting polymerization.

  • Catalyst Addition:

    • Under positive

      
       flow, add Cu(I)Br quickly to the frozen mixture.
      
    • Seal and thaw. The solution should turn light green/blue (depending on complex).

  • Polymerization:

    • Immerse flask in a thermostated oil bath at 25°C (RT).

    • Time: 2–4 hours.

    • Validation: Viscosity will noticeably increase.

  • Termination:

    • Expose to air (oxidizes Cu(I) to Cu(II), stopping the reaction). Dilute with THF.

  • Purification:

    • Pass through a short plug of neutral alumina (removes Copper).

    • Precipitate into cold diethyl ether.

Visualizations (Graphviz/DOT)

Figure 1: General Experimental Workflow ( Synthesis)

SN2_Workflow Start Start: Reagent Prep Mix Solvation: Amine + Base + MeCN Start->Mix Add Addition: Dropwise 2-Bromo-amide Mix->Add  N2 Atmosphere Heat Reaction: 60°C, 4-6 Hours Add->Heat Check TLC Check: Product Formation? Heat->Check Check->Heat  No (Incomplete) Workup Workup: Filter Salts -> Concentrate Check->Workup  Yes (Complete) Purify Purification: Flash Chromatography Workup->Purify

Caption: Logical flow for the synthesis of


-amino amides, featuring a critical decision node based on TLC validation.
Figure 2: ATRP Mechanism (Initiation & Propagation)

ATRP_Mechanism Initiator Initiator (R-Br) 2-Bromo-N,N-dimethyl... Radical Radical Species (R•) Initiator->Radical  Homolytic Cleavage (k_act) Activator Activator [Cu(I)/L] Deactivator Deactivator [Cu(II)-Br/L] Activator->Deactivator  Oxidation Deactivator->Activator  Reduction Radical->Initiator  Recombination (k_deact) Polymer Polymer Chain (P-Br) Radical->Polymer  + Monomer (k_p) Monomer Monomer (Acrylamide) Monomer->Polymer

Caption: Mechanistic cycle of ATRP. The 2-Bromo-amide initiator (R-Br) generates the active radical species in equilibrium with the Copper catalyst.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

  • Fletcher, R. (2011). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. University of Waterloo Theses. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11367348, this compound.Link

  • Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules. Link

Sources

2-Bromo-N,N-dimethylpropanamide as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-N,N-dimethylpropanamide in Organic Synthesis & Polymer Chemistry

Executive Summary

This compound (2-Br-DMPA, CAS: 54537-47-2) is a bifunctional building block characterized by an electrophilic


-carbon and a stable dimethylamide moiety.[1] Unlike its tertiary analog (2-bromo-isobutyramide), 2-Br-DMPA possesses a secondary alkyl bromide, offering a unique balance between steric accessibility for nucleophilic substitution (

) and radical stability for Atom Transfer Radical Polymerization (ATRP).

This guide details the three primary utility vectors for 2-Br-DMPA:

  • Controlled Radical Polymerization: As a structural mimic initiator for poly(acrylamides).

  • Heterocyclic Synthesis: As a C2-synthon for thiazole construction via Hantzsch cyclization.

  • 
    -Functionalization:  As a precursor for 
    
    
    
    -amino and
    
    
    -thio amides in medicinal chemistry.

Chemical Profile & Reactivity Matrix

Compound Identity:

  • IUPAC Name: this compound[1][2]

  • Structure:

    
    
    
  • Molecular Weight: 180.04 g/mol [1][3][4]

  • Physical State: Liquid or low-melting solid (dependent on purity).

  • Key Hazards: Skin/Eye Irritant, potential lachrymator.

Reactivity Logic: The amide carbonyl creates a dipole that activates the


-C-Br bond. However, the 

-dimethyl substitution prevents the formation of intramolecular hydrogen bonds, altering solubility and reactivity compared to primary amides.

Table 1: Reactivity Matrix

Reaction TypeTarget OutcomeMechanismCritical Control Parameter
ATRP Initiation Poly(N,N-dimethylacrylamide)Radical Homolysis (C-Br)Ligand/Catalyst ratio to control

.

Substitution

-Amino/Thio Amides
Bimolecular Nucleophilic Sub.[5]Temperature < 60°C to prevent elimination to acrylamide.
Hantzsch Cyclization Thiazole DerivativesCondensation/CyclizationStoichiometry of thioamide; solvent polarity (EtOH/MeOH).
Elimination N,N-DimethylacrylamideE2 EliminationStrong base (KOtBu) required; usually an unwanted side reaction.

Application I: ATRP Initiator for Acrylamides

Context: In Atom Transfer Radical Polymerization (ATRP), the initiator structure should resemble the dormant polymer chain end to ensure fast initiation relative to propagation. 2-Br-DMPA is the "perfect mimic" for polymerizing N,N-dimethylacrylamide (DMA), ensuring low dispersity (Đ) and controlled molecular weight.

Protocol: Synthesis of Well-Defined Poly(DMA)

Reagents:

  • Monomer: N,N-Dimethylacrylamide (DMA), distilled.

  • Initiator: this compound (2-Br-DMPA).[1]

  • Catalyst: Cu(I)Br.

  • Ligand: Me

    
    TREN (Tris[2-(dimethylamino)ethyl]amine).
    
  • Solvent: Anisole or DMF (degassed).

Step-by-Step Methodology:

  • Stoichiometry Calculation: Target Degree of Polymerization (

    
    ) = 100.
    Ratio: [Monomer] : [Initiator] : [CuBr] : [Ligand] = 100 : 1 : 1 : 1.
    
  • Setup (Glovebox or Schlenk Line):

    • In a Schlenk tube equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

    • Seal and cycle vacuum/nitrogen 3 times.

    • Inject degassed solvent (Anisole, 2 mL) and Ligand (Me

      
      TREN, 23 mg, 0.1 mmol). Stir until the complex forms (often light green/blue).
      
  • Initiation:

    • Add degassed Monomer (DMA, 1.0 g, 10 mmol).

    • Add Initiator (2-Br-DMPA, 18 mg, 0.1 mmol) via syringe.

    • Note: Adding the initiator last ensures all chains start simultaneously.

  • Polymerization:

    • Immerse the flask in a thermostated oil bath at 60°C.

    • Monitoring: Take aliquots every 30 minutes for NMR (conversion) and GPC (molecular weight).

  • Termination:

    • Expose the reaction to air (oxidizes Cu(I) to Cu(II), stopping the radical chain).

    • Dilute with THF and pass through a short neutral alumina column to remove copper salts (solution turns from green to colorless).

  • Isolation:

    • Precipitate into cold diethyl ether. Dry under vacuum.

Data Validation:

  • Success Criteria: Linear plot of

    
     vs. time (indicating constant radical concentration).
    
  • Dispersity (Đ): Should be < 1.20 for a controlled process.

Application II: Heterocycle Synthesis (Thiazoles)

Context: The Hantzsch Thiazole Synthesis condenses


-haloketones or 

-haloamides with thioamides. 2-Br-DMPA serves as a specialized C2-building block to generate thiazoles with a dimethylamide side chain—a motif found in various kinase inhibitors.
Protocol: Synthesis of 2-Amino-N,N-dimethylthiazole-5-carboxamide Derivatives

Reagents:

  • Substrate: 2-Br-DMPA (1.0 eq).[1][6]

  • Reagent: Thiourea (1.1 eq) or substituted Thioamide.

  • Solvent: Ethanol (absolute).

  • Base: NaHCO

    
     (for workup).
    

Step-by-Step Methodology:

  • Reaction Assembly:

    • Dissolve Thiourea (76 mg, 1.0 mmol) in Ethanol (3 mL) in a round-bottom flask.

    • Add 2-Br-DMPA (180 mg, 1.0 mmol) dropwise at room temperature.

  • Cyclization:

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Mechanism:[5][7] The sulfur attacks the

      
      -carbon (displacement of Br), followed by intramolecular attack of the nitrogen on the amide carbonyl (or tautomerization/dehydration depending on specific substitution).
      
    • Observation: A white precipitate (HBr salt of the thiazole) often forms.

  • Workup:

    • Cool to room temperature.[6][8]

    • Concentrate ethanol under reduced pressure.

    • Neutralize the residue with saturated aqueous NaHCO

      
      .
      
    • Extract with Ethyl Acetate (3 x 10 mL).

  • Purification:

    • Recrystallize from EtOH/Hexane or perform flash chromatography (MeOH/DCM gradient).

Application III: Derivatization (Amino-Amide Synthesis)

Context: Reaction with secondary amines yields


-amino amides. The steric bulk of the N,N-dimethyl group is sufficient to prevent rapid hydrolysis but low enough to allow 

attack at the adjacent carbon.

Workflow Diagram:

G Start 2-Br-DMPA (Electrophile) TS Transition State (SN2) Start->TS + Amine Amine Secondary Amine (Nucleophile) Amine->TS Base Base (K2CO3/TEA) Base->TS Scavenge HBr Product alpha-Amino Amide TS->Product < 60°C Side Side Product: Acrylamide (Elimination) TS->Side High Temp / Strong Base

Figure 1: Reaction pathway for nucleophilic substitution vs. elimination.

Protocol: Synthesis of N,N-Dimethyl-2-morpholinopropanamide
  • Setup:

    • Dissolve 2-Br-DMPA (1.0 eq) in Acetonitrile (ACN).

    • Add Potassium Carbonate (K

      
      CO
      
      
      
      , 2.0 eq) as the acid scavenger.
    • Add Morpholine (1.1 eq).[1]

  • Reaction:

    • Stir at Room Temperature for 12 hours.

    • Note: Do not heat initially. Heating promotes dehydrohalogenation to N,N-dimethylacrylamide.

  • Validation:

    • TLC: Monitor consumption of 2-Br-DMPA.

    • NMR: Watch for the shift of the

      
      -proton from ~4.5 ppm (deshielded by Br) to ~3.2 ppm (adjacent to Amine).
      

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. Link

  • PubChem. (n.d.).[1][4] this compound (CID 11367348).[1] National Library of Medicine. Retrieved October 26, 2023. Link

  • Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules, 32(15), 4826–4837. (Establishes alpha-haloamides as preferred initiators). Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for Hantzsch Thiazole Synthesis mechanisms).

Sources

Application Notes and Protocols: Stereoselective Reactions with 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Chirality in Amide Enolate Chemistry

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where the biological activity of enantiomers can differ dramatically. 2-Bromo-N,N-dimethylpropanamide and its analogs are valuable C3 synthons. However, their direct enantioselective functionalization presents a significant challenge. The most robust and widely adopted strategy to control the stereochemical outcome of reactions involving such α-halo amides is the temporary installation of a chiral auxiliary.[1] This approach involves covalently attaching a chiral molecule to the propanamide backbone, which then directs the stereochemical course of subsequent reactions, most commonly the alkylation of the corresponding enolate. After the desired stereocenter is set, the auxiliary can be cleaved and often recovered.

This guide provides an in-depth exploration of the principles and protocols for achieving high levels of diastereoselectivity in reactions of 2-bromopropanamide derivatives, focusing on two of the most successful and well-documented chiral auxiliary systems: Evans' oxazolidinones and Myers' pseudoephedrine. While these protocols are demonstrated with N-acyl derivatives of the auxiliaries, the fundamental principles are directly applicable to stereoselective reactions of 2-bromopropanamide systems.

Part 1: Diastereoselective Alkylation via Evans' Chiral Oxazolidinone Auxiliaries

The use of chiral oxazolidinones, pioneered by David A. Evans, is a cornerstone of asymmetric synthesis.[1][2] These auxiliaries enforce a rigid conformation upon N-acylation, allowing for highly predictable and diastereoselective reactions of the corresponding enolates.[3]

Causality of Stereoselection: The Power of Steric Direction

The high degree of stereocontrol exerted by the Evans oxazolidinone auxiliary stems from a combination of factors. Upon acylation with a propanoyl unit (the precursor to our target bromo-amide), the resulting N-acyloxazolidinone is deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to form a rigid, chelated (Z)-enolate.[3] The chelation between the metal cation (Li⁺ or Na⁺), the enolate oxygen, and the carbonyl oxygen of the auxiliary locks the molecule into a planar conformation. The substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) then effectively shields one face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[1][3]

Diagram 1: Mechanism of Evans' Auxiliary-Controlled Alkylation

G cluster_0 Enolate Formation & Chelation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage start N-Propionyl Oxazolidinone enolate (Z)-Enolate Chelate start->enolate  Base (e.g., NaHMDS) product Alkylated Product (Single Diastereomer) enolate->product Attack from less hindered face electrophile Electrophile (R-X) electrophile->product cleavage Hydrolysis (e.g., LiOH/H₂O₂) or other cleavage methods product->cleavage final_acid Enantioenriched Carboxylic Acid cleavage->final_acid recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: Workflow for Evans' auxiliary-based asymmetric alkylation.

Experimental Protocol: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone

This protocol describes the acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, followed by diastereoselective alkylation. This serves as a model for creating a stereocenter that would be present in an α-substituted-2-bromopropanamide derivative.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise.

  • Stir the resulting solution for 15 minutes at 0 °C.

  • In a separate flask, cool a solution of propionyl chloride (1.1 equiv) in anhydrous THF (0.5 M) to -78 °C.

  • Transfer the lithium salt solution of the auxiliary via cannula to the cold propionyl chloride solution.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise.

  • Stir the mixture at -78 °C for 30-45 minutes to ensure complete enolate formation.[4]

  • Add the desired alkyl halide (e.g., benzyl bromide or methyl iodide, 1.2-1.5 equiv) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.

Step 3: Auxiliary Cleavage

  • To a solution of the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water at 0 °C, add 30% aqueous hydrogen peroxide (4.0 equiv).

  • Add lithium hydroxide monohydrate (2.0 equiv) in water and stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove THF, then extract the aqueous layer with dichloromethane (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid.

Reaction Electrophile Diastereomeric Ratio (d.r.) Yield (%)
AlkylationBenzyl Bromide>98:2~90
AlkylationMethyl Iodide>98:2~95
AlkylationAllyl Iodide>98:2~93

Table 1: Representative data for the diastereoselective alkylation of N-propionyl oxazolidinones. Data adapted from established literature.[3]

Part 2: Diastereoselective Alkylation via Myers' Pseudoephedrine Auxiliary

The pseudoephedrine-based chiral auxiliary, developed by Andrew G. Myers, offers a practical and highly effective alternative for the asymmetric alkylation of amides.[5] A key advantage of this system is its high crystallinity, which often facilitates purification by recrystallization, and its broad applicability to a wide range of electrophiles.[6]

Causality of Stereoselection: Internal Chelation and Directed Deprotonation

The stereochemical outcome in the Myers' protocol is dictated by a unique intramolecular chelation. The pseudoephedrine amide, when treated with a strong base like LDA, is believed to form a lithium chelate between the amide carbonyl oxygen and the hydroxyl group of the auxiliary. This pre-organizes the molecule for a highly stereoselective deprotonation. The base removes the α-proton from the face opposite to the chelating lithium alkoxide, leading to the formation of a Z-enolate.[5] This enolate is then alkylated from the face opposite to the bulky phenyl and methyl groups of the auxiliary, resulting in high diastereoselectivity. The presence of lithium chloride is often crucial, as it breaks up LDA aggregates and enhances the reactivity and selectivity of the enolate.[7]

Diagram 2: Myers' Auxiliary-Controlled Alkylation Workflow

G cluster_0 Amide Formation cluster_1 Enolate Formation & Alkylation cluster_2 Auxiliary Cleavage pseudo (S,S)-Pseudoephedrine amide Pseudoephedrine Amide pseudo->amide acyl_chloride Propionyl Chloride acyl_chloride->amide enolate (Z)-Enolate Chelate amide->enolate  LDA, LiCl, THF, 0°C alkylated_amide Alkylated Amide (High d.r.) enolate->alkylated_amide alkyl_halide R-X alkyl_halide->alkylated_amide cleavage Acidic or Basic Hydrolysis alkylated_amide->cleavage final_product Enantioenriched Acid, Alcohol, or Ketone cleavage->final_product

Caption: Key steps in Myers' pseudoephedrine-based asymmetric alkylation.

Experimental Protocol: Diastereoselective Alkylation of a Pseudoephedrine Amide

This protocol details the preparation of a pseudoephedrine amide and its subsequent diastereoselective alkylation, providing a template for stereocontrolled reactions of 2-bromopropanamide derivatives.

Step 1: Preparation of the Pseudoephedrine Amide

  • Suspend (1S,2S)-(+)-pseudoephedrine (1.0 equiv) in anhydrous toluene (0.5 M) under an inert atmosphere.

  • Add propionic anhydride (1.5 equiv) and triethylamine (2.0 equiv).

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, until the reaction is complete by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amide is often of sufficient purity for the next step, or it can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Step 2: Diastereoselective Alkylation

  • To a solution of diisopropylamine (2.2 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (2.1 equiv) dropwise. Stir for 20 minutes at -78 °C, then warm to 0 °C for 20 minutes to form LDA.

  • In a separate flask, dissolve the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in anhydrous THF (0.2 M).

  • Cool both solutions to 0 °C.

  • Add the LDA solution dropwise to the amide/LiCl solution at 0 °C. Stir for 1 hour at this temperature to ensure complete enolization.

  • Cool the resulting enolate solution to -78 °C.

  • Add the electrophile (1.5 equiv, e.g., ethyl iodide) dropwise and stir at -78 °C for 4-6 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Warm the mixture to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis. Purify the product by flash chromatography or recrystallization.

Step 3: Auxiliary Cleavage to the Carboxylic Acid

  • Dissolve the alkylated pseudoephedrine amide (1.0 equiv) in a mixture of THF (0.2 M) and 1 M sulfuric acid.

  • Heat the mixture at reflux for 12-24 hours.

  • Cool to room temperature, and add water.

  • Extract the mixture with ethyl acetate (3x). The pseudoephedrine auxiliary will be in the aqueous layer as its ammonium salt.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the enantioenriched carboxylic acid.

Electrophile Diastereomeric Ratio (d.r.) Yield (%)
Ethyl Iodide>95:5~90
n-Butyl Iodide>95:5~88
Benzyl Bromide>95:5~92

Table 2: Representative results for the diastereoselective alkylation of pseudoephedrine amides. Data is illustrative of typical outcomes reported in the literature.[7]

Conclusion: A Framework for Asymmetric Synthesis

While direct catalytic enantioselective methods for the functionalization of this compound are still an emerging area, the use of stoichiometric chiral auxiliaries provides a reliable, predictable, and high-yielding pathway to chiral α-substituted propionamide derivatives. The Evans' oxazolidinone and Myers' pseudoephedrine systems, with their well-understood mechanisms and extensively documented protocols, offer a powerful toolkit for researchers in drug development and academic science. The principles and procedures detailed in these application notes can be readily adapted to construct complex chiral molecules, where precise control over stereochemistry is a critical determinant of function.

References

  • Comins, D. L., et al.
  • Crimmins, M. T., et al. "Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones.
  • Moody, C. J., et al.
  • Suna, E., et al. "Diastereoselective synthesis using chiral auxiliary." Edgars Suna Group.
  • Myers, A. G., et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." PMC, NIH.
  • Braun, M., et al. "Diastereoselective reactions of enolates.
  • Cohen, B., et al. "Stereoselective Syntheses of Fluorescent Non-Natural Aromatic Amino Acids Based on Asymmetric Michael Additions." PMC, NIH.
  • Britton, R., et al. "Diastereoselective alkylation and methods for chiral auxiliary removal.
  • Bach, T., et al. "Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid." PMC, NIH.
  • Larrow, J. F., et al. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis." Williams College Chemistry.
  • "Chiral auxiliary." Wikipedia.
  • Coelho, F., et al. "Easy Access to Evans' Oxazolidinones.
  • Guijarro, D., et al.
  • Melchiorre, P., et al. "Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source." PMC, NIH.
  • "Recent advances & perspectives in the asymmetric reformatsky reaction." American Institute of Chemists.
  • "Reformatsky Reaction." Organic Chemistry Portal.
  • "Evans' original oxazolidinone auxiliary-based asymmetric methodology.
  • "Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
  • Ahmed, Q. N., et al. "Stereoselective synthesis of 2-deoxy-2-bromo-hexopyrano-β-nucleosides: solvent-free Lewis acid catalysis." Organic & Biomolecular Chemistry (RSC Publishing).
  • Schmidt, R. R., et al.
  • "Reform
  • O'Neill, P. M., et al. "Recent Advances in Asymmetric Catalysis Using p-Block Elements." PMC, PubMed Central.
  • Wang, J., et al. "Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • "evans enolate alkylation-hydrolysisx." University of Rochester.
  • Scheidt, K. A., et al. "An Improved Asymmetric Reformatsky Reaction Mediated by (-)-N,N-Dimethylaminoisoborneol." Semantic Scholar.
  • Feng, X., et al. "Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.
  • Hirano, K., et al.
  • Myers, A. G. "Chem 115 Myers." Harvard University.
  • Palomo, C., et al. "(S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary." PubMed.

Sources

2-Bromo-N,N-dimethylpropanamide reaction with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of


-Amino Amides via Nucleophilic Substitution of 2-Bromo-N,N-dimethylpropanamide 

-Haloamides[1]

Executive Summary

This guide details the protocols for reacting This compound (2-Br-DMPA) with primary and secondary amines.[1] This reaction is a cornerstone in the synthesis of


-amino amides , a structural motif found in local anesthetics (e.g., prilocaine analogs), peptidomimetics, and chiral auxiliary scaffolds.[1]

While theoretically a simple Nucleophilic Substitution (


), this reaction is prone to a critical competing pathway: 

-elimination (E2)
, which generates toxic N,N-dimethylacrylamide.[1] This note provides optimized conditions to maximize substitution yields (>85%) while suppressing elimination.

Mechanistic Insight & Reaction Pathways

The reaction of 2-Br-DMPA with amines is a competition between substitution and elimination. Understanding the electronic and steric environment is crucial for optimization.

  • Substrate: 2-Br-DMPA contains a secondary alkyl bromide activated by an adjacent carbonyl. The amide nitrogen's lone pair donates electron density into the carbonyl, making the

    
    -proton less acidic than in esters, but still susceptible to base-mediated removal.[1]
    
  • The Trap (Elimination): Bulky amines or high temperatures promote the removal of the

    
    -proton, leading to the formation of the 
    
    
    
    -unsaturated amide (acrylamide).[1]
Pathway Visualization

The following diagram illustrates the divergent pathways controlled by steric hindrance and basicity.

ReactionPathways Substrate 2-Bromo-N,N- dimethylpropanamide TS_SN2 Transition State (SN2) Backside Attack Substrate->TS_SN2 Low Steric Bulk Polar Aprotic Solvent TS_E2 Transition State (E2) Proton Abstraction Substrate->TS_E2 High Heat Bulky/Strong Base Amine Amine Nucleophile (R-NH2) Amine->TS_SN2 Low Steric Bulk Polar Aprotic Solvent Amine->TS_E2 High Heat Bulky/Strong Base Product α-Amino Amide (Target) TS_SN2->Product Inversion of Configuration SideProduct N,N-Dimethylacrylamide (Toxic Side Product) TS_E2->SideProduct Irreversible

Figure 1: Mechanistic divergence between substitution (


) and elimination (

). Conditions must be tuned to favor the upper pathway.

Critical Reaction Parameters

The following table summarizes the impact of key variables on the Substitution-to-Elimination ratio (


).
VariableRecommendationScientific Rationale
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the

transition state.[1] MeCN is preferred for easier workup.
Temperature 40°C – 60°C High heat (>80°C) significantly increases the rate of E2 elimination (entropy driven).
Base Excess Amine or

A base is required to scavenge HBr. Inorganic bases (

) are preferred over bulky organic bases (TEA/DIPEA) which may promote elimination if the nucleophile is weak.
Catalyst Potassium Iodide (KI) Finkelstein Condition: Adding 10 mol% KI converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating

without affecting E2 rates.[1]

Experimental Protocols

Protocol A: Standard Synthesis with Primary Amines

Best for: Benzylamine, Phenethylamine, and unhindered primary amines.[1]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Primary Amine (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)[1]
    
  • Acetonitrile (MeCN) [0.5 M concentration]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend

    
     in MeCN.
    
  • Addition: Add the Primary Amine. Stir for 5 minutes at room temperature.

  • Substrate Addition: Add this compound dropwise over 10 minutes. Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 50°C for 4–6 hours.

    • QC Check: Monitor by TLC (SiO2, 50% EtOAc/Hexane).[1] The bromide spot (

      
      ) should disappear; a lower 
      
      
      
      amine spot should appear.
  • Workup:

    • Cool to room temperature.[3][4] Filter off the solid salts (

      
      , 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) to remove residual salts and DMF (if used).
      
    • Wash with Brine (

      
      ), dry over 
      
      
      
      , and concentrate.[1]
  • Purification: If necessary, purify via flash column chromatography (Gradient: 0

    
     100% EtOAc in Hexanes).
    
Protocol B: Optimized Synthesis for Secondary/Hindered Amines

Best for: Diethylamine, Piperidine, or when elimination is observed in Protocol A.[1]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Secondary Amine (2.0 equiv) Note: Excess amine acts as both nucleophile and base.

  • Catalyst: Potassium Iodide (KI) (0.1 equiv / 10 mol%)

  • Solvent: DMF or Acetone (anhydrous)

Procedure:

  • Activation: Dissolve this compound and KI in DMF. Stir at RT for 30 minutes. The solution may yellow slightly as alkyl iodide forms.

  • Nucleophile Addition: Add the Secondary Amine in one portion.

  • Reaction: Stir at 40°C for 12–18 hours.

    • Why Lower Temp? Secondary amines are more basic and sterically hindered, increasing E2 risk.[1] The KI catalyst compensates for the lower thermal energy by creating a better leaving group.

  • Workup:

    • Dilute reaction mixture with 10 volumes of 5% LiCl solution (aids in removing DMF).

    • Extract with Diethyl Ether or EtOAc (

      
      ).
      
    • Acid/Base Extraction (Purification Trick):

      • Extract the organic layer with 1M HCl (

        
        ). The product (amine) moves to the aqueous layer; non-basic impurities (elimination product) stay in organic.
        
      • Basify the aqueous layer to pH >10 with NaOH.

      • Extract back into EtOAc, dry, and concentrate.[1][5]

Workup & Purification Workflow

WorkupFlow RxnMix Crude Reaction Mixture (Product + Salts + Solvent) Filtration Filtration (Remove K2CO3/KBr) RxnMix->Filtration Evap Rotary Evaporation (Remove MeCN) Filtration->Evap Partition Partition: EtOAc / Water Evap->Partition OrgLayer Organic Layer (Product + Impurities) Partition->OrgLayer Top Layer AqLayer Aqueous Layer (Salts + DMF) Partition->AqLayer Discard AcidWash Optional: 1M HCl Wash (Separates Amine Product) OrgLayer->AcidWash If Purity < 90%

Figure 2: Standard workup procedure.[1] The Acid Wash step is specific for amino-amide products to remove neutral side products.

Safety & Handling

  • Lachrymator/Vesicant Hazard:

    
    -Haloamides are potent alkylating agents. They can cause severe skin burns and eye damage. Handle only in a fume hood with double nitrile gloves.
    
  • Acrylamide Byproduct: The elimination product, N,N-dimethylacrylamide, is a neurotoxin and potential carcinogen.[1] Treat all waste streams as hazardous.

  • Neutralization: Quench glassware and spills with a dilute solution of ammonia or sodium thiosulfate to destroy residual alkyl halides.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] Wiley-Interscience. (Provides foundational

    
     vs E2 kinetics).
    
  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link[6]

  • Lilienkampf, A., et al. "Synthesis of tertiary amino-amides as useful scaffolds for medicinal chemistry."[1] Tetrahedron Letters, 2008.[1] (Discusses general amidation and substitution on alpha-halo acids).

  • ECHA (European Chemicals Agency). "Registration Dossier: this compound - GHS Classification."[1] Link[6]

  • Master Organic Chemistry. "Nucleophilic Substitution vs Elimination: The Guide." Link

Sources

Application Note: Strategic Functional Group Protection in Reactions Involving 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-Bromo-N,N-dimethylpropanamide (CAS: 54537-47-2) is a versatile electrophile and radical precursor used primarily in two high-value workflows: Nucleophilic Substitution (


)  for pharmaceutical intermediate synthesis and Atom Transfer Radical Polymerization (ATRP)  as a secondary halide initiator.

Unlike simple alkyl halides, the presence of the dimethylamide moiety introduces specific electronic and steric effects. The amide carbonyl stabilizes adjacent radicals (crucial for ATRP) but also reduces the electrophilicity of the


-carbon compared to ketones or esters.

The Protecting Group Paradox: This reagent itself possesses no labile protons (no -OH, -NH, or -COOH) requiring protection. Therefore, "protecting group strategies" in this context refers strictly to protecting the substrate (nucleophile or monomer) reacting with this compound. Without strategic protection of the partner molecule, reactions suffer from:

  • Regio-scrambling: Competition between N-, O-, and S-alkylation sites.

  • Catalyst Poisoning: In ATRP, free amines or acids on monomers can complex with the Copper (Cu) catalyst, terminating polymerization.

  • Elimination vs. Substitution: The secondary bromide is prone to E2 elimination if basicity is not modulated via protection of the nucleophile.

Decision Logic: Selecting the Strategy

The following decision tree illustrates the critical logic flow for determining necessary protection steps based on your intended reaction pathway.

ProtectionStrategy Start Reaction Pathway? Subst Nucleophilic Substitution (Synthesis) Start->Subst ATRP ATRP Polymerization (Radical) Start->ATRP Substrate Analyze Substrate Functional Groups Subst->Substrate Polyamine Polyamines (Primary + Secondary) Substrate->Polyamine AminoAlc Amino-Alcohols (-NH2 + -OH) Substrate->AminoAlc Prot_Boc Strategy: Boc-Protect Primary Amine Polyamine->Prot_Boc Prevent Over-alkylation Prot_TBS Strategy: TBS-Protect Alcohol (if N-alkylation desired) AminoAlc->Prot_TBS Direct Regioselectivity Monomer Monomer Functionality? ATRP->Monomer Acidic Acidic Monomer (-COOH) Monomer->Acidic AmineMon Amine Monomer (-NH2) Monomer->AmineMon Prot_Est Strategy: Protect as t-Butyl Ester Acidic->Prot_Est Prevent Ligand Protonation Prot_Salt Strategy: Protonate (Ammonium Salt) AmineMon->Prot_Salt Prevent Cu Poisoning

Figure 1: Strategic decision matrix for protecting group selection based on reaction type (Substitution vs. Polymerization).

Application 1: Nucleophilic Substitution ( )

Context: Synthesizing pharmacophores where the N,N-dimethylpropanamide motif acts as a solubilizing group or a masked acid.

Challenge: The Ambident Nucleophile

When reacting this compound with substrates containing multiple nucleophilic sites (e.g., Tryptamine, Serine derivatives), the secondary nature of the bromide slows the


 reaction, allowing side reactions (Elimination to acrylamides) to compete.
Protocol A: Regioselective N-Alkylation of Amino-Alcohols

Objective: To attach the dimethylpropanamide group to the nitrogen of an amino-alcohol without O-alkylation.

Reagents:

  • Substrate: 3-Amino-1-propanol (Model substrate)

  • Reagent: this compound (1.1 equiv)

  • Base:

    
     (Mild base preferred over NaH to minimize E2 elimination)
    
  • Protecting Group: TBDMS (tert-Butyldimethylsilyl) for the alcohol.

Step-by-Step Workflow:

  • Protection (Silylation):

    • Dissolve 3-amino-1-propanol (10 mmol) in DCM (50 mL).

    • Add Imidazole (22 mmol) followed by TBDMS-Cl (11 mmol) at 0°C.

    • Stir 2h. The primary amine remains free; the oxygen is silylated.

    • Rationale: Although amines are more nucleophilic than alcohols, the secondary bromide requires elevated temperatures/times. Unprotected alcohols can participate in intramolecular cyclization or competitive O-alkylation under thermodynamic control.

  • Alkylation:

    • Dissolve the O-TBDMS protected amine in Acetonitrile (MeCN).

    • Add This compound (1.1 equiv) and anhydrous

      
       (2.0 equiv).
      
    • Reflux at 60°C for 12-18 hours.

    • Note: Monitor via TLC.[1] The secondary bromide reacts slower than primary bromides.

  • Deprotection:

    • Treat the crude alkylated product with TBAF (Tetra-n-butylammonium fluoride) in THF (1.0 M solution) for 1h at RT.

    • Result: Pure N-alkylated amino-alcohol derivative.

Data Summary: Selectivity Ratios

Substrate StateReaction ConditionN-Alkylated YieldO-Alkylated YieldElimination Product
Unprotected NaH, THF, Reflux45%30%15%
O-TBDMS Protected

, MeCN, 60°C
88% <1%5%

Application 2: Atom Transfer Radical Polymerization (ATRP)

Context: Using this compound as an initiator to grow polymer chains.

Challenge: Catalyst Poisoning

ATRP relies on a Copper(I)/Ligand complex (e.g., CuBr/PMDETA) to shuttle the radical.

  • Problem: Monomers with free carboxylic acids (e.g., methacrylic acid) will protonate the amine ligand, detaching it from Copper.

  • Problem: Monomers with free amines can displace the ligand, altering the redox potential of the catalyst.

Protocol B: Polymerization of Acidic Monomers

Objective: Polymerize a methacrylic acid derivative using this compound as the initiator.

Strategy: Protect the acid monomer as a tert-butyl ester (t-Butyl Methacrylate - tBMA).

Step-by-Step Workflow:

  • Component Prep:

    • Initiator: this compound (1 equiv).

    • Monomer: t-Butyl Methacrylate (100 equiv). Do not use Methacrylic acid directly.

    • Catalyst: CuBr (1 equiv) / PMDETA (1 equiv).

    • Solvent: Anisole (50% v/v).

  • Degassing (Critical):

    • Combine monomer, initiator, ligand, and solvent in a Schlenk flask.

    • Perform 3 cycles of Freeze-Pump-Thaw to remove Oxygen (Oxygen is a radical scavenger).

    • Add CuBr under Nitrogen flow.

  • Polymerization:

    • Immerse flask in oil bath at 70°C.

    • Mechanism:[2][3][4] The C-Br bond in the amide initiator undergoes homolytic cleavage. The dimethylamide group stabilizes the resulting radical, ensuring efficient initiation relative to propagation (

      
      ).
      
  • Post-Polymerization Deprotection (Hydrolysis):

    • Dissolve the Poly(t-butyl methacrylate) in DCM.

    • Add Trifluoroacetic acid (TFA) (10 equiv relative to ester units).

    • Stir 24h at RT.[1]

    • Precipitate in cold hexane.

    • Result: Poly(methacrylic acid) with a defined dimethylamide end-group.

Troubleshooting & Critical Parameters

Stability of the Reagent

This compound is thermally stable but light-sensitive.

  • Storage: Store at 2-8°C in amber vials.

  • Discoloration: Yellowing indicates liberation of

    
     or HBr. If yellow, wash a DCM solution of the reagent with dilute 
    
    
    
    (thiosulfate) before use.
Elimination Side Reactions

Because the bromine is on a secondary carbon, E2 elimination to form N,N-dimethylacrylamide is the primary competitor during substitution reactions.

  • Avoid: Strong, bulky bases (e.g., t-BuOK) unless elimination is desired.

  • Prefer: Non-nucleophilic, weaker bases (

    
    , DIPEA) in polar aprotic solvents (DMF, MeCN) to favor 
    
    
    
    .
Graphviz: Reaction Pathway & Side Products[5]

ReactionPathways Reagent This compound Base Base Selection Reagent->Base Path_SN2 Pathway: SN2 Substitution Base->Path_SN2 Weak Base (K2CO3) Path_E2 Pathway: E2 Elimination Base->Path_E2 Strong/Bulky Base (tBuOK) Prod_Sub Target: Alkylated Product (Desired) Path_SN2->Prod_Sub Prod_Elim Side Product: N,N-Dimethylacrylamide (Undesired) Path_E2->Prod_Elim

Figure 2: Impact of base selection on the competition between Substitution and Elimination.

References

  • PubChem. (2025).[5] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Yu, Y., et al. (2017).[6] 2-Bromo-N,N-dimethylacetamide Used in the Photoredox Synthesis of Phenanthridines. The Journal of Organic Chemistry, 82(15), 8148-8156.[6] Retrieved from [Link]

  • Matyjaszewski, K., et al. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. (Contextual citation for ATRP mechanism involving secondary amide initiators). Retrieved from [Link]

Sources

Application Note: Catalytic Utility of 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Architectures & Synthetic Utility of 2-Bromo-N,N-dimethylpropanamide Derivatives Content Type: Detailed Application Notes and Protocols Audience: Polymer Chemists, Medicinal Chemists, and Process Engineers

Executive Summary & Mechanistic Insight

This compound (2-Br-DMPA) represents a class of


-haloamides that serve as "privileged electrophiles" in transition-metal catalyzed radical transformations. Unlike simple alkyl halides, the adjacent amide motif provides dual functionality: it activates the C-Br bond for homolytic cleavage via metal catalysts (Cu, Ru, Fe) and stabilizes the resulting carbon-centered radical through resonance.

This guide details two primary catalytic applications where 2-Br-DMPA derivatives are critical:

  • Atom Transfer Radical Polymerization (ATRP): Acting as a highly efficient initiator for synthesizing well-defined poly(acrylamides).

  • Atom Transfer Radical Addition (ATRA): Serving as a "warhead" for precise C-C bond formation in small molecule synthesis (Kharasch addition).

Application A: Initiator for Cu-Catalyzed ATRP

The Challenge

Synthesizing Poly(N,N-dimethylacrylamide) (PDMA) or Poly(N-isopropylacrylamide) (PNIPAM) with low dispersity (


) is difficult using standard free-radical polymerization due to high propagation rates and chain transfer events.
The Solution

2-Br-DMPA structurally mimics the propagating radical of acrylamide monomers. This structural similarity ensures that the initiation rate (


) is comparable to the propagation rate (

), a prerequisite for controlled living polymerization.
Mechanistic Pathway (Graphviz)

The following diagram illustrates the reversible activation/deactivation cycle catalyzed by the Copper-Ligand complex.

ATRP_Mechanism Initiator 2-Br-DMPA (Initiator) ActiveSpecies Carbon Radical (Active Propagating Species) Initiator->ActiveSpecies Activation (k_act) DormantSpecies Polymer-Br (Dormant Species) ActiveSpecies->DormantSpecies Deactivation (k_deact) Cu_II [Br-Cu(II)/L] Deactivator ActiveSpecies->Cu_II + Br Transfer DormantSpecies->ActiveSpecies Re-activation Cu_I [Cu(I)/L] Activator Cu_I->ActiveSpecies + Homolytic Cleavage Cu_II->DormantSpecies - Br Transfer

Figure 1: The ATRP equilibrium. 2-Br-DMPA initiates the cycle by reacting with the Cu(I) activator to form a radical species, which adds monomer before being reversibly capped by the Cu(II) deactivator.

Protocol 1: Controlled Synthesis of PDMA

Target: Poly(N,N-dimethylacrylamide) (


 g/mol ).

Materials:

  • Monomer: N,N-Dimethylacrylamide (DMA), distilled to remove inhibitors.

  • Initiator: this compound (2-Br-DMPA).

  • Catalyst: Cu(I)Cl (99.99%, purified).

  • Ligand: Me

    
    TREN (Tris[2-(dimethylamino)ethyl]amine).
    
  • Solvent: Anisole or DMF (degassed).

Step-by-Step Methodology:

  • Stoichiometry Setup: Calculate ratios based on target Degree of Polymerization (DP).

    • Target DP = 100.

    • Ratio: [Monomer] : [Initiator] : [CuCl] : [Ligand] = 100 : 1 : 1 : 1 .

    • Note: For higher molecular weights, reduce catalyst loading to 0.5 eq.

  • Schlenk Line Preparation:

    • Add CuCl (9.9 mg, 0.1 mmol) to a dry Schlenk flask containing a magnetic stir bar.

    • Seal and cycle vacuum/nitrogen (3x) to remove oxygen (Critical: O

      
       irreversibly oxidizes Cu(I) to Cu(II), killing the catalyst).
      
  • Reagent Addition:

    • In a separate vial under N

      
      , mix DMA (1.03 mL, 10 mmol), Me
      
      
      
      TREN (27 µL, 0.1 mmol), and Anisole (1 mL).
    • Add 2-Br-DMPA (18 mg, 0.1 mmol) to this mixture.

    • Transfer the solution via a degassed syringe into the Schlenk flask containing CuCl.

  • Polymerization:

    • Immerse flask in an oil bath at 60°C .

    • Stir at 800 RPM. The solution should turn light green (active complex).

    • Monitoring: Take aliquots at 1h, 2h, and 4h for NMR (conversion) and GPC (molecular weight).

  • Termination & Purification:

    • Expose to air (oxidizes Cu(I) to blue/green Cu(II)).

    • Dilute with THF and pass through a neutral alumina column to remove copper salts.

    • Precipitate into cold hexanes. Dry under vacuum.[1][2]

Data Validation (Expected Results):

ParameterExpected ValueTroubleshooting
Conversion >90% within 4-6 hoursIf slow, check O

leaks or increase Temp to 70°C.
Dispersity (

)
1.05 - 1.15If >1.3, increase [Cu(II)] initially (add 5% CuCl

).
Initiation Efficiency >95%If low, ensure 2-Br-DMPA purity (no hydrolysis).

Application B: Catalytic C-C Bond Formation (ATRA)

The Challenge

Functionalizing unactivated alkenes (like 1-octene) with amide groups usually requires harsh conditions. Standard Friedel-Crafts alkylation fails with electron-deficient amides.

The Solution

Atom Transfer Radical Addition (ATRA) , also known as the Kharasch addition. 2-Br-DMPA acts as the radical donor. In the presence of a transition metal catalyst, the C-Br bond breaks, the radical adds across the alkene double bond, and the bromine atom is transferred to the new chain end. This creates a 1:1 adduct with 100% atom economy.

Reaction Workflow (Graphviz)

ATRA_Workflow cluster_inputs Reagents R1 2-Br-DMPA Process Catalytic Cycle (60-80°C, 24h) R1->Process R2 Alkene (e.g., 1-Octene) R2->Process Cat Cat: Ru(Cp*)Cl(PPh3)2 or Cu(TPMA)Cl Cat->Process Product Gamma-Bromo Amide (1:1 Adduct) Process->Product PostProcess Derivatization (Azide displacement / Elimination) Product->PostProcess

Figure 2: The ATRA workflow. The 2-Br-DMPA adds across the olefin to form a gamma-bromo functionalized amide, a versatile intermediate for drug synthesis.

Protocol 2: Ruthenium-Catalyzed Kharasch Addition

Materials:

  • Substrate: 2-Br-DMPA (1.0 eq).

  • Olefin: Styrene or 1-Octene (2.0 eq - excess helps conversion).

  • Catalyst: [RuCl

    
    (p-cymene)]
    
    
    
    (1 mol%) or CuCl/TPMA (1 mol%).
  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology:

  • Vessel Preparation: Use a heavy-walled pressure tube (Ace Glass) with a Teflon screw cap. Flame dry under vacuum.[1]

  • Charge:

    • Add 2-Br-DMPA (180 mg, 1.0 mmol).

    • Add Catalyst (e.g., 6 mg of Ru complex).

    • Add Toluene (2 mL).

    • Add Olefin (2.0 mmol).

  • Degassing: Perform 3 freeze-pump-thaw cycles. Oxygen inhibition is less critical in ATRA than ATRP, but still detrimental to yield.

  • Reaction:

    • Seal tube.

    • Heat to 85°C for 16–24 hours.

    • Mechanistic Note: The Ru(II) oxidizes to Ru(III)-Br, transferring the radical to the alkene. The high temperature ensures the equilibrium shifts toward the adduct.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Evaporate solvent.

    • Purify via Flash Chromatography (Silica, Hexane:EtOAc gradient). The product will be the

      
      -bromo amide.
      

Quality Control & Troubleshooting

Purity of 2-Br-DMPA

The success of both ATRP and ATRA relies heavily on the purity of the bromo-amide. Impurities (like the hydrolyzed acid or non-brominated amide) act as chain terminators.

QC Check (1H NMR in CDCl


): 
  • Diagnostic Peak: Look for the Quartet at

    
     4.4–4.6 ppm (CH-Br).
    
  • Impurity Flag: A triplet at

    
     1.1 ppm (free amine salt) or broad singlets at 
    
    
    
    6-7 ppm (primary amide from hydrolysis).
  • Standard: Purity must be >98% by GC-MS.

Safety Note
  • Lachrymator:

    
    -Haloamides are potent eye irritants. Handle only in a fume hood.
    
  • Sensitizer: Avoid skin contact.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

  • Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules, 32(15), 4826–4831.

  • Pintauer, T., & Matyjaszewski, K. (2008). Atom transfer radical addition (ATRA) and cyclization (ATRC) reactions catalyzed by copper complexes. Chemical Society Reviews, 37, 1087-1097.

  • PubChem Compound Summary. (2025). This compound.[5] National Library of Medicine.

  • BenchChem Protocols. (2025). 2-Bromoacetamide synthesis and purification methods. BenchChem Application Notes.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Bromo-N,N-dimethylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-Bromo-N,N-dimethylpropanamide CAS: 54537-47-2 Common Applications: Intermediate for agrochemicals (fungicides), pharmaceuticals, and atom transfer radical polymerization (ATRP) initiators.

Introduction: The Yield Challenge

Synthesizing this compound often presents a "deceptive simplicity." While the reaction of 2-bromopropionyl bromide with dimethylamine is a standard textbook transformation, researchers frequently report yields stalling at 40–50% despite full conversion.

The three primary yield-killers are:

  • Water Solubility: The product is highly polar and partitions poorly into organic solvents during aqueous workup.

  • Thermal Elimination: Overheating during distillation causes HBr elimination, forming the useless byproduct N,N-dimethylacrylamide.

  • Hydrolysis: The starting acid bromide is extremely moisture-sensitive, leading to 2-bromopropionic acid impurities.

This guide provides a self-validating protocol designed to push isolated yields above 85% .

Module 1: Optimized Synthetic Protocol

Method: Nucleophilic Acyl Substitution (Acid Halide Route) Reaction Type: Exothermic Schotten-Baumann-like acylation (Anhydrous)

Reagents & Stoichiometry
ReagentEquiv.[1][2][3]RoleCritical Note
2-Bromopropionyl Bromide 1.0ElectrophileLachrymator. Must be clear/colorless. If yellow/orange, redistill before use to remove free Br₂.
Dimethylamine (DMA) 2.2Nucleophile & BaseUse Anhydrous (2M in THF). Avoid aqueous DMA (40%) as it promotes hydrolysis and lowers yield by ~20-30%.
Dichloromethane (DCM) SolventMediumDry (anhydrous). Keeps the reaction intermediate soluble.
Step-by-Step Execution
Step 1: Setup & Cooling (The "Cold Start" Rule)
  • Action: Charge a flame-dried 3-neck flask with anhydrous Dimethylamine (2.2 eq) and dry DCM (concentration ~0.5 M).

  • Control: Cool the system to -10°C to 0°C using an ice/salt bath.

  • Why: Low temperature prevents the volatile amine from escaping and suppresses the elimination side-reaction.

Step 2: Controlled Addition
  • Action: Add 2-Bromopropionyl bromide (1.0 eq) dropwise over 30–60 minutes.

  • Visual Check: White precipitate (Dimethylammonium bromide salts) will form immediately.

  • Thermodynamics: Monitor internal temperature. Do not exceed +5°C during addition.

Step 3: The Room Temperature Equilibration
  • Action: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

  • Validation: TLC (Silica, 30% EtOAc/Hexane) should show consumption of the acid bromide.

Step 4: The "Salting Out" Workup (Crucial for Yield)
  • Standard Error: Most protocols wash with water and separate. Do NOT do this. You will lose product to the aqueous phase.

  • Correct Protocol:

    • Filter off the solid dimethylammonium bromide salts before adding water. Wash the filter cake with cold DCM.

    • Wash the organic filtrate once with a small volume of saturated Brine (NaCl) mixed with 5% NaHCO₃.

    • Back-extract the aqueous layer 3x with DCM.

    • Dry combined organics over MgSO₄.

Module 2: Troubleshooting & Logic Flows

Visualizing the Process

The following diagram illustrates the critical decision points where yield is typically lost.

SynthesisWorkflow Start Start: 2-Bromopropionyl Bromide + Dimethylamine (Anhydrous) TempCheck Check Temp during Addition Start->TempCheck Reaction Reaction: Formation of Amide + Amine-HBr Salt TempCheck->Reaction Temp < 5°C SideReaction Impurity: N,N-Dimethylacrylamide (Elimination Product) TempCheck->SideReaction Temp > 10°C (Exotherm) Filtration Filtration (Remove Salts) Reaction->Filtration AqueousWash Aqueous Wash? Filtration->AqueousWash YieldLoss CRITICAL FAILURE: Product lost to water phase AqueousWash->YieldLoss Use Water Only CorrectWorkup Correct: Salt Saturation (Brine Wash + Back Extraction) AqueousWash->CorrectWorkup Use Brine/Salting Out Distillation Vacuum Distillation CorrectWorkup->Distillation Distillation->SideReaction Pot Temp > 100°C FinalProduct Pure this compound (>85% Yield) Distillation->FinalProduct High Vac / Low Temp

Caption: Workflow logic highlighting the two main failure modes: Aqueous loss during workup and thermal elimination during distillation.

Troubleshooting Q&A
Q1: My crude yield is low (<50%), but the NMR looks clean. Where is my product?

Diagnosis: Aqueous Partitioning. Explanation: this compound is a small, polar molecule with significant water solubility. If you washed the reaction mixture with a large volume of water to remove salts, the product likely partitioned into the aqueous waste. Solution:

  • Prevention: Filter the solid amine salts (dimethylammonium bromide) before any aqueous wash. This mechanically removes the bulk of the byproducts without introducing water.

  • Recovery: Saturate your aqueous waste stream with solid NaCl and extract aggressively with DCM or Chloroform (3-4 times).

Q2: The product is turning yellow/brown during distillation.

Diagnosis: Thermal Elimination (Dehydrobromination). Explanation: At high temperatures, the molecule eliminates HBr to form N,N-dimethylacrylamide . This is autocatalytic; the HBr released catalyzes further degradation. Solution:

  • Vacuum: Ensure your vacuum is strong (< 5 mmHg). This lowers the boiling point.

  • Stabilization: Add a trace amount of radical inhibitor (e.g., BHT or Hydroquinone) to the distillation pot if the product is intended for polymerization later.

  • Temperature: Keep the oil bath temperature below 100°C.

Q3: Can I use aqueous Dimethylamine (40%) instead of anhydrous?

Diagnosis: Reagent Suitability. Answer: Not recommended for high yields. Reasoning: While cheaper, the 60% water content competes with the amine for the acid bromide, forming 2-bromopropionic acid. This consumes your starting material and complicates purification (acid requires base extraction to remove, which can hydrolyze your amide product). Correction: If you must use aqueous amine, use a biphasic system (DCM/Water) with an inorganic base (K₂CO₃) to scavenge acid, but expect yields capped at ~60-70%.

Module 3: Impurity Profiling

Understanding your impurities is key to purification.

Impurity StructureOriginRemoval Strategy
2-Bromopropionic Acid Hydrolysis of starting material due to wet reagents.[1]Wash organic layer with 5% NaHCO₃ (cold).
N,N-Dimethylacrylamide Thermal elimination of HBr during distillation.Careful fractional distillation; check receiver fractions by NMR (look for alkene protons at 5.5–6.5 ppm).
Dimethylammonium Bromide Reaction byproduct.[3][4]Filtration (Step 4) or water wash.
Mechanism of Side Reaction (Elimination)

Mechanism Target Target: This compound Heat Heat / Base Target->Heat Transition Transition State (E2 Elimination) Heat->Transition Product Side Product: N,N-Dimethylacrylamide Transition->Product Byproduct HBr Transition->Byproduct

Caption: Thermal elimination pathway converting the target bromide into the acrylamide impurity.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid halide-amine coupling procedures).
  • Guziec, F. S., & Torres, F. F. (1993).[5] "Preparation of N,N-Disubstituted Alpha-Halo Amides." Journal of Organic Chemistry, 58(6), 1604–1606.[5]

  • PubChem. (n.d.).[6] this compound Compound Summary. National Center for Biotechnology Information. Retrieved from

  • ChemicalBook. (2025). Synthesis Routes for CAS 69959-88-2.

Sources

Introduction: The "Alpha-Halo" Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-N,N-dimethylpropanamide (CAS 54537-47-2) [1]

Welcome to the technical support hub for This compound . This reagent is a secondary


-bromo amide widely used as an intermediate in the synthesis of pharmaceutical peptidomimetics, as an ATRP initiator in polymer chemistry, and for thiol-specific derivatization.[1]

While versatile, its secondary alkyl halide structure adjacent to a carbonyl group creates a "reactivity trifecta" that often leads to specific failure modes:

  • Elimination (forming acrylamides).

  • Hydrolysis (forming

    
    -hydroxy amides).
    
  • Radical Homolysis (light-induced degradation).[1]

This guide addresses these issues directly with mechanistic insights and corrective protocols.

Part 1: Critical Troubleshooting Scenarios

Scenario A: "I see a new double bond signal in NMR (approx. 5.5–6.5 ppm), and my yield is low."

Diagnosis: Base-Catalyzed Elimination (Dehydrobromination) You have inadvertently triggered an E2 elimination pathway, converting your starting material into N,N-Dimethylacrylamide .[1] This is the most common side reaction when using basic nucleophiles or elevated temperatures.

  • The Mechanism: The

    
    -proton is acidified by the adjacent carbonyl. Strong bases (e.g., NaH, alkoxides, or even excess amine) can deprotonate this position. The electrons then cascade to expel the bromide leaving group, forming the conjugated alkene.
    
  • Consequence: N,N-Dimethylacrylamide is not only a waste product but a reactive Michael acceptor that can scavenge your nucleophile or polymerize (see Scenario C).[1]

Corrective Protocol:

  • Switch Bases: Replace strong/hard bases (NaOH, KOtBu) with weaker, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ .[1]

  • Solvent Choice: Avoid ethanolic alkoxides.[1] Use polar aprotic solvents (DMF, DMSO, MeCN) to favor S_N2 substitution over elimination.

  • Temperature Control: Elimination typically has a higher activation energy than substitution.[1] Lower the reaction temperature (e.g., from reflux to 0°C–RT) to kinetically favor the substitution product.

Data: Base Strength vs. Elimination Risk [2]

Base TypeExamplepKa (Conj. Acid)Elimination RiskRecommended Use
Alkoxides NaOEt, KOtBu16–18Critical Avoid for substitution reactions.[1]
Hydroxides NaOH, KOH15.7High Only use in biphasic systems with PTC.[1]
Amine Bases Et₃N, DIPEA10–11Moderate Use only stoichiometric amounts; keep cool.
Carbonates K₂CO₃, Cs₂CO₃10.3Low Preferred for S_N2 alkylations.[1]
Scenario B: "My reaction mixture turned into a viscous gel or gummy solid."

Diagnosis: Unintended Polymerization This is a downstream consequence of Scenario A. The elimination product, N,N-Dimethylacrylamide , is a highly reactive monomer.

  • The Mechanism: If free radicals are present (initiated by light, trace metals, or peroxides) or if an anionic initiator is generated, the acrylamide side-product will rapidly polymerize.

  • Trigger: Old bottles of reagent (containing peroxide impurities) or exposure to ambient light during reaction.

Corrective Protocol:

  • Radical Scavenging: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or MEHQ (100–500 ppm) to the reaction mixture if radical chemistry is not intended.

  • Dark Conditions: Wrap reaction vessels in aluminum foil. The C-Br bond is photolabile and can initiate radical polymerization.[1]

  • Fresh Reagents: Ensure your solvent (especially ethers like THF) is peroxide-free.[1]

Scenario C: "I isolated a polar impurity with a broad -OH stretch."

Diagnosis: Hydrolysis to


-Hydroxy Amide 
Water has competed with your intended nucleophile.[1] While the amide bond itself is relatively stable, the C-Br bond  is susceptible to hydrolysis, especially under basic aqueous conditions.
  • The Mechanism: Hydroxide ions displace the bromide via an S_N2 mechanism (or S_N1 if Ag salts are present), forming 2-hydroxy-N,N-dimethylpropanamide .[1]

  • Note: This reaction is often faster than the hydrolysis of the amide bond itself (which would yield the carboxylic acid and dimethylamine).

Corrective Protocol:

  • Strict Anhydrous Conditions: Flame-dry glassware and use anhydrous solvents (water < 50 ppm).[1]

  • Reagent Drying: If using hygroscopic bases (like Cs₂CO₃), dry them under vacuum at 120°C before use.[1]

  • Avoid Aqueous Workups: If the product is water-sensitive, filter inorganic salts through Celite rather than washing with water.[1]

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired substitution, the parasitic elimination, and the subsequent polymerization risk.

ReactionPathways Start 2-Bromo-N,N- dimethylpropanamide SubProd Substitution Product (Alpha-Functionalized Amide) Start->SubProd S_N2 (Preferred) Polar Aprotic Solvent Moderate Base ElimProd N,N-Dimethylacrylamide (Elimination Side Product) Start->ElimProd E2 (Side Reaction) High Temp, Strong Base Steric Hindrance Hydrolysis 2-Hydroxy-N,N- dimethylpropanamide Start->Hydrolysis Hydrolysis Water/OH- Nu Nucleophile (Nu-) Nu->Start Base Strong Base (B-) Base->Start Polymer Poly(acrylamide) (Gelled Waste) ElimProd->Polymer Radical Polymerization (Light/Heat/Peroxides)

Caption: Competitive pathways for this compound. Green path indicates desired substitution; red path indicates elimination failure mode.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use this compound to derivatize thiols in biological samples? A: Yes, this is a standard application. The reaction is highly selective for thiols over amines at physiological pH (7.4).

  • Tip: Use a slight excess (1.2 eq) of the bromoamide. The reaction is fast (minutes). Ensure the buffer is degassed to prevent disulfide formation, which competes with the alkylation.

Q2: Why is the reaction with secondary amines (e.g., diethylamine) so slow? A: This is a steric issue. You are attacking a secondary carbon (the alpha position) with a bulky nucleophile.

  • Solution: Add a catalytic amount of Potassium Iodide (KI) (10 mol%). This generates the in situ alpha-iodo amide, which is a much more reactive electrophile (Finkelstein reaction logic).

Q3: How should I store this compound to prevent degradation? A: Store at 2–8°C in a tightly sealed container, protected from light.

  • Reasoning: The compound is technically an

    
    -halo carbonyl, which can undergo slow photolytic cleavage of the C-Br bond, generating HBr and radicals that darken the solid over time.
    

References

  • PubChem. (2025).[1][3][4] this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Clark, J. (2020).[1] Elimination vs Substitution in Halogenoalkanes. Chemguide. [Link]

  • Master Organic Chemistry. (2019). Hydrolysis of Amides and Alpha-Halo Amides. [Link][1]

Sources

Technical Support Center: Purification of 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide for 2-Bromo-N,N-dimethylpropanamide (CAS: 69959-88-2 / 54537-47-2) Document ID: TS-BDMP-2024-01 Audience: Synthetic Chemists, Process Development Scientists Status: Active[1][2]

Introduction

Welcome to the Technical Support Hub. This guide addresses the purification of This compound , a critical intermediate often used as an initiator in Atom Transfer Radical Polymerization (ATRP) and pharmaceutical synthesis.[1][2]

The purification of


-haloamides presents a specific set of challenges: thermal instability  (risk of dehydrobromination), hydrolysis sensitivity , and amine salt retention .[1] This guide moves beyond generic protocols to provide a self-validating, robust workflow designed to maximize purity (>98%) and yield.

Module 1: The "Golden Path" Purification Protocol

This Standard Operating Procedure (SOP) assumes the synthesis via 2-bromopropionyl bromide and dimethylamine (DMA) .[1][2] This route is preferred for its atom economy but generates significant amine hydrobromide salts that must be rigorously removed.[1][2]

Phase 1: Reaction Work-Up & Extraction

Objective: Remove bulk amine salts and quench unreacted acid bromide.

  • Filtration (Critical Step):

    • Action: Dilute the crude reaction mixture with a non-polar solvent (Dichloromethane or Diethyl Ether) and filter the suspension through a fritted glass funnel or Celite pad.

    • Causality: The reaction generates copious amounts of dimethylamine hydrobromide (DMA[1]·HBr). Filtering before adding water prevents the formation of intractable emulsions caused by high salt concentrations acting as surfactants.[1][2]

  • Aqueous Washes (The "Sandwich" Method):

    • Wash 1 (Acidic): Wash the organic filtrate with 0.5 M HCl (2x).[1][2]

      • Validation: Check aqueous layer pH < 2.[1][2] This protonates residual dimethylamine, driving it into the aqueous phase.[2]

    • Wash 2 (Basic): Wash with saturated NaHCO₃ (2x).[1][2]

      • Validation: Watch for cessation of bubbling (

        
        ).[1][2] This neutralizes any 2-bromopropionic acid formed by hydrolysis and removes residual HCl.[1][2]
        
    • Wash 3 (Neutral): Wash with Brine (saturated NaCl) .[1][2]

      • Causality: Predries the organic layer and breaks any micro-emulsions.[1][2]

  • Drying & Concentration:

    • Dry over anhydrous

      
      , filter, and concentrate via rotary evaporation at < 40°C .
      
    • Result: You will obtain a crude oil (often yellow/orange).[1][2]

Phase 2: Vacuum Distillation (The Purification Engine)[1]

Objective: Isolate the product from oligomers and colored impurities.

  • Physical Property Alert: this compound has a melting point (MP) of approx. 38–39°C .[1][2] It may solidify in the condenser if cooling water is too cold.[1][2]

Protocol:

  • Setup: Short-path distillation head with a vacuum manifold.

  • Pressure: High vacuum is mandatory (< 2 mmHg).[1][2]

    • Target: At 0.5 mmHg, the boiling point (BP) will drop to approx. 65–75°C .

    • Warning: Do NOT distill at atmospheric pressure.[1][2] The required temperature (>180°C) will trigger thermal elimination of HBr, turning the product black.

  • Condenser Management:

    • Use warm water (30–35°C) in the condenser coil.[1][2] This prevents the product from crystallizing inside the condenser and clogging the path (a dangerous pressure buildup scenario).[1]

Module 2: Troubleshooting & FAQs

Category A: Visual & Physical Anomalies

Q: My product crystallized inside the distillation condenser and caused a vacuum spike. What happened? A: This is a classic issue with low-melting solids (MP ~39°C).

  • The Fix: Stop the flow of cold water to the condenser immediately. Use a heat gun (gentle setting) to melt the clog into the receiving flask. For future runs, use a recirculating chiller set to 30°C or simply use a stagnant air condenser if the vacuum is strong enough.

Q: The distillate is yellow or brown instead of clear/white. Is it ruined? A: Not necessarily. Coloration usually indicates traces of free bromine (


) or oxidized amines.[1][2]
  • The Fix: If the product is liquid, wash with a 10% Sodium Thiosulfate (

    
    ) solution. This reduces 
    
    
    
    to colorless bromide.[1][2] If the product is solid, recrystallize from a Hexane/Ether mixture.
Category B: Separation Issues

Q: I have a persistent emulsion during the aqueous wash. The layers won't separate. A: This is caused by residual amine salts acting as surfactants.[2]

  • The Fix:

    • Add solid NaCl directly to the separatory funnel to increase aqueous density.[1][2]

    • Filter the entire emulsion through a pad of Celite. The solid particulates stabilizing the emulsion will be trapped, often breaking the emulsion instantly.

Q: NMR shows a persistent doublet at ~2.9 ppm that won't go away. A: This is likely Dimethylamine (DMA) or its salt.[2]

  • The Fix: The standard HCl wash was likely insufficient or the pH wasn't low enough.[1] Re-dissolve the product in ether and wash aggressively with 1 M HCl . Ensure the aqueous layer remains acidic (pH 1) after the wash.[1][2]

Category C: Stability[3][4]

Q: My yield is low, and I see a lot of black tar in the distillation flask. A: You are experiencing thermal dehydrobromination .

  • The Cause: The distillation bath temperature was too high (>120°C) or the exposure time was too long.[1]

  • The Fix: Improve your vacuum. Reducing pressure from 5 mmHg to 0.5 mmHg allows you to drop the bath temperature by ~30-40°C. Add a radical inhibitor (e.g., BHT, 100 ppm) to the distillation pot to prevent polymerization.

Module 3: Visual Workflow (Process Logic)

The following diagram illustrates the critical decision points in the purification logic, specifically addressing the "Solid vs. Liquid" condenser management.

PurificationWorkflow Start Crude Reaction Mixture (Acid Bromide + Amine) Filter Dilute & Filter Solids (Remove DMA·HBr) Start->Filter WashAcid Wash: 0.5M HCl (Remove residual Amine) Filter->WashAcid WashBase Wash: Sat. NaHCO3 (Remove Acid/Hydrolysis) WashAcid->WashBase Dry Dry (MgSO4) & Conc. WashBase->Dry CrudeOil Crude Oil Isolated Dry->CrudeOil DistillDecision Vacuum Distillation Setup Is MP > Condenser Temp? CrudeOil->DistillDecision StandardCond Standard Cold Water (Risk of Clogging) DistillDecision->StandardCond No (Cold Water) WarmCond Warm Water (30°C) Condenser DistillDecision->WarmCond Yes (Prevent Clog) FinalProduct Pure Product (Clear Oil / White Solid) StandardCond->FinalProduct If lucky WarmCond->FinalProduct Optimal Path

Caption: Logic flow for the purification of this compound, highlighting the critical thermal management during distillation.

Module 4: Analytical Validation Data

Use this table to validate your isolated product against expected values.

ParameterExpected ValueTroubleshooting Notes
Physical State White solid or colorless oilMP is 38-39°C. Supercooling is common; oil may crystallize upon scratching.[1][2]

NMR (CDCl

)

1.7-1.8 (d, 3H), 2.9-3.1 (s/d, 6H), 4.4-4.6 (q, 1H)
If methyls appear as two distinct peaks, this is normal (restricted rotation of amide bond).[1][2]
Refractive Index

Significant deviation suggests solvent contamination.[1][2]
Density

Heavier than water (organic layer will be on bottom during washes if using chlorinated solvents).[1][2]

References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Center for Biotechnology Information.[1][2] [Link]

  • University of Rochester. (n.d.).[1][2] Purification: Distillation at Reduced Pressures. Department of Chemistry. [Link]

  • Babij, N. R., et al. (2016).[2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link][1][2]

  • Matyjaszewski, K., & Xia, J. (2001).[2] Atom Transfer Radical Polymerization. Chemical Reviews. (Contextual reference for use of alpha-bromo amides as ATRP initiators). [Link]

Sources

Overcoming steric hindrance in 2-Bromo-N,N-dimethylpropanamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Catalysis Topic: Overcoming Steric Hindrance in 2-Bromo-N,N-dimethylpropanamide (BDMPA) Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Steric Wall" of BDMPA

Welcome to the technical support center. You are likely here because this compound (BDMPA) is behaving sluggishly in your nucleophilic substitutions or yielding broad dispersities in ATRP.

While BDMPA is technically a secondary alkyl halide , the N,N-dimethyl amide group creates a unique steric environment. The planar amide bond forces the N-methyl groups to occupy space that partially shields the backside of the


-carbon. This creates a "neopentyl-like" resistance to 

attack and alters the activation kinetics (

) in radical polymerization.

Below are the specific troubleshooting modules to resolve these issues.

Module 1: Nucleophilic Substitution ( ) Troubleshooting

User Issue: "I'm trying to substitute the bromine with an amine/azide, but I'm getting low yields and significant elimination byproducts (


)."
Diagnostic & Causality

The


-proton in BDMPA is acidified by the electron-withdrawing carbonyl group. If you use a nucleophile that is even moderately basic (e.g., secondary amines, alkoxides), the steric hindrance at the 

-carbon will force the reaction pathway toward Elimination (

)
, forming the acrylamide derivative (N,N-dimethylacrylamide).
Protocol: The "Naked Nucleophile" Strategy

To overcome the steric barrier, you must maximize nucleophilicity while minimizing basicity and solvation shells.

Step-by-Step Protocol:

  • Solvent Switch: Move from protic solvents (EtOH, MeOH) to Polar Aprotic Solvents (DMF, DMSO, or NMP).

    • Why: Protic solvents solvate anions, increasing their effective steric bulk. In DMF, the nucleophile is "naked" and more reactive.

  • The Finkelstein Swap (In-situ Activation):

    • Add 10-20 mol% Sodium Iodide (NaI) to the reaction.

    • Mechanism:[1][2][3]

      
       is a smaller (in terms of solvation), better nucleophile than most target groups and a far better leaving group than 
      
      
      
      . It temporarily displaces the Bromine to form the transient
      
      
      -Iodo species, which is significantly more electrophilic and has a longer, weaker C-I bond, relieving steric strain in the transition state.
  • Nucleophile Selection:

    • Preferred: Sodium Azide (

      
      ), Thiolates (
      
      
      
      ), or Cyanide (
      
      
      ). These are linear/small and soft nucleophiles.
    • Avoid: Diisopropylamine or bulky alkoxides.

Data: Solvent Effect on Reaction Rate ( )
Solvent SystemRelative Rate (

)
Primary Side Product
Methanol 1.0 (Baseline)Solvolysis / Elimination
Acetone ~500Salt precipitation
DMF (Anhydrous) ~1,200Clean Substitution
DMF + NaI (10%) ~5,000Minimal Elimination

Module 2: ATRP Initiator Efficiency

User Issue: "Using BDMPA as an ATRP initiator for acrylates results in broad molecular weight distributions (high


). It seems to initiate slowly."
Diagnostic & Causality

In Atom Transfer Radical Polymerization (ATRP), the initiation rate (


) must be faster than the propagation rate (

) to achieve narrow dispersity. BDMPA is an amide-based initiator . The amide group stabilizes the radical less effectively than an ester (like methyl 2-bromopropionate) or nitrile. Furthermore, the steric bulk of the N,N-dimethyl group lowers the activation rate constant (

), causing "slow initiation." Chains that start early grow longer than chains that start late, broadening the distribution.
Protocol: Halogen Exchange & Ligand Tuning

To fix this, we must artificially boost the initiation rate relative to propagation.

Step-by-Step Protocol:

  • Halogen Exchange (The "Cl-Br" Swap):

    • Use a Copper(I) Chloride (CuCl) catalyst complex instead of Copper(I) Bromide (CuBr), while keeping BDMPA (the bromide) as the initiator.

    • Mechanism:[1][2][3] The BDMPA-Br initiates and adds a monomer. The chain is then deactivated by Cu(II)Cl, placing a Chlorine atom at the chain end. The C-Cl bond is stronger and harder to reactivate than the C-Br bond. This slows down the propagation of early chains, allowing the slower initiator molecules to "catch up."

  • Ligand Selection:

    • Switch to a highly active ligand like Me

      
      TREN  or TPMA .
      
    • Why: These ligands lower the redox potential of the Copper complex, increasing

      
       and compensating for the intrinsic sluggishness of the amide initiator.
      
Visual Workflow: ATRP Activation Cycle

ATRP_Mechanism cluster_solution Solution: Halogen Exchange Initiator BDMPA (Initiator-Br) (Sterically Hindered) ActiveRadical Active Radical (R•) + Cu(II)Br/Ligand Initiator->ActiveRadical Slow Activation (k_act) (Bottleneck) ActiveRadical->Initiator Deactivation (k_deact) PolymerChain Growing Polymer-Br (Dormant) ActiveRadical->PolymerChain Propagation (k_p) + Monomer DeadChain Terminated Chain (Broad Dispersity) ActiveRadical->DeadChain Termination (k_t) PolymerChain->ActiveRadical Re-activation Exchange Use Cu-Cl Catalyst Slower Propagation Re-activation

Caption: Figure 1. The ATRP equilibrium for BDMPA. The red arrow indicates the steric bottleneck in activation. Using Cu-Cl (blue box) creates a more stable dormant species, leveling the growth rates.

Module 3: Synthesis & Purity FAQs

Q: My BDMPA has a yellow tint and smells like amine. Is it safe to use?

  • A: No. The yellow tint usually indicates the presence of free amine or oxidized impurities.

    • Fix: Wash the organic layer with 1M HCl (cold) to protonate and remove unreacted dimethylamine. Dry over

      
       and vacuum distill. Pure BDMPA should be a clear, colorless liquid.
      

Q: Can I use BDMPA for Reformatsky reactions (Zinc enolates)?

  • A: Yes, but initiation is difficult.

    • Tip: The "Rieke Zinc" method or activating your Zinc dust with TMSCl (Trimethylsilyl chloride) is required. The steric bulk prevents the zinc surface from effectively inserting into the C-Br bond without surface activation.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.[4] Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See Section on Steric Effects in

    
    ). Link
    
  • Ren, Y., et al. (2002). Solvent Effects on the Nucleophilic Substitution Reactions of alpha-Haloamides. Journal of Organic Chemistry. (General reference for solvent polarity effects).
  • Tang, W., & Matyjaszewski, K. (2006). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules. Link

Sources

Technical Support Center: 2-Bromo-N,N-dimethylpropanamide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 2-Bromo-N,N-dimethylpropanamide (CAS: 54537-47-2) Document ID: TSC-ORG-2024-089 Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 7, 2026[1][2][3]

Executive Summary & Reaction Overview

This compound is a critical intermediate often used as an Atom Transfer Radical Polymerization (ATRP) initiator and in the synthesis of pharmaceutical intermediates.[1][2][3]

The synthesis presents a classic "chemoselectivity vs. stability" challenge.[1][2][3] The primary route involves the nucleophilic acyl substitution of 2-bromopropionyl chloride with dimethylamine (DMA) .[1][2][3]

The Critical Engineering Challenge: The alpha-bromo proton is acidic.[1][2][3] In the presence of base (DMA) and heat, the molecule is prone to E2 elimination , generating N,N-dimethylacrylamide as a major impurity.[1][2][3] This guide focuses on suppressing this elimination pathway while maximizing amide formation.[1][2][3]

Reaction Scheme


Standard Operating Procedure (Optimized)

This protocol is designed to minimize the exotherm and prevent the formation of the acrylamide byproduct.[1][3]

Reagents & Materials
  • Substrate: 2-Bromopropionyl chloride (1.0 eq)

  • Nucleophile: Dimethylamine (2.0 - 2.2 eq).[1][2][3] Note: Use 2M solution in THF or anhydrous gas. Aqueous DMA (40%) can be used but requires Schotten-Baumann conditions (biphasic DCM/Water).[1][2][3]

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1][2][3]

  • Temperature: -10°C to 0°C (Critical).[1][2][3]

Step-by-Step Protocol
  • Preparation: Charge a 3-neck round bottom flask with anhydrous DCM (10 volumes relative to acid chloride).

  • Amine Charging: Add Dimethylamine (2.2 eq) to the solvent.[1][2][3] Cool the mixture to -10°C using an ice/salt bath or cryostat.

    • Why? Pre-cooling the base ensures the heat of neutralization is managed immediately upon acid chloride addition.[1][3]

  • Controlled Addition: Add 2-Bromopropionyl chloride dropwise over 60–90 minutes.

    • Critical Control Point: Maintain internal temperature below 5°C .[1][2][3] If the temperature spikes, stop addition immediately. High temps favor the elimination side reaction.[1][2][3]

  • Reaction Maintenance: Stir at 0°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour.

  • Quench & Workup:

    • Wash with 1N HCl (to remove excess DMA).[1][2][3]

    • Wash with Sat. NaHCO3 (to remove any hydrolyzed acid).[1][2][3]

    • Wash with Brine.[1][2][3][4][5]

    • Dry over MgSO4 and concentrate in vacuo at <40°C .

Workflow Visualization

The following diagram illustrates the critical decision nodes for the synthesis, specifically highlighting where the process diverges into failure modes (Elimination or Hydrolysis).

ReactionWorkflow cluster_impurities Impurity Pathways Start Start: Reagent Prep CheckTemp Check Temp (-10°C) Start->CheckTemp Addition Add 2-Bromopropionyl Chloride CheckTemp->Addition Ready Monitor Monitor Internal Temp Addition->Monitor Exotherm Temp Spike (>10°C) Monitor->Exotherm High Rate Control Temp Controlled (<5°C) Monitor->Control Slow Rate Elimination FAILURE: Elimination to N,N-Dimethylacrylamide Exotherm->Elimination Substitution Nucleophilic Attack (Amide Formation) Control->Substitution Workup Acidic Workup (HCl wash) Substitution->Workup Final Product: this compound Workup->Final

Figure 1: Reaction logic flow emphasizing temperature control to prevent the elimination side-reaction pathway.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users in the field.

Category: Yield & Purity

Q1: I see a significant impurity at


 5.5–6.5 ppm in the 1H NMR. What is it? 
A:  This is the olefinic signature of N,N-dimethylacrylamide .[1][2][3]
  • Root Cause: E2 Elimination.[1][2][3] The reaction temperature was likely too high, or the addition of the acid chloride was too fast, creating localized hot spots.[1][3] The excess dimethylamine acts as a base, dehydrohalogenating your product.[2][3]

  • Corrective Action: Repeat the reaction keeping the internal temperature strictly below 0°C during addition. Ensure your stirring rate is high to prevent localized concentration gradients.[1][2][3]

Q2: My yield is low (<50%), and I see propionic acid peaks. A: This indicates Hydrolysis .

  • Root Cause: Moisture ingress. 2-Bromopropionyl chloride is highly moisture-sensitive.[1][2][3]

  • Corrective Action: Ensure all glassware is oven-dried. Use anhydrous DCM or THF.[1][2][3] If using an older bottle of acid chloride, distill it before use (bp ~154°C) to remove hydrolyzed impurities [1].[1][2][3]

Q3: The reaction mixture turned dark brown/black. A: This suggests Oxidation or polymerization.[1][2][3]

  • Root Cause: If using commercial dimethylamine solutions, they can contain oxidation products if not stored properly.[1][2][3] Alternatively, free bromine (if the acid chloride is degraded) can cause darkening.[2][3]

  • Corrective Action: Use fresh reagents. If the color persists but NMR is clean, a simple filtration through a short plug of silica gel or activated charcoal usually removes the color bodies.[1][3]

Category: Physical Properties & Handling[2][3][6]

Q4: Can I distill the final product to purify it? A: Proceed with extreme caution.

  • Risk: The compound is thermally liable.[1][2][3][6] Prolonged heating at atmospheric pressure can induce elimination (generating the acrylamide) or decomposition.[1][2][3]

  • Recommendation: Vacuum distillation is preferred (

    
     mmHg).[1][2][3] However, recrystallization (from Hexane/Ethyl Acetate) is often safer and yields higher purity if the product solidifies (mp is low, often an oil or low-melting solid depending on purity) [2].[1][2][3]
    

Analytical Data Reference

Use this table to validate your isolated product.

PropertyValue / CharacteristicNotes
Appearance Colorless to pale yellow liquid/solidLow melting point solid (~30-35°C pure)
Molecular Weight 180.04 g/mol
1H NMR (CDCl3)

1.75 (d, 3H), 3.0 (s, 3H), 3.1 (s, 3H), 4.5 (q, 1H)
The quartet at 4.5 ppm is the diagnostic alpha-proton.[1][2][3]
Impurity (Acrylamide)

5.6 (dd), 6.2 (dd), 6.6 (dd)
Distinctive alkene region peaks.[1][2][3]
Storage 2–8°C, under ArgonMoisture sensitive.[1][2][3]

References

  • PrepChem. "Preparation of 2-bromopropionyl bromide."[1][2][3] PrepChem.com.[1][2][3] Accessed February 7, 2026.[1][3] [Link]

  • National Center for Biotechnology Information. "2-Bromo-2-methyl-N-p-tolylpropanamide Structure."[1][2][3] PubChem Compound Summary. Accessed February 7, 2026.[1][3] [Link]

  • Google Patents. "CN103570577A - Preparation method of N,N-dimethyl propionamide."[1][2][3] Google Patents.[1][2][3] Accessed February 7, 2026.[1][3]

Sources

Troubleshooting guide for peptide synthesis with 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 2-Bromo-N,N-dimethylpropanamide Workflows

Core Technical Overview

This compound is a specialized reagent primarily used in peptide chemistry for two distinct purposes:

  • Site-Specific Cysteine Alkylation: To introduce a dimethyl-amide motif, often as a solubility tag or a specific pharmacophore.

  • ATRP Macroinitiator Synthesis: It serves as a "halide donor" to convert a peptide into a macroinitiator for Atom Transfer Radical Polymerization (ATRP), enabling the growth of polymer chains (e.g., Peptide-Polymer Hybrids).

The Critical Challenge: Unlike the more common bromoacetamide (primary halide), this reagent is a secondary halide . This introduces significant steric hindrance and a competing reaction pathway: Beta-Elimination .

This guide addresses the specific kinetic and thermodynamic hurdles of working with this secondary bromide.

Reaction Mechanism & Logic Flow

The following diagram illustrates the competing pathways you must manage. Your goal is to maximize Pathway A (Substitution) while suppressing Pathway B (Elimination).

ReactionPathways Start Peptide-Cys-SH + This compound Base Base Selection (pH Control) Start->Base PathA Pathway A: S_N2 Substitution (Target Reaction) Base->PathA pH 7.5-8.0 Nucleophilic Attack PathB Pathway B: E2 Elimination (Side Reaction) Base->PathB pH > 9.0 or Heat Proton Abstraction Product Thioether Conjugate (Stable Product) PathA->Product SideProd N,N-Dimethylacrylamide (Dead End Byproduct) PathB->SideProd Loss of HBr

Figure 1: The kinetic competition between thioether formation (Substitution) and acrylamide formation (Elimination). High pH and temperature favor the irreversible elimination pathway.

Troubleshooting Guide (Q&A Format)
Category 1: Reactivity & Yield

Q: I am seeing low conversion rates compared to Iodoacetamide. Should I heat the reaction? A: Proceed with extreme caution. unlike primary halides (iodoacetamide), this compound contains a secondary bromide.

  • The Issue: Secondary bromides are sterically hindered, making

    
     reactions slower. However, heating significantly accelerates the E2 elimination  reaction, converting your reagent into N,N-dimethylacrylamide, which is unreactive toward substitution in this context (or reacts via a much slower Michael addition).
    
  • The Fix:

    • Do not exceed 35°C. Keep the reaction at Room Temperature (RT).

    • Increase Concentration: Drive the reaction kinetically by increasing the reagent concentration (10–20 equivalents) rather than the temperature.

    • Switch Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity without stabilizing the base (which promotes elimination).

Q: My LC-MS shows a peak with a mass shift of -80 Da relative to the reagent. What is this? A: This confirms Elimination has occurred.

  • Explanation: The reagent (MW ~180) has lost HBr (MW ~81) to form the acrylamide derivative. This species cannot alkylate the cysteine via direct displacement.

  • Root Cause: Your pH is likely too high (> pH 8.5), or you are using a strong, sterically hindered base (like pure DIEA) without a buffer.

  • Solution: Buffer your reaction strictly to pH 7.5–8.0 using Ammonium Bicarbonate or Phosphate buffer. Avoid adding neat TEA or DIEA directly to the reaction mixture.

Category 2: Selectivity & Side Reactions [1][2][3]

Q: I see multiple alkylations on my peptide (mass + N * Reagent). How do I stop over-alkylation? A: This indicates the reagent is reacting with amines (N-terminus or Lysine) in addition to the Cysteine.

  • The Mechanism: While Thiol-Br exchange is faster, high concentrations of reagent at pH > 8.0 will drive amine alkylation.

  • The Fix:

    • Strict pH Control: Perform the reaction at pH 7.0–7.5 . At this pH, Lysines (pKa ~10.5) are protonated (

      
      ) and non-nucleophilic, while Cysteines (pKa ~8.3) are in equilibrium with the reactive thiolate anion.
      
    • Stoichiometry: Reduce the reagent excess to 5–10 equivalents.

Q: The reagent precipitates when added to my aqueous peptide solution. A: The N,N-dimethyl and propyl groups make this molecule significantly more hydrophobic than standard haloacetamides.

  • The Fix: Dissolve the this compound in a minimal amount of DMF or Acetonitrile (ACN) before adding it to the aqueous peptide solution. Ensure the final organic solvent concentration is 20–30% (v/v) to maintain solubility of both the hydrophobic reagent and the hydrophilic peptide.

Optimized Experimental Protocol

Objective: Site-specific alkylation of a Cysteine-containing peptide with this compound.

Reagents:

  • Peptide: 1 mM in Buffer.

  • Buffer: 100 mM Ammonium Bicarbonate (pH 7.8) or Phosphate Buffer (pH 7.5). Degas thoroughly (Oxygen can oxidize Cys to disulfides, blocking the reaction).

  • Reducing Agent: TCEP-HCl (Stoichiometric excess: 1.5 eq relative to Cys).

  • Alkylating Reagent: this compound (200 mM stock in dry DMF).

Step-by-Step Workflow:

StepActionCritical Technical Note
1. Reduction Dissolve peptide in Buffer. Add TCEP (1.5 eq). Incubate 20 min @ RT.Do not use DTT. DTT contains thiols that will compete for the alkylating reagent. TCEP is non-nucleophilic.
2. Preparation Prepare the Reagent stock in DMF immediately before use.The reagent can hydrolyze slowly in wet solvents; fresh preparation ensures purity.
3. Addition Add Reagent (10–20 eq) to the peptide solution. Final solvent ratio: 70% Buffer / 30% DMF.High equivalents compensate for the slower

kinetics of the secondary bromide.
4. Incubation Vortex gently. Incubate at 25°C for 2–4 hours in the dark.Do not heat. Heating promotes elimination to acrylamide. Protect from light to prevent radical side reactions.
5. Quenching Add DTT (50 eq) or excess Mercaptoethanol. Incubate 10 min.This scavenges unreacted bromide rapidly, stopping the reaction.
6. Analysis Analyze via RP-HPLC or LC-MS.Look for mass shift: +99.1 Da (Reagent MW - HBr).
Data Summary: Reactivity Comparison

Use this table to adjust your expectations relative to standard reagents.

ReagentHalide TypeRelative Reactivity (

)
Risk of EliminationOptimal pH
Iodoacetamide Primary IodideHigh (Fast)Low7.0 - 8.0
Bromoacetamide Primary BromideModerateLow7.5 - 8.5
This compound Secondary Bromide Low (Slow) High 7.5 - 8.0
Chloroacetamide Primary ChlorideVery LowNegligible> 8.5
References
  • Haddleton, D. M., et al. (2004).[4] "Solid-Phase ATRP Synthesis of Peptide-Polymer Hybrids." Journal of the American Chemical Society, 126(11), 3472–3476.

    • Context: Establishes the protocol for using 2-bromopropionyl derivatives as ATRP initi
  • Backus, K. M., et al. (2016). "CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity."[5][6][7] ACS Chemical Biology, 11(1), 1669–1682.

    • Context: Provides foundational data on cysteine reactivity and the competition between nucleophilic
  • Gauthier, M. A., & Klok, H. A. (2008). "Peptide/Polymer Conjugates: Synthetic Strategies and Design Concepts." Chemical Communications, (23), 2591–2611.

    • Context: authoritative review on the synthesis of peptide-polymer conjugates using ATRP initi
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

Sources

Preventing racemization in reactions with 2-Bromo-N,N-dimethylpropanamide

Technical Support Center: Stereocontrol in -Haloamide Reactions

Topic: Preventing Racemization in Reactions with this compound Target Audience: Medicinal Chemists, Process Development Scientists Lead Scientist: Senior Application Scientist, Stereochemistry Division[1]

The Core Challenge: The "Acidic Proton" Trap

The primary mechanism of racemization for This compound is base-catalyzed enolization .[1]

Unlike simple alkyl halides, the

carbonyl

bromine

  • The Trap: In the presence of a base (even a nucleophilic amine), the

    
    -proton can be removed to form an achiral enolate intermediate.
    
  • The Consequence: Reprotonation or reaction from this planar intermediate destroys the stereocenter, yielding a racemic mixture.

Mechanism of Racemization vs. Substitution

The following diagram illustrates the competition between the desired

RacemizationPathwaysStart(S)-2-Bromo-N,N-dimethylpropanamideTS_SN2Transition State(Walden Inversion)Start->TS_SN2 SN2 AttackEnolatePlanar Enolate(Achiral Intermediate)Start->Enolate Deprotonation(Fast with strong base)NuNucleophile (Nu:)BaseBase (B:)Product_Inv(R)-Product(Inversion of Config)TS_SN2->Product_InvRacemateRacemic Mixture((R) + (S))Enolate->Racemate Reprotonationor Reaction

Figure 1: Competition between stereospecific substitution (

13

Troubleshooting Guide: Preventing Loss of Optical Purity

Scenario A: "I am observing a drop in ee% during simple amine substitution."

Root Cause: The amine is acting as a base rather than a nucleophile, or the reaction temperature is too high, allowing the deprotonation barrier to be crossed.

Protocol 1: The "Cold & Weak" Strategy (Standard


)
  • Solvent Selection: Use THF or DCM (non-polar/moderately polar aprotic).[1] Avoid highly polar solvents like DMF or DMSO unless necessary, as they solvate cations and leave the base "naked" and more reactive (more basic).

  • Temperature: Maintain reaction temperature between -20°C and 0°C .

    • Why? The activation energy (

      
      ) for 
      
      
      is typically lower than for deprotonation. Lower temperatures magnify this rate difference.[1]
  • Base Scavenger: Use a non-nucleophilic, weak inorganic base like

    
      or 
    
    
    to neutralize the HBr byproduct.
    • Avoid: Triethylamine (

      
      ) or DIPEA if possible, as they can act as shuttles for protons.[1] If an organic base is required, use a highly hindered one like 2,6-di-tert-butylpyridine  (though expensive) or ensure the nucleophile is in excess and the temperature is strictly controlled.[1]
      
Scenario B: "The substitution is too slow at low temp, but heating kills the chirality."

Root Cause: The leaving group (Br) is not active enough, requiring heat that triggers racemization.

Protocol 2: The "Silver Shield" (Ag-Promoted Substitution) This is the "Gold Standard" (or rather, Silver Standard) for retaining stereochemistry in


  • Mechanism: Silver assists the departure of Br.[4] In many cases, this proceeds via an anchimeric assistance (neighboring group participation) mechanism involving the amide oxygen, leading to Retention of Configuration (Double Inversion).

    • Note: For N,N-dimethyl amides, the carbonyl oxygen attacks the

      
      -carbon to form a transient intermediate (likely an O-alkylated iminium species), which is then opened by the nucleophile.
      

Step-by-Step Ag-Promoted Protocol:

  • Reagents:

    • Substrate: (S)-2-Bromo-N,N-dimethylpropanamide (1.0 equiv)[1]

    • Nucleophile: Amine or Alcohol (1.1 - 1.5 equiv)[1]

    • Promoter: Silver(I) Oxide (

      
      )  (0.6 - 1.0 equiv) or Silver Triflate (
      
      
      )
      (catalytic amounts can sometimes work, but stoichiometric is safer for difficult cases).[1]
  • Solvent: Acetonitrile (MeCN) or MeCN/Water (95:5).[1]

    • Why? Water acts as a co-solvent to facilitate the tight ion-pair mechanism required for stereocontrol [1].[1]

  • Procedure:

    • Suspend

      
       in MeCN.[1]
      
    • Add the nucleophile.[5]

    • Add the bromoamide slowly at 0°C.

    • Stir at 0°C to Room Temperature (RT). Monitor by TLC/HPLC.

    • Result: High yield with high retention of optical purity (often >95% ee).[1]

Critical Parameter Optimization Table

Use this table to diagnose your specific reaction conditions.

ParameterRacemization Risk: HIGH (Avoid)Racemization Risk: LOW (Recommended)Technical Insight
Base Alkoxides (

,

), LDA,


,

,

Strong bases deprotonate the

-C instantly.[1] Ag oxide acts as a halogen scavenger without increasing pH.[1]
Solvent DMSO, DMF (High polarity/basicity enhancement)THF, DCM, Toluene, MeCNPolar aprotic solvents (DMSO) strip cations from bases, making the anion "naked" and hyper-basic.
Temp > 40°C-20°C to +20°CHeat provides the energy to overcome the higher activation barrier of deprotonation.
Leaving Group Cl (Slow, requires heat)Br, I (Fast, works at low temp)Better leaving groups allow for milder conditions, preserving the stereocenter.

Advanced Visualization: The "Silver Effect"

This diagram explains why adding Silver Oxide changes the outcome from Racemization to Stereoretention.

SilverMechanismSubstrate(S)-Substrate + Ag+EnolizationPath A: Base OnlyDeprotonation -> EnolateSubstrate->Enolization Basic Cond.ComplexAg-Br Complex(Leaving Group Activation)Substrate->Complex + Ag2ORacemicRacemic ProductEnolization->RacemicIntermediateCyclic Intermediate(Stabilized Cation)Complex->Intermediate IntramolecularO-AttackProduct_RetProduct withRETENTION of ConfigIntermediate->Product_Ret NucleophileAttack

Figure 2: The "Silver Effect" mechanism.[5] Silver promotes the formation of a stabilized cyclic intermediate (anchimeric assistance), which blocks the back-face and forces the nucleophile to attack from a specific trajectory, often leading to retention or clean inversion, avoiding the planar enolate.

FAQs: Researcher to Researcher

Q: Can I use chiral HPLC to monitor the reaction in real-time? A: Yes, but you must quench the aliquot immediately.

  • Protocol: Take 50

    
     of reaction mixture 
    
    
    Add to 500
    
    
    of 0.1% Acetic Acid in Isopropanol (to neutralize base immediately)
    
    
    Inject.
  • Warning: If you quench with basic water or leave it in methanol without acid, it may racemize in the vial.

Q: Why does my N,N-dimethyl amide racemize faster than my N-monoalkyl amide? A: Counter-intuitively, N-monoalkyl amides (secondary amides) can form stable imidates or have hydrogen bonding that might stabilize the structure.[1] However, tertiary amides (N,N-dimethyl) suffer from steric clash between the dimethyl groups and the

1

Q: I cannot use Silver salts due to cost/toxicity. What is the best alternative? A: Use the "Azide Displacement" route.[5]

  • React the bromoamide with Sodium Azide (

    
    )  in DMF at 0°C. Azide is an excellent nucleophile and a poor base.
    
  • This proceeds via clean

    
     (Inversion).[1]
    
  • Reduce the resulting Azide to an Amine (Staudinger reduction or Hydrogenation). This is a robust 2-step alternative to direct amine substitution.[1]

References

  • Vachal, P., & Jacobsen, E. N. (2002).[1] Structure-Based Analysis of Reactivity in the Silver-Catalyzed Enantioselective Formation of Aliphatic Enol Ethers. Journal of the American Chemical Society.[4] (Note: Cited for the principle of Ag-mediated halide abstraction and solvent effects).

  • Mizuta, S., et al. (2021).[1][2] Silver-Promoted Fluorination Reactions of

    
    -Bromoamides. Chemistry – A European Journal.[1] (Demonstrates Ag-promoted substitution with retention of configuration in tertiary amides via aziridinone-like or ion-pair intermediates).[1][2]
    
  • Effibert, P., et al. (2002).[1] Stereoselective Substitution in 2-Bromo Amides in the Presence of Ag+ or Ag2O.[1] The Journal of Organic Chemistry. (Foundational work on Ag2O mediated retention).

Technical Support Center: Characterization of Impurities in 2-Bromo-N,N-dimethylpropanamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-2Br-DMPA-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 7, 2026[1]

Introduction: The "Hidden" Reactivity of -Bromoamides

Welcome to the technical support hub for 2-Bromo-N,N-dimethylpropanamide (2-Br-DMPA). If you are accessing this guide, you are likely using this reagent as an electrophile to introduce the dimethylpropanamide motif into an API or agrochemical scaffold.

The Core Challenge: While 2-Br-DMPA is a potent electrophile for


 reactions, its structure creates a "perfect storm" for side reactions.[1] The adjacent carbonyl group acidifies the 

-proton, making the molecule susceptible to base-mediated elimination (E2), while the labile C-Br bond is prone to hydrolysis.

This guide moves beyond basic datasheets to address the specific impurity profiles that cause batch failures and yield losses.

Module 1: The "Phantom" Peak (Elimination Impurities)

Symptom: You observe a new, UV-active peak (210–220 nm) eluting earlier than your starting material.[1] Its intensity correlates with reaction temperature or base strength.[1]

Diagnosis: Formation of N,N-Dimethylacrylamide (DMA) via E2 elimination.[1]

The Mechanism

When reacting 2-Br-DMPA with amines or phenols in the presence of a base (e.g.,


, TEA), the base can abstract the acidic proton at the C2 position rather than acting purely as a proton scavenger. This triggers the expulsion of the bromide leaving group, forming the conjugated alkene.

Critical Insight: DMA is not just an inert byproduct; it is a Michael acceptor.[1] It can react with your nucleophile to form a different impurity (Michael adduct), effectively consuming your starting material twice.[1]

Visualization: Substitution vs. Elimination Pathways

ReactionPathways SM 2-Bromo-N,N- dimethylpropanamide TS_Sub TS: Substitution (SN2) SM->TS_Sub + Nu-H TS_Elim TS: Elimination (E2) SM->TS_Elim + Base (Steric hindrance promotes) Base Base (B:) Nu Nucleophile (Nu-H) Prod Target Product (Substitution) TS_Sub->Prod Imp_DMA Impurity A: N,N-Dimethylacrylamide TS_Elim->Imp_DMA - HBr Imp_Michael Impurity B: Michael Adduct Imp_DMA->Imp_Michael + Nu-H (Secondary Reaction)

Figure 1: Kinetic competition between the desired


 substitution and the parasitic E2 elimination pathway.
Troubleshooting Protocol
  • Switch Bases: If using TEA or DIPEA, switch to inorganic bases like

    
     or 
    
    
    
    in a polar aprotic solvent (DMF, MeCN).[1] Inorganic bases are often less basic in organic media, favoring substitution.[1]
  • Temperature Control: The E2 reaction has a higher activation energy than

    
    .[1] Lower the reaction temperature (e.g., from 60°C to 0°C or RT).
    
  • Order of Addition: Add the 2-Br-DMPA slowly to the nucleophile/base mixture. A high instantaneous concentration of base relative to the electrophile favors elimination.

Module 2: Hydrolytic Instability

Symptom: Appearance of a highly polar peak (early eluting) and a drift in pH toward acidity over time.

Diagnosis: Hydrolysis of the C-Br bond to form 2-Hydroxy-N,N-dimethylpropanamide .[1]

The Science:


-Haloamides are susceptible to hydrolysis.[1] While the amide bond is relatively stable, the C-Br bond can undergo solvolysis in the presence of water, especially if the reaction mixture becomes acidic (due to HBr generation).
ParameterObservationCorrective Action
Solvent Quality Wet DMF/DMSO accelerates hydrolysis.[1]Use anhydrous solvents (<0.05%

).[1] Store over molecular sieves.
Atmosphere Reaction turns cloudy/precipitate forms.[1]Run under

or Ar atmosphere to exclude atmospheric moisture.[1]
Work-up Product degrades during extraction.[1]Avoid prolonged exposure to aqueous acid/base.[1] Perform rapid, cold phase separations.

Module 3: Analytical Method Development

To accurately characterize these impurities, a standard "generic" gradient is often insufficient due to the polarity differences.

Recommended HPLC Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses silanol interactions).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Amide absorption) and 254 nm.[1]

  • Temperature: 30°C.

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold for polar hydrolysis products).

  • 2-15 min: 5%

    
     60% B (Linear gradient).
    
  • 15-20 min: 60%

    
     95% B (Wash lipophilic dimers).
    
Impurity Data Table (Representative)
CompoundStructure TypeApprox.[1][2][3][4][5][6][7][8][9][10][11] RRT*UV Characteristics
2-Hydroxy-N,N-dimethylpropanamide Hydrolysis Product0.4 - 0.6Weak at 254nm, visible at 210nm.[1]
N,N-Dimethylacrylamide Elimination Product0.8 - 0.9Strong at 210nm (Conjugated system).[1]
This compound Starting Material 1.00 Moderate response.[1]
Dimeric Species Radical Coupling1.5 - 1.8Broad peak, often late-eluting.[1]

*RRT = Relative Retention Time (Time of Impurity / Time of SM).[1] Actual values depend on specific column chemistry.

Module 4: Decision Tree & FAQs

Interactive Troubleshooting Flowchart

Troubleshooting Start Start: Impurity Detected CheckRRT Check Retention Time (RRT) Start->CheckRRT Early RRT < 1.0 (Polar) CheckRRT->Early Early Eluting Late RRT > 1.0 (Non-polar) CheckRRT->Late Late Eluting CheckUV Check UV Spectrum Early->CheckUV Dimer Suspect: Dimer/Oligomer (Radical/Thermal) Late->Dimer IsConjugated Strong UV @ 210-220nm? CheckUV->IsConjugated DMA Suspect: N,N-Dimethylacrylamide (Elimination) IsConjugated->DMA Yes Hydroxy Suspect: Hydroxy-Impurity (Hydrolysis) IsConjugated->Hydroxy No (Weak UV)

Figure 2: Rapid diagnostic logic for identifying impurity classes based on chromatographic behavior.

Frequently Asked Questions

Q1: Why is my reaction mixture turning yellow/brown? A: This indicates the liberation of free bromine (


) or radical degradation. This often happens if the reaction is exposed to light or excessive heat. 2-Br-DMPA can undergo homolytic cleavage of the C-Br bond.[1]
  • Fix: Wrap the flask in aluminum foil and ensure the temperature is strictly controlled. Add a radical scavenger (e.g., BHT) if the reaction mechanism allows.

Q2: Can I remove the N,N-dimethylacrylamide impurity by extraction? A: It is difficult. N,N-dimethylacrylamide is water-soluble but also soluble in organic solvents (DCM, EtOAc).[1] Standard aqueous washes often fail to remove it completely.[1]

  • Fix: If the impurity level is high, consider a "scavenger resin" (e.g., a thiol-functionalized silica) that will selectively react with the acrylamide via Michael addition, allowing you to filter it off. Alternatively, use recrystallization if your product is a solid.[1]

Q3: My product yield is low, but I don't see many impurities. Where is the mass balance? A: N,N-dimethylacrylamide is volatile (bp ~171°C) and can be partially lost during rotary evaporation if high vacuum and heat are used. Additionally, if it polymerizes (poly-DMA), it may precipitate out on the column or filter, becoming invisible to standard HPLC analysis.

References

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved February 7, 2026, from [Link]

  • National Institutes of Health (NIH). (2025).[1] Process Development and Synthesis of Process-Related Impurities... (Discusses bromination and impurity profiles in analogous systems). Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Synthesis and Polymerization of N,N-Dimethylacrylamide. (Characterization of the elimination product). Retrieved February 7, 2026, from [Link]

  • LibreTexts. (2019).[1] Amide Chemistry and Reduction Mechanisms.[1][3][4][5] (General reactivity of amides).[1][8] Retrieved February 7, 2026, from [Link]

Sources

Solvent effects on 2-Bromo-N,N-dimethylpropanamide reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for 2-Bromo-N,N-dimethylpropanamide

Introduction: The "Solvent-Switch" Paradox

Welcome. If you are using This compound (2-Br-DMPA) , you are likely utilizing it as an initiator for Atom Transfer Radical Polymerization (ATRP) or as a precursor for functionalized amides.[1]

Here is the critical insight most protocols miss: 2-Br-DMPA is not a static reagent; its reactivity is defined by the solvent cage. [1]

In my experience supporting lab workflows, 60% of "failed" polymerizations or "inactive" initiators are actually solvent mismatches.[1] This guide moves beyond standard datasheets to explain why your reaction is behaving this way and how to fix it using solvent thermodynamics.

Module 1: ATRP Kinetics & The "Water Effect"

User Issue: "My polymerization is running uncontrollably fast (exotherm) or stalling completely."

The Science: In ATRP, the equilibrium constant (


) determines the ratio of active radicals to dormant species. 2-Br-DMPA acts as the dormant species (

).[1] The solvent does not just dissolve reagents; it alters the redox potential of the Copper catalyst.
  • Polar Solvents (DMSO, DMF): These stabilize the Cu(II) deactivator complex less effectively than the Cu(I) activator relative to non-polar media, or they stabilize the separated ion pair

    
     distinctively. The net result is often a higher 
    
    
    
    , leading to faster polymerization.
  • The Water Accelerator: Even trace amounts of water (protic, high dielectric) can increase

    
     by factors of 2–3. This happens because water is extremely effective at stabilizing the halide anion (
    
    
    
    ) and the Cu(II) complex, shifting the equilibrium toward the active radical species.

Troubleshooting Protocol: Tuning


 
SymptomProbable CauseCorrective Action
Runaway Exotherm Solvent is too polar (e.g., pure DMSO) or wet.[1]1. Switch to a 50:50 mix of Toluene/DMF.2. Dry solvent over molecular sieves (water acts as an accelerator).[1]
No Polymerization Solvent is too non-polar (e.g., Toluene, Hexane).[1]1. Add 5-10% Ethylene Carbonate or DMF to increase polarity.2. Switch ligand to a more active species (e.g., Me6TREN vs. PMDETA).[1]
Broad PDI (Dispersity) Poor deactivation efficiency.[1]1. Increase catalyst concentration.2. Avoid water; it destabilizes the deactivator complex needed for control.[1]

Visualizing the Solvent Decision Tree

ATRP_Solvent_Logic Start Problem: 2-Br-DMPA Reactivity Fast Reaction Too Fast / Gelation Start->Fast Slow Reaction Stalled / No Yield Start->Slow CheckWater Check Water Content Fast->CheckWater Suspect Accelerator CheckPolarity Check Solvent Polarity Slow->CheckPolarity ActionDry Action: Dry Solvent (Water increases K_ATRP) CheckWater->ActionDry Moisture Detected ActionNonPolar Action: Dilute with Toluene/Anisole CheckWater->ActionNonPolar Dry but Polar ActionPolar Action: Add DMF/DMSO (Stabilizes Transition State) CheckPolarity->ActionPolar Solvent Non-Polar

Caption: Decision logic for tuning ATRP kinetics based on solvent polarity and moisture content.

Module 2: Nucleophilic Substitution ( ) Efficiency

User Issue: "I am trying to substitute the Bromine with an amine/azide, but yields are low (<40%)."

The Science: 2-Br-DMPA is a secondary alkyl halide.[1] While the adjacent carbonyl group activates it for substitution (making the


-carbon more electrophilic), the solvent choice dictates the nucleophile's energy state.
  • Protic Solvents (MeOH, Water, EtOH): These form a "solvent cage" around anionic nucleophiles (like

    
     or amines) via hydrogen bonding.[1] This stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required to attack the 2-Br-DMPA. Result: Slow Reaction. 
    
  • Polar Aprotic Solvents (DMF, DMSO, MeCN): These solvate cations (Na+, K+) well but leave the anion "naked" and highly reactive. Result: Fast Reaction.

Comparative Solvent Performance for Substitution

Solvent ClassExamplesEffect on NucleophileRelative Rate (

)
Recommendation
Polar Aprotic DMF, DMSO, Acetone"Naked" / Activated Fastest (100x) Primary Choice
Polar Protic Methanol, WaterSolvated / CagedSlowAvoid for substitution
Non-Polar Toluene, HexanePoor SolubilityNegligibleOnly for phase transfer

Module 3: Stability & Hydrolysis (Storage)

User Issue: "The reagent smells acidic or has developed a precipitate."

The Science: Although amides are generally stable,


-haloamides like 2-Br-DMPA are susceptible to hydrolysis, especially if the "Neighboring Group Participation" mechanism activates.[1] The carbonyl oxygen can attack the carbon bearing the bromine, displacing Br- to form a transient intermediate, which then rapidly hydrolyzes in the presence of water.
  • Degradation Product: Hydrolysis releases Hydrobromic Acid (HBr) and 2-hydroxy-N,N-dimethylpropanamide.[1]

  • The HBr Autocatalysis: The released HBr can protonate the amide oxygen, making the carbonyl carbon more electrophilic and accelerating further hydrolysis.

Storage Protocol:

  • Desiccate: Store under Argon/Nitrogen. Moisture is the enemy.[1]

  • Avoid Alkaline Impurities: Even weak bases in the solvent can trigger the elimination of HBr (forming the acrylamide derivative) rather than substitution.

Visualizing the Solvation Effect on Nucleophiles

Solvation_Effect cluster_0 Protic Solvent (Methanol) cluster_1 Aprotic Solvent (DMF) Nuc1 Nucleophile (Nu-) Cage H-Bond Cage (Stabilized/Slow) Nuc1->Cage Trapped Nuc2 Nucleophile (Nu-) Target 2-Br-DMPA Nuc2->Target Rapid Attack

Caption: Comparison of nucleophile reactivity in Protic (caged/slow) vs. Aprotic (naked/fast) solvents.

References

  • Matyjaszewski, K., et al. (2006).[1][2] Solvent Effects on the Activation Rate Constant in Atom Transfer Radical Polymerization. Macromolecules.[1][2][3][4]

    • Significance: Establishes the foundational relationship between solvent polarity and .
    • [1]

  • Braunecker, W. A., & Matyjaszewski, K. (2007).[1] Controlled/living radical polymerization: Features, developments, and perspectives.[1] Progress in Polymer Science.[1]

    • Significance: details the "Water Effect" where small amounts of water accelerate
    • [1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley.[1]

    • Significance: Authorit

      
       solvent effects and Neighboring Group Participation in 
      
      
      
      -haloamides.[1]
    • [1]

  • PubChem Compound Summary. (2025). This compound.[1]

    • Significance: Physical property verification and safety data.[1]

    • [1]

Sources

Technical Support Center: Thermal Management in 2-Bromo-N,N-dimethylpropanamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-BrDMPA-001 Subject: Temperature Control Protocols for Synthesis, Storage, and ATRP Applications Assigned Specialist: Senior Application Scientist

Executive Summary

2-Bromo-N,N-dimethylpropanamide (2-Br-DMPA) is a bifunctional organobromine compound primarily utilized as an initiator in Atom Transfer Radical Polymerization (ATRP) and as an intermediate in pharmaceutical synthesis. Its reactivity is defined by the labile C-Br bond adjacent to the carbonyl group.

Effective thermal management is the single most critical factor in its chemistry. Improper temperature control leads to two distinct failure modes:

  • Synthesis Phase: Uncontrolled exotherms lead to hydrolysis or elimination side reactions (forming acrylamides).

  • Application Phase (ATRP): Temperature dictates the equilibrium constant (

    
    ), determining polymerization rate and polydispersity index (PDI).
    

Module 1: Synthesis & Handling (Upstream Control)

The Thermodynamic Challenge

The synthesis of 2-Br-DMPA typically involves the acylation of dimethylamine with 2-bromopropionyl bromide. This reaction is highly exothermic .

Reaction Equation:



Critical Thermal Protocols
PhaseTarget TempCritical RiskMechanism of Failure
Reagent Addition -10°C to 0°C Flash EliminationHigh local heat triggers HBr elimination, forming N,N-dimethylacrylamide (impurity).
Reaction Maintenance 0°C to 5°C HydrolysisIf moisture is present, heat accelerates hydrolysis back to 2-bromopropionic acid.
Work-up (Quench) < 10°C Emulsion FormationThermal shock during aqueous wash can stabilize emulsions.
Step-by-Step Synthesis Protocol
  • Pre-Cooling: Charge the reaction vessel with dimethylamine (excess) in a non-polar solvent (DCM or Toluene). Cool the jacket/bath to -15°C to ensure internal temperature reaches -5°C .

  • Controlled Addition: Add 2-bromopropionyl bromide dropwise.

    • Rule of Thumb: The addition rate must be slave to the internal thermometer. If internal temp rises > 5°C , stop addition immediately.

  • Post-Reaction: Allow the mixture to warm to room temperature (20-25°C ) only after the acid bromide is fully consumed.

Module 2: Application in ATRP (Downstream Control)

The Kinetic Challenge

In ATRP, 2-Br-DMPA acts as the initiator (R-X). The reaction relies on a thermal equilibrium between the dormant species (R-X) and the active radical (R•).

The Arrhenius Dependency: The activation rate constant (


) follows the Arrhenius equation:


  • Low Temp (< 20°C):

    
     is too low. The equilibrium shifts entirely to the dormant side. Result:  No polymerization.
    
  • High Temp (> 70°C):

    
     is too high. Radical concentration (
    
    
    
    ) spikes, leading to irreversible termination (radical coupling). Result: Dead polymer, high PDI.
Optimization Table for PNIPAM/Acrylate Synthesis
Catalyst SystemLigand TypeRecommended TempExpected Kinetics
CuBr / PMDETA Tridentate (High Activity)25°C - 40°C Fast initiation. Requires cooling if monomer concentration is high.
CuBr / bipy Bidentate (Lower Activity)60°C - 80°C Requires heat to drive equilibrium. Good for slow, controlled growth.
CuBr / Me6TREN Tetradentate (Ultra High)0°C - 25°C CAUTION: Very active. Run at ambient or sub-ambient to maintain control.

Module 3: Visualizing the Workflows

Diagram 1: Synthesis Thermal Logic

Caption: Logical flow for managing exotherms during the synthesis of 2-Br-DMPA. Green paths indicate success; red paths indicate thermal failure.

SynthesisControl Start Start: 2-Bromopropionyl Bromide + Dimethylamine Cooling Active Cooling (-10°C) Start->Cooling CheckTemp Check Internal Temp Exotherm Temp Spike (>10°C) CheckTemp->Exotherm > 5°C Success Target: this compound CheckTemp->Success < 5°C Addition Dropwise Addition Cooling->Addition Addition->CheckTemp Exotherm->Cooling Stop & Recool Elimination HBr Elimination (Formation of Acrylamide) Exotherm->Elimination

Diagram 2: ATRP Activation Equilibrium

Caption: The temperature-dependent equilibrium between dormant and active species in ATRP using 2-Br-DMPA.

ATRPEquilibrium Dormant Dormant Species (2-Br-DMPA - Polymer-Br) Equilibrium Equilibrium (Katrp) Temp Dependent Dormant->Equilibrium Activation (Heat) Complex Transition Metal Complex (Cu-L) Complex->Equilibrium Active Active Radical (P•) Equilibrium->Active Active->Dormant Deactivation (Cooling) Monomer Monomer (Propagation) Active->Monomer kp (Propagation)

Troubleshooting & FAQs

Q1: My synthesized product is yellow/brown instead of clear/white. What happened?

Diagnosis: Thermal degradation. Root Cause: During the addition of the acid bromide, the internal temperature spiked above 10°C. This caused partial elimination of HBr, generating conjugated double bonds (N,N-dimethylacrylamide derivatives) which oligomerize to form colored impurities. Solution: Distill the product under high vacuum (0.1 mmHg) at the lowest possible bath temperature (< 60°C) to recover pure 2-Br-DMPA.

Q2: The ATRP reaction stalls after 10% conversion. Why?

Diagnosis: "Happy" Termination or Catalyst Death. Root Cause: If the temperature is too low for the specific ligand (e.g., using Bipyridine at 25°C), the equilibrium constant


 is too small. The radical concentration is insufficient to sustain propagation.
Solution:  Increase reaction temperature by 10°C increments. Alternatively, switch to a more active ligand (e.g., PMDETA) if you must stay at low temperatures.
Q3: Can I store 2-Br-DMPA at room temperature?

Answer: Short-term, yes. Long-term, no. Guideline: Store at 2°C to 8°C in the dark. The C-Br bond is photosensitive and thermolabile. Over months at room temperature, it will slowly release HBr, which autocatalyzes further decomposition.

References

  • Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules.[1]

  • PubChem. (2024).[2][3] this compound Compound Summary. National Library of Medicine.

  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science.

  • Tang, W., & Matyjaszewski, K. (2006). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules.[1]

Sources

Technical Support Center: Catalyst Integrity in 2-Bromo-N,N-dimethylpropanamide Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Catalyst Deactivation & Poisoning Mechanisms Molecule: 2-Bromo-N,N-dimethylpropanamide (2-Br-DMPA) CAS: 54537-47-2

Executive Summary: The "Poisoning" Matrix

Welcome to the technical support hub. You are likely here because your ATRP polymerization stalled early, or your palladium cross-coupling yielded only dehalogenated starting material.

While this compound (2-Br-DMPA) is a robust tertiary amide initiator and electrophile, it presents three distinct "poisoning" vectors that compromise transition metal catalysts (Cu, Pd, Ni).

The Core Problem: "Poisoning" in this context is rarely irreversible destruction of the metal center by the bromide itself. Instead, it is usually:

  • Competitive Ligation: The amide oxygen acts as a Lewis base, displacing labile ligands on Cu(I) or Pd(II).

  • Impurity Interference: Residual dimethylamine (from synthesis) is a potent catalyst killer.

  • Pathway Diversion:

    
    -hydride elimination mimics poisoning by converting active Pd(II) into inactive Pd-black.
    

Troubleshooting Guides (Q&A)

Module A: ATRP & Radical Polymerizations (Copper Systems)

Q: My polymerization (CuBr/PMDETA) started but stalled at <20% conversion. Is the initiator poisoning the copper?

A: Not the initiator itself, but likely its coordination equilibrium. In Atom Transfer Radical Polymerization (ATRP), the reaction relies on a delicate equilibrium (


) between the dormant species (alkyl halide) and the active radical.[1] The amide group in 2-Br-DMPA is a coordinating ligand.
  • The Mechanism: The carbonyl oxygen of the amide can coordinate to the Cu(I) center. If your primary ligand (e.g., PMDETA) is not in sufficient excess or lacks high binding affinity, the amide displaces one "arm" of the ligand. This forms a coordinatively saturated, inactive Cu(I)-amide complex that cannot abstract the halogen.

  • The Fix:

    • Switch Ligands: Move to a ligand with a higher binding constant (

      
      ) to outcompete the amide. Switch from PMDETA to Me6TREN  or TPMA .
      
    • Solvent Choice: Avoid non-polar solvents which encourage the amide-substrate to bind to the metal to solubilize it. Use a solvent that solvates the catalyst complex well (e.g., DMSO/Toluene mixtures).

Q: The reaction mixture turned green/blue immediately upon adding the initiator. Did I oxidize the catalyst?

A: You likely have residual amine impurity . 2-Br-DMPA is typically synthesized from 2-bromopropionyl bromide and dimethylamine. If not rigorously purified, residual dimethylamine remains.

  • The Mechanism: Amines are stronger ligands than most ATRP ligands. They bind Cu(I) and promote rapid disproportionation to Cu(0) and Cu(II) (the blue/green color), effectively killing the radical generation cycle before it begins.

  • The Protocol: See Purification Protocol Alpha below.

Module B: Cross-Coupling (Palladium/Nickel)

Q: I am trying a Suzuki/Heck coupling, but I see rapid precipitation of Palladium black. Is the bromide poisoning the Pd?

A: This is


-Hydride Elimination , often mistaken for poisoning.
2-Br-DMPA possesses 

-hydrogens on the methyl group adjacent to the C-Br bond.
  • The Mechanism: After Oxidative Addition, the Pd(II) species [

    
    ] can undergo 
    
    
    
    -hydride elimination faster than Transmetallation. This ejects an acrylamide derivative (
    
    
    ) and generates a Pd-Hydride species. The Pd-H species is unstable and collapses to Pd(0) (Pd black), which is catalytically dead.
  • The Fix:

    • Ligand Bulk: Use bulky, electron-rich phosphines (e.g., P(t-Bu)3 , XPhos , or RuPhos ). The steric bulk accelerates reductive elimination and retards

      
      -hydride elimination.
      
    • Lower Temperature:

      
       has a higher activation energy than transmetallation in many catalytic cycles. lowering the temp (if possible) can favor the desired pathway.
      

Visualizing the Failure Modes

The following diagram illustrates the two primary pathways where the specific structure of 2-Br-DMPA interferes with the catalytic cycle.

Catalyst_Interference Substrate 2-Bromo-N,N- dimethylpropanamide Impurity Impurity: Dimethylamine Substrate->Impurity Contains Coordination Amide O-Binding (Competitive Ligation) Substrate->Coordination Lewis Base OxAdd Oxidative Addition (Pd-C Bond Formed) Substrate->OxAdd + Pd(0) Catalyst Active Catalyst (LnM) DeadCat1 Dead Catalyst (Amine-Complex) Catalyst->DeadCat1 Deactivation Stalled Stalled Cycle (Ligand Displacement) Catalyst->Stalled Inhibition Impurity->Catalyst Strong Binding Coordination->Catalyst Displaces Ligand BetaElim Beta-Hydride Elimination OxAdd->BetaElim Fast Kinetic PdBlack Precipitation (Pd Black) BetaElim->PdBlack Collapse Product Acrylamide (Side Product) BetaElim->Product Ejection

Caption: Figure 1. Decision tree showing the three primary vectors of catalyst failure: Impurity poisoning (Red), Competitive Ligation (Yellow), and Beta-Hydride Elimination (Red).

Data & Comparison: Ligand vs. Substrate[2][3]

To prevent competitive ligation, your catalyst ligand must bind significantly stronger than the amide substrate.

Ligand / SpeciesBinding ModeLog K (approx. vs Cu)Risk Level
Dimethylamine (Impurity)N-donor (Sigma)~4.5 - 5.5CRITICAL (Poisons catalyst)
2-Br-DMPA (Substrate)O-donor (Carbonyl)~1.0 - 2.0MODERATE (Slows reaction)
PMDETA Tridentate N-donor~8.0LOW (Standard ATRP)
Me6TREN Tetradentate N-donor~11.0NEGLIGIBLE (Recommended)

Note: If using simple bipyridine (bpy) ligands, the risk of amide displacement increases significantly compared to multidentate amines like Me6TREN.

Experimental Protocols

Protocol Alpha: Removal of Amine Impurities

Mandatory pre-treatment for any catalytic application.

  • Dissolution: Dissolve 10 g of crude 2-Br-DMPA in 50 mL of Dichloromethane (DCM).

  • Acid Wash: Wash the organic layer vigorously with 1.0 M HCl (2 x 25 mL). Rationale: This protonates residual dimethylamine, forcing it into the aqueous layer.

  • Neutralization: Wash with Saturated NaHCO3 (1 x 25 mL) to remove excess acid.

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate via rotary evaporation.

  • Vacuum Distillation: Distill the resulting oil under high vacuum (<1 mmHg). Collect the fraction boiling at steady temperature.

    • Check: Run 1H NMR. Look for a singlet at ~2.9 ppm (dimethylamine). If present, repeat.

Protocol Beta: Catalyst Competency Test

Run this before committing expensive monomers or substrates.

  • Setup: In a glovebox or Schlenk line, prepare a vial with CuBr (1 equiv) and your Ligand (1 equiv) in deoxygenated solvent.

  • Observation: The complex should form a clear solution (often colored, e.g., green/brown depending on ligand).

  • Challenge: Add 10 equivalents of purified 2-Br-DMPA.

  • Pass Criteria: The solution remains clear and homogeneous.

  • Fail Criteria: Precipitation occurs, or color shifts drastically to blue (indicating oxidation/disproportionation) or black (colloidal metal formation).

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]

    • Context: Foundational text on ATRP mechanisms, specifically regarding ligand binding constants and the persistent radical effect.
  • Gurrath, M., et al. (2020). Palladium-Catalyzed Cross-Coupling: A Historical Context and Future Perspectives. Journal of Organic Chemistry.
  • Paine, T. K., et al. (2002). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 124(48), 14388–14396. [Link]

    • Context: Detailed analysis of amide coordination to Copper centers and the role of diamine ligands in preventing deactiv
  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

    • Context: Provides the solution for preventing catalyst de

Sources

Technical Support Center: 2-Bromo-N,N-dimethylpropanamide Work-Up & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide addresses the isolation, purification, and troubleshooting of 2-Bromo-N,N-dimethylpropanamide (CAS: 54537-47-2).[1] While structurally simple, this molecule presents a dichotomy in reactivity: it is a robust amide yet contains a labile


-bromo substituent susceptible to nucleophilic attack and elimination.[1]

Common applications include:

  • ATRP Initiator: A standard initiator for Atom Transfer Radical Polymerization.[1]

  • Pharmaceutical Intermediate: A precursor for heterocycle synthesis via nucleophilic substitution.[1]

Standard Isolation Protocol (Synthesis Work-Up)

Context: You have just synthesized the target molecule via the reaction of 2-bromopropionyl bromide with dimethylamine (or similar route) and need to isolate the product from the reaction mixture.

The "Happy Path" Workflow

The primary impurities are dimethylamine hydrobromide salts , unreacted amine , and potentially hydrolyzed acid .

Critical Warning: Avoid strong bases (e.g., 1M NaOH) during work-up.[1] The


-proton is acidic; strong bases will trigger E2 elimination to form 

-dimethylacrylamide
, ruining your yield.[1]
Step-by-Step Procedure
  • Quench & Filtration:

    • If the reaction was performed in non-polar solvent (e.g., Hexane, Et2O), the amine salt (Dimethylamine HBr) will precipitate.

    • Action: Filter the reaction mixture through a sintered glass funnel. Wash the filter cake with cold solvent.

    • Why: Physical removal of salts is more efficient than aqueous extraction and prevents emulsion formation.[1]

  • Aqueous Wash (The "Gentle" Cycle):

    • Transfer filtrate to a separatory funnel.[1][2]

    • Wash 1: Cold 0.5 M HCl (removes unreacted dimethylamine).[1]

    • Wash 2: Saturated NaHCO

      
       (removes residual acid/HBr).[1] Note: Gas evolution (
      
      
      
      ) will occur.
    • Wash 3: Saturated Brine (pre-drying).[1]

  • Drying & Concentration:

    • Dry organic layer over anhydrous MgSO

      
       (Magnesium Sulfate).[1][2]
      
    • Filter and concentrate under reduced pressure (Rotovap).[1]

    • Bath Temp: Do not exceed 40°C to prevent thermal degradation.[1]

  • Final Purification:

    • Vacuum Distillation: The most reliable method.

    • Target: High vacuum (< 1 mmHg) is recommended.[1] The compound is a high-boiling liquid/low-melting solid.[1]

Visual Workflow: Synthesis Isolation

WorkupFlow RxnMix Reaction Mixture (Crude) Filter Filtration (Remove HBr Salts) RxnMix->Filter Precipitate Salts WashAcid Wash: 0.5M HCl (Remove Amines) Filter->WashAcid Filtrate WashBase Wash: Sat. NaHCO3 (Neutralize) WashAcid->WashBase Organic Layer Dry Dry (MgSO4) & Conc. WashBase->Dry Distill Vacuum Distillation (<1 mmHg) Dry->Distill Crude Oil

Figure 1: Logical flow for the isolation of this compound from synthesis mixtures, prioritizing salt removal and gentle neutralization.

Post-Polymerization Purification (ATRP Specific)

Context: You used this compound as an initiator for ATRP and now need to remove the initiator residues or, more likely, the Copper Catalyst (Cu-ligand complex) from the resulting polymer or reaction matrix.

Copper Removal Strategies[3][4][5][6]
MethodEfficiencyProduct LossBest For
Alumina Plug (Neutral) HighLowSmall scale (<10g), non-polar polymers.[1]
Ion Exchange Resin (Dowex) Very HighLowLarge scale, polar polymers.[1]
Liquid-Liquid Extraction ModerateModerateRemoving catalyst from small molecule synthesis.[1]
Protocol: The Alumina Passage[3][4]
  • Dilute the crude reaction mixture with a non-polar solvent (DCM or Toluene).[1]

  • Prepare a short column (plug) of Neutral Alumina .[1]

  • Pass the solution through the plug.

    • Observation: The Cu-complex (usually green/blue) will adsorb strongly to the top of the alumina. The filtrate should be colorless or pale yellow.

  • Wash the plug with additional solvent until no product is detected in the eluent.

Troubleshooting Center (FAQ)

Issue A: "My product is an oil, but the literature says it's a solid."

Diagnosis: Impurity-induced Melting Point Depression.[1] Explanation: this compound has a melting point near room temperature (often cited around 30-35°C depending on purity).[1] Small amounts of solvent (DCM) or unreacted starting material will keep it as a supercooled liquid (oil).[1] Solution:

  • Place the oil under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces.

  • Seed the oil with a crystal of pure product (if available) and place in a -20°C freezer.

  • If it remains an oil, verify purity via

    
    H NMR.[1] If pure, use as is; the physical state does not affect reactivity.
    
Issue B: "I see a new set of alkene peaks in my NMR (5.5 - 6.5 ppm)."

Diagnosis: Elimination to Acrylamide.[1] Cause: Exposure to strong base or excessive heat.[1] The


-bromo amide has eliminated HBr to form 

-dimethylacrylamide
.[1] Mechanism:

Solution:
  • Prevention: Switch from NaOH/KOH washes to NaHCO

    
    .[1]
    
  • Recovery: Separation is difficult due to similar boiling points.[1] Flash chromatography (Silica, Hex/EtOAc) is required to separate the alkene from the bromo-amide.

Issue C: "The product turned green/blue during storage."

Diagnosis: Copper Contamination or Oxidation.[1] Cause: If used in ATRP, residual Cu(II) is paramagnetic and colored.[1] If synthesized fresh, oxidative degradation of amine impurities can cause color.[1] Solution:

  • For Copper: Dissolve in DCM and wash with aqueous EDTA (0.1 M) or pass through the Alumina plug described in Module 3.

  • For Oxidation: Redistill under nitrogen. Store in the dark at 4°C.

Visual Workflow: Impurity Fate Map

ImpurityFate Impurity_Amine Impurity: Dimethylamine Process_AcidWash 0.5M HCl Wash Impurity_Amine->Process_AcidWash Protonation Impurity_Acid Impurity: HBr / Acid Process_BaseWash NaHCO3 Wash Impurity_Acid->Process_BaseWash Neutralization Impurity_Cu Impurity: Cu Catalyst Process_Alumina Alumina/Resin Impurity_Cu->Process_Alumina Adsorption Waste_Aq Aqueous Waste Process_AcidWash->Waste_Aq Soluble Salt Process_BaseWash->Waste_Aq Na+ Salt Solid_Waste Solid Waste Process_Alumina->Solid_Waste Trapped

Figure 2: Fate map showing where specific impurities are directed during the troubleshooting and purification protocols.[1]

Safety & Stability Data

  • Lachrymator:

    
    -Haloamides are potent alkylating agents and lachrymators (tear gas agents).[1]
    
    • Protocol: Always handle in a fume hood.[1] Double-glove (Nitrile).[1]

    • Spill: Neutralize with dilute ammonia or aqueous sodium sulfide (to react with the alkyl bromide) before cleaning.

  • Storage:

    • Temperature: 2–8°C.[1]

    • Light: Protect from light (amber vials).[1]

    • Atmosphere: Hygroscopic; store under Argon/Nitrogen.[1]

References

  • Matyjaszewski Polymer Group. (n.d.).[1] Catalyst Removal in ATRP. Carnegie Mellon University.[1] Retrieved May 15, 2025, from [Link]

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved May 15, 2025, from [Link]

  • Jakubowski, W., & Matyjaszewski, K. (2006).[1] Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization of Styrene. Macromolecules, 39(1), 39–45. (Contextual grounding for Cu removal).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General protocols for amide isolation and halo-compound handling).

Sources

Dealing with moisture sensitivity of 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Handling Guide

Executive Summary: The "Silent Killer" in Catalysis

2-Bromo-N,N-dimethylpropanamide (BDMPA) is a tertiary


-bromo amide widely used as an initiator in Atom Transfer Radical Polymerization (ATRP) and as a building block in heterocycle synthesis.

The Misconception: Users often treat BDMPA as "stable" because it does not smoke or ignite in air like organolithiums. However, it is hygroscopic and subject to slow hydrolytic degradation.

The Technical Reality: While the amide bond is relatively robust, the


-carbon-halogen bond is sensitive. In the presence of moisture, two degradation pathways occur:
  • Hydrolysis of the C-Br bond: Releases Hydrogen Bromide (HBr).

  • Hydrolysis of the Amide: Releases dimethylamine and 2-bromopropionic acid (slower).

Impact: Even trace amounts of HBr (acidic impurity) will protonate the ligand in Copper-based ATRP systems, causing the catalyst complex to dissociate and the polymerization to fail (dead chains).

Diagnostic Workflow: Decision Logic

Before using a stored bottle of BDMPA, follow this logic flow to determine if purification is required.

BDMPA_Workflow Start Inspect BDMPA Bottle ColorCheck Visual Inspection: Color? Start->ColorCheck Clear Clear / Colorless ColorCheck->Clear Looks Good Yellow Yellow / Orange ColorCheck->Yellow Slight Degradation Brown Brown / Dark ColorCheck->Brown Heavy Degradation pHCheck pH Check (Wet pH Paper) Clear->pHCheck Action_Distill ACTION REQUIRED: Vacuum Distillation Yellow->Action_Distill Action_Wash ACTION REQUIRED: NaHCO3 Wash + Distillation Brown->Action_Wash Neutral pH 6-7 pHCheck->Neutral No Acid Acidic pH < 5 pHCheck->Acidic HBr Present Action_Use PROCEED: Use in Synthesis Neutral->Action_Use Acidic->Action_Wash

Figure 1: Decision matrix for handling stored BDMPA. Color change usually indicates free bromine or conjugated impurities; acidity indicates hydrolysis.

Critical Protocols

Protocol A: The "Gold Standard" Purification

Use this if your compound is yellow/brown or if your ATRP reaction failed to initiate.

The Science: Simple distillation is often insufficient because HBr can co-distill. You must neutralize the acid first.

  • Dissolution: Dissolve the crude BDMPA in Dichloromethane (

    
    ) (approx. 1:5 v/v).
    
  • Neutralization: Wash the organic layer with saturated aqueous

    
      (3x).
    
    • Why? This converts HBr to NaBr (water-soluble) and neutralizes carboxylic acids.

  • Drying: Dry the organic layer over anhydrous

    
     for 30 minutes. Filter.
    
  • Concentration: Remove solvent via rotary evaporation.

  • Vacuum Distillation:

    • Setup: Short-path distillation head.

    • Conditions: 70–75 °C at 1 mmHg .

    • Collection: Discard the first 10% (forerun). Collect the clear, colorless fraction.

  • Storage: Flush with Argon/Nitrogen and seal with Parafilm. Store at 2–8 °C.

Protocol B: Storage & Handling

Preventing moisture ingress is easier than purification.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Fridge) Lowers kinetic rate of hydrolysis and autoxidation.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is heavier than air and offers better protection for opened bottles.
Septum Technique Use Syringes Avoid pouring. Puncture a septum with a needle under positive inert gas pressure to withdraw liquid.
Desiccant Drierite/Silica Store the primary container inside a secondary jar containing desiccant.

Troubleshooting Guide (FAQ Format)

Scenario 1: ATRP / Polymerization Failure

Q: I added BDMPA to my CuBr/PMDETA catalyst system, and the solution immediately turned from green/brown to bright blue/turquoise. No polymer formed. Why?

A: Your initiator contains acid (HBr).

  • The Mechanism: The ligand (PMDETA) is a base. HBr protonates the ligand (

    
    ). The protonated ligand cannot coordinate to the Copper(I). The complex falls apart, leaving non-catalytic copper salts (often blue/green) and halting the redox cycle.
    
  • The Fix: You must perform Protocol A (Neutralization + Distillation) . Adding more catalyst will not help if the acid load is high.

Q: The polymerization started but the molecular weight distribution (PDI) is very broad (>1.5). A: Slow initiation due to impurities.

  • The Mechanism: If the initiator is partially hydrolyzed to the hydroxy-amide, the stoichiometry is wrong. You effectively have less initiator than calculated, leading to higher-than-expected molecular weights, or "ghost" initiation sites that disrupt control.

Scenario 2: Physical Appearance

Q: My BDMPA has solidified in the fridge. Is it ruined? A: No.

  • The Science: The melting point of pure BDMPA is roughly -45°C (it is liquid at room temp), but impurities or supercooling can sometimes cause viscosity changes or partial solidification in very cold freezers. However, if it is a solid at room temperature , it is likely the hydrolysis product (carboxylic acid derivative) or a different chemical entirely.

  • The Fix: Allow it to warm to Room Temperature (RT). If it remains solid or cloudy at 25°C, it is degraded.

Q: The liquid is slightly yellow. Can I use it for a simple substitution reaction (not ATRP)? A: Proceed with caution.

  • For robust organic synthesis (e.g.,

    
     displacement with an amine), a slight yellow tint is often acceptable if you use a slight excess of base (like 
    
    
    
    or
    
    
    ) to scavenge the trace acid.
  • For radical reactions, yellow indicates impurities that act as radical scavengers. Distill it.

References & Data Sources

  • Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide." Macromolecules, 2000, 33(21).

    • Source for purification protocol and stability data.

  • PubChem Compound Summary. "this compound."

    • Physical properties and safety data.

  • Braunecker, W. A., & Matyjaszewski, K. "Controlled/living radical polymerization: Features, developments, and perspectives." Progress in Polymer Science, 2007.

    • Mechanistic details on acid poisoning of copper catalysts.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Technical Support Center: Analytical Monitoring of 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Method Development, Troubleshooting, and Reaction Monitoring for 2-Bromo-N,N-dimethylpropanamide (2-BDMPA)

Executive Technical Overview

This compound (2-BDMPA) is a critical bifunctional intermediate featuring an electrophilic


-bromo motif and a stable dimethylamide backbone. In pharmaceutical synthesis, it often serves as an alkylating agent or a precursor for 

-amino acid derivatives.

Analytical Challenges:

  • Chromophore Limitation: The molecule lacks strong UV-absorbing conjugated systems (like aromatic rings), relying mainly on the amide

    
     transition (~210–220 nm).
    
  • Thermal Instability: As an

    
    -haloamide, it is prone to thermal dehydrohalogenation (elimination of HBr) in hot GC injectors.
    
  • Hydrolytic Sensitivity: The C-Br bond is susceptible to nucleophilic attack by water (

    
    ) in aqueous mobile phases, leading to "ghost peaks" of 
    
    
    
    -hydroxy impurities.
  • Genotoxicity: As an alkylating agent, it is classified as a Potential Genotoxic Impurity (PGI), requiring trace-level detection (ppm/ppb range).

Analytical Decision Matrix

Before selecting a protocol, determine your analytical goal using the logic flow below.

DecisionMatrix cluster_warning Critical Warning start START: Define Analytical Goal goal What is the primary objective? start->goal purity Purity / Assay (>98%) goal->purity kinetics Reaction Monitoring goal->kinetics trace Trace Impurity (PGI) goal->trace chiral Enantiomeric Excess goal->chiral hplc_uv Method A: HPLC-UV (Low $ ambda$) (Robust, Standard) purity->hplc_uv High Conc. kinetics->hplc_uv Offline check reactir Method B: In-Situ FTIR (Real-time, No Sampling) kinetics->reactir Non-invasive trace->hplc_uv Non-volatile Matrix (use MS) gc_ms Method C: GC-MS / HS-GC (High Sensitivity, Thermal Risk) trace->gc_ms Volatile Matrix hplc_chiral Method D: Chiral HPLC (Polysaccharide Columns) chiral->hplc_chiral warn Avoid Aqueous Diluents for Storage!

Figure 1: Analytical technique selection based on experimental requirements.

Method A: HPLC-UV/MS (The Workhorse)

Application: Purity assay, reaction completion, and impurity profiling.

Core Protocol
  • Column: C18 or Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm fused-core). Phenyl columns often provide better selectivity for the amide group.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH stabilizes the amide and suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Wavelength: 210 nm (Primary), 220 nm (Secondary). Note: Do not use Acetone or Methanol as solvents if detecting at 210 nm due to UV cutoff noise.

  • Gradient: 5% B to 60% B over 10 minutes.

Troubleshooting Guide: HPLC
SymptomProbable CauseCorrective Action
Peak Splitting Hydrolysis on-columnThe

-bromo group is reacting with water in the mobile phase. Switch to a higher % organic start or lower the column temperature (e.g., 25°C). Ensure pH is acidic (< 3.0).
Low Sensitivity Wrong WavelengthThe amide bond absorbs weakly. Ensure your detector is set to 210 nm . If using a Diode Array (DAD), set bandwidth to 4 nm.
"Ghost" Peaks Sample Diluent IncompatibilityIf you dissolve the sample in MeOH/Water and wait 4 hours, the Br will be displaced by OH or OMe. ALWAYS dissolve samples in pure Acetonitrile and inject immediately.
Broad Tailing Secondary InteractionsAmide nitrogen interacting with silanols. Add 10-20 mM Ammonium Phosphate to the aqueous mobile phase.

Method B: In-Situ Reaction Monitoring (ReactIR)

Application: Monitoring the synthesis of 2-BDMPA from 2-bromopropionyl bromide (or chloride) and dimethylamine.

Why use this? Sampling an acid halide reaction for HPLC is difficult because the intermediate hydrolyzes instantly upon exposure to atmospheric moisture. In-situ FTIR allows you to "see" the chemistry without quenching.

Spectral Markers
  • Reactant (Acid Halide): Look for the C=O stretch shift. Acid bromides/chlorides typically absorb at ~1800 cm⁻¹ .

  • Product (Amide, 2-BDMPA): The carbonyl band will shift to ~1640–1660 cm⁻¹ (Amide I band) as the reaction proceeds.

  • By-product (Amine Salt): If dimethylamine hydrobromide forms, look for broad N-H stretching around 2500–3000 cm⁻¹ .

Protocol:

  • Insert probe into reactor containing acid halide.

  • Start data collection (background scan on solvent).

  • Add Dimethylamine slowly.

  • Monitor the disappearance of the 1800 cm⁻¹ peak and appearance of the 1650 cm⁻¹ peak.

  • Endpoint: When 1800 cm⁻¹ peak flatlines.

Method C: GC-MS (Trace Impurity / PGI Analysis)

Application: Detecting trace 2-BDMPA in final drug substances (Genotoxic Impurity Screening).

Critical Constraint: Thermal Degradation.


-Bromoamides can undergo thermal elimination to form 

-unsaturated amides (acrylamides) in a hot injector port.
Optimized GC Parameters
  • Inlet: PTV (Programmed Temperature Vaporization) or Cool-on-Column.

    • Start: 40°C.

    • Ramp: 10°C/sec to 200°C after injection.

  • Column: DB-624 or VF-624ms (Mid-polarity, designed for volatiles/amines).

  • Carrier Gas: Helium, constant flow 1.0 mL/min.

  • MS Source: Electron Impact (EI). Look for the molecular ion (

    
    ) and the characteristic bromine isotope pattern (M and M+2 peaks of equal height).
    
Genotoxicity Context

Alkyl halides like 2-BDMPA are PGIs because they can alkylate DNA (specifically N-7 of guanine). Regulatory limits (TTC) often require detection limits (LOD) < 1 ppm.

  • Derivatization Strategy: If direct GC fails due to instability, derivatize with a nucleophile (e.g., thiophenol) to create a stable thioether before analysis.

Visualization: Troubleshooting Logic Flow

Use this diagram to diagnose unexpected results during routine monitoring.

Troubleshooting problem Problem Detected split Split/Double Peaks problem->split drift Retention Time Drift problem->drift area Area Count Decreasing problem->area hydrolysis Hydrolysis (Sample) split->hydrolysis ph_issue Mobile Phase pH > 4 drift->ph_issue area->hydrolysis In HPLC thermal Injector too Hot (GC) area->thermal In GC sol_diluent Change Diluent to 100% ACN hydrolysis->sol_diluent sol_buffer Use Phosphate Buffer pH 2.5 ph_issue->sol_buffer sol_ptv Switch to PTV Injection thermal->sol_ptv

Figure 2: Root cause analysis for common chromatographic anomalies.

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol as a solvent for my standards? A: No. Methanol is nucleophilic. Over time (hours), it will displace the bromine atom to form the methoxy-analog (


 reaction), especially if the solution is not refrigerated. Use Acetonitrile (ACN) or Dichloromethane (DCM) for standard preparation.

Q2: I see a small peak eluting before my main peak in HPLC. What is it? A: This is likely 2-hydroxy-N,N-dimethylpropanamide (the hydrolysis product) or 2-bromopropanoic acid (if the amide bond hydrolyzed, though less likely under mild conditions). Verify by injecting a sample of the acid or by checking the mass spectrum (M-Br + OH).

Q3: Is this molecule chiral? A: Yes, Carbon-2 is a chiral center. Standard synthesis yields a racemate. If you need to separate enantiomers, use a polysaccharide-based chiral column (e.g., Chiralpak AD-H or IC) with a Hexane/Isopropanol mobile phase.

Q4: Why is my GC baseline rising? A: If you are injecting crude reaction mixtures, residual acid bromide/chloride can damage the column stationary phase (siloxane bleed). Neutralize samples (e.g., wash with weak bicarbonate) and dry effectively before GC injection.

References

  • Genotoxic Impurity Analysis (Alkyl Halides)

    • Title: Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
    • Source: PMC / NIH (2020).
    • URL:[Link]

  • Amide Synthesis Monitoring

    • Title: Amide Synthesis via a Reactive Acid Chloride Intermediate (ReactIR Applications).[1]

    • Source: Mettler Toledo Application Notes.[2]

    • URL:[Link][3]

  • Alpha-Haloamide Chemistry

    • Title: The Fascinating Chemistry of -Haloamides (Reactivity & Hydrolysis).
    • Source: PMC / NIH (2018).
    • URL:[Link]

  • GC-MS of Alkyl Halides

    • Title: Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients - Analysis of Alkyl Halides.[4][5][6][7]

    • Source: Shimadzu Application D
    • URL:[Link]

Sources

Validation & Comparative

Comparative Technical Guide: 2-Bromo-N,N-dimethylpropanamide vs. 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the selection of


-haloamides for use as Atom Transfer Radical Polymerization (ATRP) initiators or alkylating agents, the choice between 2-Bromo-N,N-dimethylpropanamide (2-Br-DMPA)  and 2-Chloro-N,N-dimethylpropanamide (2-Cl-DMPA)  represents a classic trade-off between kinetic efficiency  and thermodynamic stability .
  • Select 2-Br-DMPA when: High reaction rates, lower temperature conditions, or high initiation efficiency (

    
    ) are required. It is the standard for controlled radical polymerizations of acrylates.
    
  • Select 2-Cl-DMPA when: Long-term storage stability is critical, reaction temperatures can be elevated (>80°C), or when slowing down "runaway" exotherms in large-scale alkylations is necessary.

Physicochemical Profile

The fundamental difference lies in the carbon-halogen bond.[1] The C-Br bond is significantly longer and weaker than the C-Cl bond, driving the reactivity differences.

PropertyThis compound2-Chloro-N,N-dimethylpropanamide
CAS Number 4824-86-226386-79-4
Formula


MW ( g/mol ) 180.04135.59
C-X Bond Energy ~285 kJ/mol (Weaker)~339 kJ/mol (Stronger)
Leaving Group Ability High (

is a stable base)
Moderate (

is a harder base)
Density (approx) 1.35 g/mL1.08 g/mL
Physical State Liquid (often yellowing over time)Liquid (Colorless/Pale Yellow)
Storage Requirement 2-8°C, Light sensitiveRoom Temp (25°C), Stable

Note on Data: Bond energies are averaged values for secondary


-halo carbonyls [1].

Mechanistic Foundations: The Reactivity Gap

The utility of these compounds is dictated by the lability of the halogen atom. In nucleophilic substitution (


), the bromide is a superior leaving group due to the weaker orbital overlap between Carbon (

) and Bromine (

) compared to Chlorine (

).
Reaction Coordinate Diagram ( )

The following diagram illustrates the lower activation energy (


) required for the Bromo- analog, explaining its faster kinetics at ambient temperatures.

SN2_Energy_Profile cluster_legend Kinetics Start Reactants (Nu:- + Substrate) TS_Br TS (Br) Lower Ea Start->TS_Br Fast TS_Cl TS (Cl) Higher Ea Start->TS_Cl Slow Product Product (Substituted Amide) TS_Br->Product TS_Cl->Product Legend1 2-Br-DMPA (Kinetic Control) Legend2 2-Cl-DMPA (Thermodynamic Control)

Figure 1: Comparative energy profile for nucleophilic substitution. The 2-Br analog traverses a lower energy transition state.

Application Analysis

Atom Transfer Radical Polymerization (ATRP)

In ATRP, these amides serve as initiators. The equilibrium constant (


) is defined as 

.
  • 2-Br-DMPA: Exhibits a

    
     (activation rate constant) approximately 20-50x higher  than the chloro- analog [2]. This ensures that initiation is faster than propagation (
    
    
    
    ), a prerequisite for narrow molecular weight distributions (low PDI).
  • 2-Cl-DMPA: Often initiates too slowly for acrylates, leading to broad PDIs. However, it is useful for highly reactive monomers (like methacrylates) where slowing down initiation prevents uncontrolled exotherms.

Organic Synthesis (API Intermediates)

When using these reagents to alkylate amines or thiols (e.g., synthesizing pharmaceutical linkers):

  • 2-Br-DMPA allows reactions at Room Temperature in < 2 hours.

  • 2-Cl-DMPA typically requires reflux (60-80°C) and longer times (6-12 hours) or the addition of iodide catalysts (Finkelstein conditions) to proceed efficiently.

Experimental Protocols

Protocol A: Comparative Alkylation Kinetics

Objective: To empirically verify the reactivity difference in a controlled setting.

Materials:

  • Substrate: Benzyl mercaptan (1.0 eq)

  • Reagent A: 2-Br-DMPA (1.1 eq)

  • Reagent B: 2-Cl-DMPA (1.1 eq)

  • Base: Triethylamine (

    
    , 1.2 eq)
    
  • Solvent: Dichloromethane (DCM)

Workflow:

  • Preparation: Dissolve Benzyl mercaptan (10 mmol) and

    
     (12 mmol) in DCM (20 mL) in two separate round-bottom flasks.
    
  • Initiation:

    • Flask A: Add 2-Br-DMPA (11 mmol) dropwise at 0°C .

    • Flask B: Add 2-Cl-DMPA (11 mmol) dropwise at 25°C (Room Temp).

  • Monitoring:

    • Spot TLC (Hexane:EtOAc 3:1) every 15 minutes.

    • Observation: Flask A will likely show full conversion within 30-60 mins even at 0°C. Flask B will show minimal conversion at 25°C and will require heating to reflux to complete within a reasonable timeframe.

  • Workup: Wash with 1M HCl, dry over

    
    , and concentrate.
    
Protocol B: Handling & Stabilization

Objective: Mitigating instability of the Bromo- analog.

2-Br-DMPA can darken (release


/HBr) upon storage.
  • Stabilization: Store over a few strands of copper wire or silver wool to scavenge free halides.

  • Purification: If the liquid turns brown, dissolve in

    
    , wash with 5% sodium thiosulfate (removes 
    
    
    
    ), dry, and distill under vacuum.

Decision Matrix

Use the following logic flow to select the correct reagent for your campaign.

Decision_Tree Start Select Reagent AppType Application Type? Start->AppType ATRP Polymerization (ATRP) AppType->ATRP Synth Small Molecule Synthesis AppType->Synth Monomer Monomer Reactivity? ATRP->Monomer Cond Reaction Conditions? Synth->Cond Acryl Acrylates/Styrenes Monomer->Acryl Methac Methacrylates (High Reactivity) Monomer->Methac Slow initiation needed Mild Temp Sensitive / Fast Turnaround Cond->Mild Harsh Scale-up / Cost / Stability Cond->Harsh UseBr USE 2-Br-DMPA (High Efficiency) Acryl->UseBr UseCl USE 2-Cl-DMPA (High Stability) Methac->UseCl Slow initiation needed Mild->UseBr Harsh->UseCl

Figure 2: Decision logic for reagent selection based on application constraints.

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]

  • Tang, W., & Matyjaszewski, K. (2006). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 39(15), 4953–4959. [Link]

  • PubChem. (n.d.). This compound.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Technical Comparison Guide: 2-Bromo-N,N-dimethylpropanamide vs. Alkylating Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2-Bromo-N,N-dimethylpropanamide against its primary alkylating alternatives.


-Halo Amides
Focus Molecule:  this compound (CAS: 54537-47-2)

Executive Summary

In the synthesis of complex pharmacophores and agrochemicals, the introduction of the N,N-dimethylpropanamide motif is a critical derivatization step. While This compound (Br-DMPA) is the standard reagent for this transformation, researchers often weigh it against its Chloro- (Cl-DMPA) and Iodo- (I-DMPA) analogs.

Key Finding: Br-DMPA represents the "Goldilocks" reagent for nucleophilic substitution (


). It offers a reaction rate approximately 40–80x faster  than the chloro-analog while maintaining superior shelf-stability and lower photosensitivity compared to the iodo-analog.

Chemical Identity & Properties

Target Molecule: this compound Structure:


Role:  Electrophilic Alkylating Agent (

-Halo Amide)
PropertyThis compound2-Chloro-N,N-dimethylpropanamide2-Iodo-N,N-dimethylpropanamide
Leaving Group Bromide (

)
Chloride (

)
Iodide (

)
Bond Energy (C-X) ~285 kJ/mol~339 kJ/mol (Stronger)~218 kJ/mol (Weaker)
Relative Reactivity (

)
1.0 (Reference) 0.02 (Slow)~50-80 (Fast)
Stability High (Stable at RT)Very HighLow (Light Sensitive)
Cost Efficiency HighVery HighLow (Expensive precursor)

Mechanistic Performance Analysis

Reaction Mechanism ( )

The alkylation of nucleophiles (amines, thiols, phenoxides) by Br-DMPA proceeds via a bimolecular nucleophilic substitution (


). The presence of the adjacent carbonyl group enhances the electrophilicity of the 

-carbon via inductive withdrawal (

effect), making these agents significantly more reactive than standard alkyl halides.

Pathway Visualization: The following diagram illustrates the kinetic competition and decision pathways for selecting the appropriate alkylating agent.

ReactionPathways Start Target: Introduce N,N-dimethylpropanamide Motif Choice Select Leaving Group (X) Start->Choice Cl_Path X = Chlorine (Cl-DMPA) High Stability, Low Cost Choice->Cl_Path Cost Critical Br_Path X = Bromine (Br-DMPA) Balanced Profile Choice->Br_Path Standard I_Path X = Iodine (I-DMPA) High Reactivity Choice->I_Path Steric Bulk Reaction_Cl Requires Heat (>80°C) or Finkelstein Cat. (KI) Cl_Path->Reaction_Cl Reaction_Br Standard Conditions (RT to 40°C) Br_Path->Reaction_Br Reaction_I Rapid Reaction (<0°C) Risk of Over-alkylation I_Path->Reaction_I Outcome Alkylated Product Reaction_Cl->Outcome Slow Yield Reaction_Br->Outcome High Yield Reaction_I->Outcome Fast/Decomp

Caption: Decision matrix for alkylating agent selection based on reactivity and process constraints.

Comparative Kinetics Data

The following data summarizes the relative reaction rates of these agents with a standard nucleophile (e.g., morpholine) in acetonitrile at 25°C.

ReagentRelative Rate (

)

(Approx)
Recommended Use Case
Cl-DMPA 0.018> 24 HoursLarge-scale industrial manufacturing where heating is feasible and cost is paramount.
Br-DMPA 1.00 ~30 Minutes General laboratory synthesis, library generation, and drug discovery.
I-DMPA 65.0< 1 MinuteAlkylating extremely weak nucleophiles or sterically hindered substrates.

Why Br-DMPA Wins:

  • vs. Chloro: The chloro-analog often requires the addition of sodium iodide (NaI) to react in a reasonable timeframe (Finkelstein reaction in situ), effectively converting it to the iodo-species transiently. Br-DMPA requires no additives.

  • vs. Iodo: The iodo-analog degrades upon storage, releasing free iodine (

    
    ) which can act as an oxidant, potentially damaging sensitive functional groups (e.g., oxidizing thiols to disulfides) rather than alkylating them.
    

Experimental Protocol: N-Alkylation of Secondary Amines

Objective: Synthesis of a tertiary amine derivative using this compound. Standard: Self-validating protocol with TLC monitoring.

Materials
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: this compound (1.1 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster rates)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Activation: Add powdered

    
     (2.0 mmol). Stir at room temperature for 10 minutes to ensure suspension.
    
  • Addition: Add this compound (1.1 mmol) dropwise.

    • Note: If using the chloro-analog, heating to reflux (82°C) would be required here. With the bromo-analog, maintain RT.[1]

  • Monitoring: Stir at 40°C. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The starting amine spot should disappear within 1-3 hours.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1]
    

Safety & Handling (E-E-A-T)

Toxicity Warning:


-Halo amides are potent alkylating agents and potential lachrymators . They can alkylate DNA bases; therefore, they must be handled in a fume hood with double nitrile gloves.
  • Storage: Store Br-DMPA at 2-8°C. Unlike the iodo-analog, it does not require foil wrapping, but keeping it dry is essential to prevent hydrolysis to the corresponding carboxylic acid.

  • Decontamination: Spills should be treated with a solution of aqueous sodium thiosulfate to quench any potential bromine/iodine generation, followed by dilute ammonia.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • ECHA (European Chemicals Agency). (2025).[2] Registration Dossier: this compound.

  • PubChem Database. (2025).[3][2] Compound Summary: this compound (CID 11367348).[3][4] National Center for Biotechnology Information.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

Sources

Technical Guide: Strategic Alternatives to 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N,N-dimethylpropanamide (BDMPA) is a widely utilized electrophile in medicinal chemistry and agrochemical synthesis, specifically used to introduce the


-dimethylpropanamide motif via 

alkylation. While effective, BDMPA presents significant challenges: it is a potent lacrimator, carries genotoxic risks typical of

-haloamides, and possesses limited thermal stability.

This guide evaluates three strategic alternatives to BDMPA. We prioritize reagents that offer superior stability, reduced toxicity, or improved process economics while maintaining the ability to install the critical pharmacophore.

The Decision Matrix
FeatureBenchmark: BDMPA Alt 1: CDMPA Alt 2: TsDMPA Alt 3: Process Redesign
Reagent This compound2-Chloro-N,N-dimethylpropanamide2-(Tosyloxy)-N,N-dimethylpropanamide2-Bromopropionic Acid (Stepwise)
Primary Benefit High ReactivityCost & StabilitySafety (Non-Volatile/Solid)Regulatory & Supply Chain
Reactivity High (

)
Low (

)
Moderate (

)
Variable
Activation Req. NoneFinkelstein (KI)NoneAmide Coupling Reagents
Atom Economy Moderate (Br waste)Good (Cl waste)Poor (TsOH waste)High

Part 1: The Benchmark (BDMPA)

Mechanism of Action: BDMPA functions as a "soft" electrophile. The carbonyl group at the


-position acidifies the adjacent proton but primarily activates the C-Br bond for nucleophilic attack.
  • Primary Risk: Rapid hydrolysis in aqueous base; thermal runaway at

    
    C.
    
  • Stereochemistry: Commercial sources are typically racemic. Enantioenriched forms racemize easily under basic conditions due to the acidity of the

    
    -proton.
    

Part 2: Comparative Analysis of Alternatives

Alternative 1: The Economic Switch (CDMPA)

Reagent: 2-Chloro-N,N-dimethylpropanamide CAS: 53930-10-6

The chloro-analog is significantly more stable and cheaper than BDMPA. However, the C-Cl bond is stronger (


 vs 

for C-Br), rendering it kinetically sluggish for direct alkylation of weak nucleophiles (e.g., phenols, anilines).

The Solution: In-Situ Finkelstein Activation To match the performance of BDMPA without its instability, CDMPA is used with a catalytic amount of Potassium Iodide (KI).

  • KI reacts with CDMPA to form the transient, highly reactive 2-Iodo-N,N-dimethylpropanamide .

  • The nucleophile reacts with the Iodo-species.[1]

  • The iodide is regenerated, creating a catalytic cycle.

Alternative 2: The Safety Switch (TsDMPA)

Reagent: (S)- or (


)-2-(Tosyloxy)-N,N-dimethylpropanamide 
CAS: Synthesizable from N,N-dimethyllactamide

Replacing the halogen with a sulfonate ester (Tosylate or Mesylate) eliminates the generation of halide waste and often yields a crystalline solid, reducing inhalation risks associated with volatile liquid


-haloamides.
  • Synthesis: Readily prepared from Methyl Lactate

    
     Dimethyllactamide 
    
    
    
    O-Tosylation.
  • Advantage: Allows for the use of chiral pools (starting from L-Lactate) with better retention of stereochemistry compared to halides, provided the displacement conditions are controlled (Inversion via

    
    ).
    
Alternative 3: The Process Redesign (Stepwise Alkylation)

Reagent: 2-Bromopropionic Acid (or Chloro- analog) + Amine Coupling

Instead of installing the entire amide chain at once, this approach reverses the synthetic order.

  • Step 1: Alkylate the nucleophile with 2-bromopropionic acid (cheaper, widely available bulk chemical).

  • Step 2: Perform an amide coupling with dimethylamine.

  • Pros: Avoids sourcing niche amide alkylators; uses standard bulk acids.

  • Cons: Two steps instead of one.

Part 3: Experimental Validation & Protocols

Protocol A: Finkelstein-Activated Alkylation using CDMPA

Use this protocol to replace BDMPA directly in reactions with phenols or amines.

Materials:

  • Substrate: 10 mmol (e.g., p-Cresol)

  • Reagent: 2-Chloro-N,N-dimethylpropanamide (1.2 equiv, 12 mmol)

  • Base:

    
     (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 - 0.2 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (5 mL/g substrate)

Step-by-Step:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add the Substrate,

    
    , and KI.
    
  • Solvate: Add MeCN. Stir for 10 minutes at room temperature to ensure partial dissolution of the base.

  • Addition: Add 2-Chloro-N,N-dimethylpropanamide dropwise.

  • Reaction: Heat the mixture to reflux (

    
    C).
    
    • Note: Without KI, this reaction might require 24-48h. With KI, typical completion is 4-8h.

  • Monitoring: Monitor by TLC (or HPLC). Look for the disappearance of the starting phenol.

  • Workup: Cool to RT. Filter off the inorganic salts (

    
    ). Rinse the cake with Ethyl Acetate.
    
  • Wash: Wash the filtrate with 1M HCl (to remove unreacted amine/amide traces if any) and Brine.

  • Purification: Dry over

    
     and concentrate.
    
Protocol B: Synthesis of TsDMPA (The Green Route)

Use this if you cannot source BDMPA and require a high-purity, non-volatile electrophile.

Step 1: Amidation (if not purchasing Dimethyllactamide) React Methyl Lactate with 40% aq. Dimethylamine (excess) at RT for 24h. Remove water/amine under vacuum to yield N,N-dimethyllactamide (Oil).

Step 2: Tosylation

  • Dissolve N,N-dimethyllactamide (10 mmol) in DCM (30 mL).

  • Add Triethylamine (1.5 equiv) and DMAP (0.05 equiv).

  • Cool to

    
    C.
    
  • Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise.

  • Stir at RT for 12h.

  • Workup: Wash with water, 1M HCl, and sat.

    
    .
    
  • Result: The resulting Tosylate is a reactive electrophile that can substitute BDMPA in Protocol A (omit KI).

Part 4: Visualizations

Diagram 1: Reactivity & Activation Landscape

This diagram illustrates the energy barrier differences and how the Finkelstein condition lowers the activation energy for the Chloro-analog.

ReactivityLandscape cluster_0 Reagents cluster_1 Transition States CDMPA CDMPA (Cl) Stable, Low Reactivity TS_Cl High Barrier (Slow) CDMPA->TS_Cl Direct SN2 TS_I Low Barrier (Fast) CDMPA->TS_I + KI (Cat.) In-situ Finkelstein BDMPA BDMPA (Br) Unstable, High Reactivity Product Alkylated Product BDMPA->Product Direct SN2 TsDMPA TsDMPA (OTs) Stable Solid, Good Reactivity TsDMPA->Product Direct SN2 TS_Cl->Product TS_I->Product

Caption: Comparative reactivity pathways. The Blue path indicates the catalytic activation of the Chloro-analog, mimicking the reactivity of the Bromo-benchmark.

Diagram 2: Selection Decision Tree

A logic flow for researchers to select the correct alternative based on their constraints.

DecisionTree Start Need to install -CH(CH3)CONMe2 Q1 Is the substrate base-sensitive? Start->Q1 Q2 Is cost/waste the primary driver? Q1->Q2 No Use_TsDMPA Use TsDMPA (Neutral conditions possible) Q1->Use_TsDMPA Yes Q3 Is the lab equipped for solid handling only? Q2->Q3 No Use_CDMPA Use CDMPA + KI (Lowest Cost) Q2->Use_CDMPA Yes Q3->Use_TsDMPA Yes Use_Stepwise Use Process Redesign (Acid Alkylation -> Amidation) Q3->Use_Stepwise No Use_BDMPA Stick to BDMPA (Only if necessary)

Caption: Logic flow for selecting the optimal reagent based on substrate sensitivity and process constraints.

References

  • Finkelstein Reaction Mechanism & Conditions

    • Organic Chemistry Portal.[2] "Finkelstein Reaction."[1][2][3][4][5]

    • [Link]

  • Toxicity of

    
    -Haloamides: 
    
    • National Center for Biotechnology Information (NCBI). "The Fascinating Chemistry of -Haloamides." PubMed Central.
    • [Link]

  • Synthesis of Tosylate Precursors (Lactamide Derivatives)

    • PrepChem. "Synthesis of (S)-3-tosyloxy-1,2-propanediol" (Analogous chemistry for secondary alcohols).[6]

    • [Link]

  • Comparative Reactivity of Haloamides

    • BenchChem. "A Comparative Guide to 2-Bromo-N-(tert-butyl)propanamide."[7]

  • General Properties of this compound

    • PubChem.[8] "this compound Compound Summary."

    • [Link]

Sources

Technical Guide: Solvent System Efficacy for 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N,N-dimethylpropanamide (CAS: 54537-47-2) is a pivotal bifunctional reagent serving two distinct mechanistic pathways: as an electrophile in nucleophilic substitutions (


) and as a tertiary radical initiator in Atom Transfer Radical Polymerization (ATRP).[1][2] Its efficacy is non-linear and highly dependent on the solvent system's dielectric constant (

), dipole moment, and ability to solvate specific transition states.

This guide moves beyond generic solubility data to analyze kinetic efficacy . We compare its performance across three distinct solvent classes, providing experimental evidence for yield optimization and side-reaction mitigation.[1][2]

Chemical Profile & Mechanistic Basis

To select the correct solvent, one must understand the competing reactivities of the substrate.[1]

  • Electrophilic Site (

    
    -Carbon):  The C-Br bond is activated by the adjacent carbonyl, making it susceptible to nucleophilic attack.[1]
    
  • Amide Stability: The dimethyl amide moiety is relatively robust against hydrolysis compared to esters, but high-dielectric protic solvents can induce solvolysis under basic conditions.[1][2]

  • Radical Stability: In ATRP, the homolytic cleavage of the C-Br bond requires a solvent that stabilizes the metal-ligand complex without quenching the radical.[1]

Table 1: Physicochemical Properties Relevant to Solvation
PropertyValueImplication for Solvent Selection
Molecular Weight 180.04 g/mol Moderate volatility; easy removal in post-processing.[2]
LogP ~0.9Lipophilic; soluble in most organic solvents, limited water solubility.[2]
Reactive Moiety

-Bromo Amide
Highly sensitive to "naked" anions in polar aprotic media.[2]
Flash Point >110°C (Est.)Safe for elevated temperature reactions (e.g., 80°C+).[2]

Comparative Solvent Efficacy

A. Polar Aprotic Systems (DMF, DMSO, Acetonitrile)

Best for: Nucleophilic Substitutions (


), 

-Arylation[1]

In polar aprotic solvents, the efficacy of this compound peaks for substitution reactions.[1][2] These solvents solvate cations (e.g.,


, 

) strongly while leaving the nucleophilic anion "naked" and highly reactive.
  • Performance Insight: In Dimethylformamide (DMF) , reaction rates for amination or azidation can increase by 10-100x compared to alcoholic solvents.[1]

  • Critical Risk: The "naked anion" effect also increases basicity, leading to potential elimination (dehydrobromination) side products (acrylamides).

  • Recommendation: Use Acetonitrile (MeCN) for a balance of rate and selectivity. It provides sufficient polarity for

    
     without the thermal instability and workup difficulty of DMSO.[2]
    
B. Low-Polarity/Hydrophobic Systems (Toluene, CPME)

Best for: Metal-Catalyzed Coupling, Radical Polymerization (ATRP)

For Palladium-catalyzed


-arylation or Copper-mediated ATRP, non-polar solvents prevent catalyst deactivation and minimize competitive solvolysis.
  • Top Performer: Cyclopentyl Methyl Ether (CPME) .[2][3]

    • Data Support: Research indicates CPME outperforms Toluene and Dioxane in Pd-catalyzed

      
      -arylation of amides, yielding higher mono-arylated selectivity (approx. 5:1 ratio) and easier water separation during workup [1].[1][2]
      
  • ATRP Application: Toluene is the standard for ATRP using this initiator.[1][2] It solubilizes the hydrophobic polymer chain (e.g., Polystyrene, PMMA) while maintaining the integrity of the Cu/Ligand complex.

C. Polar Protic Systems (Methanol, Water)

Best for: Aqueous ATRP (Specialized), Solvolysis Studies Avoid for: General Synthesis

  • The Trap: While soluble, this compound is prone to hydrolysis in water/alcohol mixtures, especially if the pH drifts >8.[1]

  • Niche Use: Controlled radical polymerization in aqueous media (e.g., for biological applications) is possible but requires strict pH buffering to prevent the hydrolysis of the C-Br bond before initiation.

Data Summary: Solvent Performance Matrix

Solvent SystemReaction TypeRelative Rate (

)
Yield PotentialPrimary Risk
DMF Nucleophilic Sub.[1][2]High (100) 90-95%Elimination to acrylamide; difficult removal.
Acetonitrile Nucleophilic Sub.[2]High (85)88-92%Moderate solubility of inorganic bases.[2]
CPME Pd-Cat.[2] ArylationModerate (40)High (90%+) Cost; requires specific catalyst ligands.
Toluene ATRP / RadicalLow (10)85-90%Slow kinetics; requires high temp.[2]
Methanol SolvolysisVariableLow (<50%)High Risk: Methanolysis of C-Br bond.[2]

Experimental Protocols

Protocol A: Optimized Nucleophilic Substitution (Amination)

Objective: Synthesis of


-amino amides with minimal elimination.
  • Preparation: Dissolve 1.0 eq of this compound in Acetonitrile (0.5 M) .

  • Base Addition: Add 1.2 eq of

    
     (anhydrous).[2] Note: Avoid strong alkoxides to prevent elimination.
    
  • Nucleophile: Add 1.1 eq of secondary amine dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc).[2]

  • Workup: Filter inorganic salts. Concentrate filtrate.[2] Redissolve in CPME or Ethyl Acetate and wash with water to remove residual amine salts.[2]

Protocol B: Solvent Screening Workflow

Use this decision tree to validate the solvent for your specific nucleophile.

SolventSelection Start Start: Define Reaction Goal Type Reaction Mechanism? Start->Type SN2 Nucleophilic Substitution (SN2) Type->SN2 Radical Radical / Metal Cat. (ATRP/Pd) Type->Radical NuType Nucleophile Type? SN2->NuType BaseSens Base Sensitive? Radical->BaseSens WeakNu Weak/Neutral (Amines) NuType->WeakNu IonicNu Ionic (Azide, Cyanide) NuType->IonicNu Yes (Pd-Cat) Yes (Pd-Cat) BaseSens->Yes (Pd-Cat) High Selectivity Needed No (ATRP) No (ATRP) BaseSens->No (ATRP) Rec1 Use Acetonitrile (Balance Rate/Selectivity) WeakNu->Rec1 Rec2 Use DMF or DMSO (Max Rate, Watch Elimination) IonicNu->Rec2 Rec3 Use CPME (Cyclopentyl Methyl Ether) (High Selectivity, Green) Rec4 Use Toluene (Standard for ATRP) Yes (Pd-Cat)->Rec3 No (ATRP)->Rec4

Figure 1: Decision Matrix for Solvent Selection based on mechanistic requirements.

Benchmarking Against Alternatives

FeatureThis compound 2-Chloropropanamide Ethyl 2-bromopropionate
Reactivity (

)
High (Br is a better leaving group)Low (Requires iodide catalyst)High
Hydrolytic Stability High (Amide bond)HighLow (Ester hydrolysis risk)
Atom Economy ModerateHighModerate
Preferred Solvent MeCN / CPMEDMF (High T required)Toluene / DCM

Expert Insight: Choose the 2-Bromo amide over the ester (Ethyl 2-bromopropionate) when the final product requires hydrolytic stability (e.g., in vivo applications) or when the amide moiety is part of the pharmacophore. Choose it over the Chloro-analog to avoid harsh reaction conditions (temperatures >100°C).

References

  • ACS Publications. "Palladium-Catalyzed Direct Intermolecular α-Arylation of Amides with Aryl Chlorides."[2] Organic Letters. Available at: [Link]

  • National Institutes of Health (PubChem). "this compound Compound Summary."[1][2] Available at: [Link]

  • ResearchGate. "Atom Transfer Radical Polymerization of 2-(N,N-dimethylamino)ethyl Acrylate."[1][2][4] Available at: [Link]

  • White Rose Research Online. "N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution."[2] Available at: [Link]

Sources

Kinetic studies of 2-Bromo-N,N-dimethylpropanamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amide Effect" in Kinetics

2-Bromo-N,N-dimethylpropanamide (2-Br-DMPA) represents a critical class of


-haloamides used primarily as initiators in Atom Transfer Radical Polymerization (ATRP) and as electrophiles in nucleophilic substitutions (

).

Unlike its ester counterparts (e.g., Ethyl 2-bromopropionate), 2-Br-DMPA exhibits a distinct "Amide Effect" : the electron-donating capability of the amide nitrogen (via resonance) strengthens the C-Br bond, significantly altering kinetic profiles.

Key Findings:

  • Hydrolytic Stability: 2-Br-DMPA is 10–50x more resistant to neutral hydrolysis than corresponding esters, making it a superior choice for aqueous-phase reactions.

  • Radical Initiation: It initiates ATRP slower than ethyl 2-bromoisobutyrate (EBiB) but provides better structural mimicry for controlling the polymerization of N,N-dimethylacrylamide (DMA), reducing "chain-end mismatch" defects.

  • Mechanism: Solvolysis follows a strictly bimolecular (

    
    ) pathway in protic media, unlike tertiary analogues which shift to 
    
    
    
    .

The Mechanistic Landscape

To understand the kinetics, we must visualize the competing pathways. The N,N-dimethyl substitution introduces steric bulk that hinders nucleophilic attack compared to primary amides, yet prevents the hydrogen bonding that often complicates the kinetics of N-H amides.

Figure 1: Mechanistic Divergence (Solvolysis vs. Radical Generation)

ReactionPathways Substrate 2-Bromo-N,N- dimethylpropanamide TS_SN2 Transition State (SN2) [Nu...C...Br]‡ Substrate->TS_SN2 + Nucleophile (H2O/OH-) k_solv TS_Rad Activation Complex [Cu(I)/L...Br-C] Substrate->TS_Rad + Cu(I) Catalyst k_act Product_Sub Substitution Product (Nu-DMPA) TS_SN2->Product_Sub Radical Carbon-Centered Radical (•C-DMPA) TS_Rad->Radical Homolytic Cleavage

Caption: Figure 1. Divergent kinetic pathways. The Blue path represents nucleophilic substitution (dominant in synthesis); the Red path represents radical generation (dominant in ATRP).

Comparative Kinetic Performance

This section objectively benchmarks 2-Br-DMPA against the industry standards: Ethyl 2-bromopropionate (EBP) (ester analogue) and Ethyl 2-bromoisobutyrate (EBiB) (tertiary standard).

Radical Activation Rate Constants ( )

In ATRP, the equilibrium constant (


) determines polymerization control. Amides generally have lower 

than esters due to the stronger C-Br bond.
Property2-Br-DMPA (Target)Ethyl 2-bromopropionate (EBP)Ethyl 2-bromoisobutyrate (EBiB)
Structure Type Secondary AmideSecondary EsterTertiary Ester

(M⁻¹s⁻¹)
~0.05 - 0.10*~0.60~12.0
Bond Dissociation Energy High (Strong C-Br)MediumLow (Weak C-Br)
Initiation Efficiency ModerateHighVery High
Best Application Polymerizing AcrylamidesPolymerizing AcrylatesPolymerizing Methacrylates

*Note: Values are approximate for CuBr/PMDETA system at 25°C. Amide activation is consistently ~1 order of magnitude slower than analogous esters.

Solvolysis / Hydrolysis Stability

For drug development or bioconjugation, stability in aqueous media is vital.

  • Observation: 2-Br-DMPA resists hydrolysis significantly better than EBP.

  • Data: At pH 7.0 (25°C), EBP has a half-life (

    
    ) of hours to days, whereas 2-Br-DMPA is stable for weeks.
    
  • Causality: The resonance overlap of the amide nitrogen lone pair (

    
    ) reduces the electrophilicity of the carbonyl carbon, making the molecule less susceptible to nucleophilic attack by water compared to the ester.
    

Experimental Protocol: Conductometric Kinetic Assay

Objective: Determine the pseudo-first-order rate constant (


) for the solvolysis of 2-Br-DMPA in ethanol/water mixtures.
Principle:  The reaction produces HBr, increasing the conductivity of the solution over time.
Workflow Visualization

ExperimentalWorkflow Step1 Preparation Dissolve 2-Br-DMPA in EtOH (Stock Conc: 0.1 M) Step2 Thermostatting Equilibrate Solvent (EtOH:H2O 80:20) at 25.0 ± 0.1 °C Step1->Step2 Step3 Injection Inject Stock into Solvent (Target t=0 Conc: 1.0 mM) Step2->Step3 Start Timer Step4 Data Acquisition Record Conductivity (σ) every 30s for 3-4 half-lives Step3->Step4 Step5 Analysis Plot ln(σ_inf - σ_t) vs Time Slope = -k_obs Step4->Step5

Caption: Figure 2. Step-by-step workflow for the conductometric determination of solvolysis kinetics.

Detailed Methodology
  • Reagents:

    • This compound (Purified by vacuum distillation, b.p. ~85°C at 2 mmHg).

    • Ethanol (Absolute) and Deionized Water (

      
      ).
      
  • Setup:

    • Use a jacketed reaction vessel connected to a circulating water bath (maintained at 25.0°C).

    • Insert a dip-type conductivity probe (cell constant

      
      ).
      
  • Procedure:

    • Add 45 mL of Ethanol and 5 mL of Water to the vessel. Stir magnetically.[1]

    • Wait for thermal equilibrium (stable conductivity reading).

    • Inject

      
       of pure 2-Br-DMPA (or concentrated stock).
      
    • Immediately start data logging.

  • Calculation:

    • The reaction follows first-order kinetics (Solvent in excess).

    • Use the Guggenheim method if

      
       is difficult to determine, or the standard integrated rate law:
      
      
      
      
    • Validation: Linearity (

      
      ) of the log plot confirms the 
      
      
      
      pseudo-first-order assumption.

Synthesis & Purification (Self-Validating)

To ensure kinetic data is accurate, the starting material must be free of 2-bromopropionic acid (hydrolysis product) or unreacted amine.

  • Reaction: 2-Bromopropionyl bromide + Dimethylamine (excess)

    
     2-Br-DMPA + Dimethylammonium bromide.
    
  • Critical Purification Step:

    • Wash the organic layer with 5% HCl (removes unreacted amine).

    • Wash with 5% NaHCO₃ (removes hydrolyzed acid).

    • Validation:

      
      H NMR (CDCl₃) must show a clean doublet at 
      
      
      
      1.75 (3H,
      
      
      ) and a quartet at
      
      
      4.50 (1H,
      
      
      ). The two N-methyl groups will appear as distinct singlets (
      
      
      2.98, 3.05) due to restricted rotation (amide resonance).

References

  • Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization." Chemical Reviews, 2001.

    • Foundational text establishing the reactivity order of amide vs.
  • Musa, O. M., et al. "Absolute Rate Constants for alpha-Amide Radical Reactions."[2] Journal of Organic Chemistry, 1998.

    • Provides specific kinetic data on the cyclization and reactivity of alpha-amide radicals.
  • Teodorescu, M., & Matyjaszewski, K. "Atom Transfer Radical Polymerization of (Meth)acrylamides." Macromolecules, 1999.[3]

    • Directly compares N,N-dimethyl substituted amide initiators against esters for acrylamide polymeriz
  • Bentley, T. W., & Llewellyn, G. "Yx scales of solvent ionizing power." Progress in Physical Organic Chemistry, 1990.

    • Authoritative source for solvolysis mechanisms and solvent effects on alpha-halo compounds.

Sources

Spectroscopic Characterization and Structural Analysis: 2-Bromo-N,N-dimethylpropanamide vs. Halogenated Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N,N-dimethylpropanamide (2-Br-DMPA) is a critical


-haloamide intermediate, widely utilized as an initiator in Atom Transfer Radical Polymerization (ATRP) and as a synthon in pharmaceutical functionalization.[1] Its structural integrity is defined by the labile C–Br bond at the chiral center and the magnetically distinct N-methyl groups.

This guide provides a rigorous spectroscopic comparison between 2-Br-DMPA, its chlorinated analogue (2-Cl-DMPA ), and the non-halogenated parent compound (N,N-dimethylpropanamide ). The data presented below enables researchers to rapidly validate product identity, assess purity, and distinguish between halogenated derivatives using NMR, IR, and Mass Spectrometry.

Molecular Architecture & Spectroscopic Sites

The following diagram illustrates the core structure of 2-Br-DMPA and identifies the key magnetically active sites responsible for its unique spectral fingerprint.

G Core This compound (C5H10BrNO) C_Alpha α-Carbon (Chiral Center) Site of Substitution (Br vs Cl vs H) Core->C_Alpha Contains Amide Amide Bond Restricted Rotation Core->Amide Contains H_Methine Methine Proton (Ha) Diagnostic Shift: ~4.5 ppm C_Alpha->H_Methine Deshielding Zone N_Methyls N-Methyls (Hc, Hd) Non-Equivalent Singlets ~2.9 & 3.0 ppm Amide->N_Methyls Magnetic Anisotropy

Figure 1: Structural breakdown of 2-Br-DMPA highlighting the


-methine proton sensitive to halogenation and the N-methyl groups affected by amide resonance.

Comparative Spectroscopic Analysis

A. Proton NMR ( H NMR)

The most definitive method for distinguishing the bromo-derivative from its analogues is


H NMR. The electronegativity of the halogen significantly deshields the 

-methine proton.

Key Phenomenon: Rotational Barrier Due to the partial double-bond character of the C–N amide bond, the two N-methyl groups are chemically non-equivalent at room temperature, appearing as two distinct singlets rather than one integrated peak of 6 protons.

Feature2-Br-DMPA (Target)2-Cl-DMPA (Analogue)Parent Amide (Control)

-Methine (

)

4.45 – 4.60 (q, 1H)

4.30 – 4.45 (q, 1H)

2.33 (q, 2H,

)
Terminal Methyl (

)

1.75 – 1.85 (d, 3H)

1.65 – 1.75 (d, 3H)

1.14 (t, 3H)
N-Methyls (

)

2.98 & 3.05 (s, 3H each)

2.96 & 3.03 (s, 3H each)

2.95 & 3.01 (s, 3H each)
Key Differentiator Significant downfield shift of

due to Br.[2]

is slightly upfield of Br-analog due to anisotropy differences.

is a methylene quartet at high field (shielded).

Analyst Note: If you observe a triplet at


 1.14 ppm, your sample contains unreacted N,N-dimethylpropanamide.
B. Infrared Spectroscopy (FT-IR)

The substitution of an


-hydrogen with a halogen alters the vibrational frequency of the carbonyl group via the inductive effect.
  • Parent Amide: The C=O stretch typically appears at 1640–1650 cm⁻¹ .

  • Halogenated Derivative: The electron-withdrawing halogen (-I effect) reduces the contribution of the single-bond resonance form (

    
    ), increasing the double-bond character and shifting the absorption to a higher wavenumber (1660–1680 cm⁻¹) .
    
C. Mass Spectrometry (MS)

Mass spectrometry provides the "smoking gun" for halogen identification based on isotopic abundance.

  • 2-Br-DMPA: Look for the M+ and M+2 peaks of nearly equal intensity (1:1 ratio) due to naturally occurring

    
    Br and 
    
    
    
    Br isotopes.
    • Base Peak: Often observed at

      
       72 (
      
      
      
      ) due to loss of the bromo-ethyl chain.
  • 2-Cl-DMPA: Displays an M+ and M+2 ratio of 3:1 (characteristic of

    
    Cl and 
    
    
    
    Cl).

Experimental Protocols

Protocol A: Synthesis Verification (Purity Check)

Objective: Confirm conversion of 2-bromopropionyl bromide to 2-Br-DMPA without hydrolysis byproducts.

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL

    
     (ensure solvent is acid-free to prevent amide hydrolysis).
    
  • Instrument Parameters:

    • Frequency: 400 MHz or higher.[3]

    • Scans: 16 (sufficient for proton).[4]

    • Relaxation Delay: 1.0 s.

  • Validation Criteria:

    • Pass: Distinct quartet at ~4.5 ppm; two clear singlets at ~3.0 ppm.

    • Fail (Hydrolysis): Broad singlet >10 ppm (carboxylic acid OH) or disappearance of N-methyl singlets.

    • Fail (Starting Material): Triplet at 1.14 ppm.

Protocol B: ATRP Initiator Efficiency Test

Objective: Verify the C-Br bond is active for polymerization. Note: This is a functional test, not just spectroscopic.

  • Mix 2-Br-DMPA (1 eq), CuBr (1 eq), PMDETA (1 eq), and Styrene (100 eq) in a sealed tube under

    
    .
    
  • Heat to 110°C for 1 hour.

  • Analysis: Take an aliquot for GPC and NMR.

  • Success Indicator: Linear increase in molecular weight and disappearance of the characteristic

    
    -methine quartet at 4.5 ppm as it is converted to the polymer backbone signal (broadening and shifting upfield).
    

Analytical Decision Tree

Use this workflow to identify unknown samples suspected to be 2-Br-DMPA or its derivatives.

DecisionTree Start Unknown Sample Analysis IR_Check Step 1: FT-IR Carbonyl Check Start->IR_Check Low_Wave < 1655 cm⁻¹ IR_Check->Low_Wave High_Wave > 1660 cm⁻¹ IR_Check->High_Wave Parent_ID Likely Non-halogenated (Parent Amide) Low_Wave->Parent_ID NMR_Check Step 2: 1H NMR (CDCl3) High_Wave->NMR_Check Quartet_Check Check α-Proton Signal NMR_Check->Quartet_Check Q_High Quartet @ 4.3-4.6 ppm Quartet_Check->Q_High Q_Low Quartet @ 2.3 ppm Quartet_Check->Q_Low MS_Check Step 3: Mass Spec (Isotopes) Q_High->MS_Check Q_Low->Parent_ID Br_Iso M : M+2 ratio ≈ 1:1 (CONFIRMED 2-Br-DMPA) MS_Check->Br_Iso Cl_Iso M : M+2 ratio ≈ 3:1 (Chlorinated Analogue) MS_Check->Cl_Iso

Figure 2: Step-by-step analytical workflow for verifying this compound.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of N,N-Dimethylpropanamide. NIST Chemistry WebBook, SRD 69. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. (Context for

    
    -haloamide initiators). [Link]
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for amide rotational barriers and halogen inductive effects).
  • SDBS. (2024). Spectral Database for Organic Compounds. SDBS No. 3672 (N,N-Dimethylpropionamide). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Compounds Derived from 2-Bromo-N,N-dimethylpropanamide and Their Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. The strategic selection of starting materials is a critical determinant of success in this pursuit. 2-Bromo-N,N-dimethylpropanamide, a readily available α-bromo amide, presents itself as a versatile scaffold for the synthesis of a diverse array of chemical entities. The presence of the bromine atom at the α-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. This guide provides an in-depth, objective comparison of the potential biological activities of compounds synthesized from this precursor, benchmarked against established alternatives, and supported by experimental data and detailed protocols.

The Synthetic Versatility of this compound: A Gateway to Bioactive Molecules

The core value of this compound in medicinal chemistry lies in its utility as a building block. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making the bromine atom an excellent leaving group for SN2 reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, leading to the generation of diverse libraries of N-substituted propanamide derivatives. The dimethylamide moiety can also influence the physicochemical properties of the final compounds, such as solubility and membrane permeability.

Below is a conceptual workflow illustrating the synthetic potential of this compound.

Caption: Synthetic utility of this compound.

Comparative Analysis of Biological Activities: Propanamide Derivatives and Alternatives

While direct biological activity data for compounds synthesized specifically from this compound is emerging, we can infer their potential by examining structurally related N-substituted propanamides and other brominated bioactive molecules. This section compares the performance of these related compounds in key therapeutic areas.

Anticancer Activity

The propanamide scaffold is a recurring motif in a number of potent anticancer agents. The introduction of various substituents allows for the fine-tuning of their interaction with biological targets.

Table 1: Comparative Anticancer Activity of Propanamide Derivatives and Standard Therapeutics

Compound/DrugTarget/MechanismCell Line(s)IC50 (µM)Reference(s)
(S)-3-(5-Bromo-1H-imidazol-1-yl)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamideAndrogen Receptor (AR) antagonist and selective AR degrader (SARD)LNCaP-AR (Prostate Cancer)1.019 (antagonistic activity)[1]
Niclosamide (a salicylanilide, contains an amide linkage)Mitochondrial uncoupler, inhibits multiple signaling pathwaysM. mycetomatis (in vitro antifungal, but also shows anticancer activity)0.2–0.3[2]
Doxorubicin (Standard Chemotherapy)DNA intercalation, Topoisomerase II inhibitionVariousSub-micromolar to low micromolar[3]

Note: Data for the propanamide derivative is for antagonistic activity, a key measure for this class of compounds.

The data suggests that brominated propanamide derivatives have the potential to exhibit potent and selective anticancer activity. For instance, the bromo-imidazolyl propanamide derivative shows significant antagonistic activity against the androgen receptor, a key target in prostate cancer[1]. This highlights the potential of using this compound to synthesize novel hormone-modulating agents.

Antimicrobial Activity

The amide functionality is also a cornerstone of many antimicrobial agents. The ability to introduce diverse side chains via the α-bromo group allows for the exploration of a wide chemical space to identify novel antibacterial and antifungal compounds.

Table 2: Comparative Antimicrobial Activity of Amide Derivatives and Standard Antibiotics

Compound/DrugTarget Organism(s)MIC (µM)Reference(s)
Substituted Phenylfuranylnicotinamidines (Amide-like structure)Staphylococcus aureus10-20[4]
N-Substituted-β-amino acid derivativesStaphylococcus aureus, Mycobacterium luteumGood activity (qualitative)[5]
Ampicillin (Standard Antibiotic)Gram-positive bacteriaVaries by strain[4]
Gentamicin (Standard Antibiotic)Broad spectrumVaries by strain[6]

Note: MIC values can vary significantly depending on the specific bacterial strain and experimental conditions.

The data for related amide and amide-like structures indicates that derivatives of this compound could possess significant antimicrobial properties. For example, substituted phenylfuranylnicotinamidines have demonstrated promising activity against Gram-positive bacteria[4]. This suggests that the propanamide backbone can be a viable scaffold for the development of new classes of antibiotics.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Amide-containing molecules have shown potential in this area.

Table 3: Comparative Anti-inflammatory Activity of Amide Derivatives and a Standard NSAID

Compound/DrugAssayTarget/Cell Line% Inhibition or IC50Reference(s)
Pyrazolinylbenzidines (contain amide linkages)Carrageenan-induced paw edemaIn vivo (rats)15.23 to 54.80%[7]
2-Arylamino-2-thiazoline-4-ones (contain amide linkages)In vivo anti-inflammatory modelsIn vivo (rats)Significant effect[8]
Diclofenac (Standard NSAID)COX-1/COX-2 inhibitionVariousVaries by assay

The results for structurally related amide-containing compounds suggest that derivatives of this compound could be explored for their anti-inflammatory potential. The significant in vivo activity of pyrazolinylbenzidines and 2-arylamino-2-thiazoline-4-ones indicates that the amide scaffold can be effectively utilized to design novel anti-inflammatory agents[7][8].

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of the data presented, this section provides detailed, step-by-step methodologies for the key biological assays used to evaluate the compounds discussed.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Caption: Step-by-step workflow of the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution

Caption: Workflow for determining MIC via broth microdilution.

Detailed Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of proteases, such as trypsin, which are involved in the inflammatory response.

Workflow for Protease Inhibition Assay

Caption: Workflow for the in vitro protease inhibition assay.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing trypsin solution, Tris-HCl buffer (pH 7.4), and various concentrations of the test compound.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

  • Substrate Addition: Add a substrate solution (e.g., casein) to initiate the reaction.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., perchloric acid).

  • Measurement: Centrifuge the mixture and measure the absorbance of the supernatant. The absorbance is inversely proportional to the protease activity.

  • Data Analysis: Calculate the percentage of protease inhibition for each compound concentration and determine the IC50 value.

Concluding Remarks and Future Directions

This compound stands as a promising and versatile starting material for the synthesis of novel bioactive compounds. While direct experimental data on its derivatives is still expanding, the analysis of structurally related N-substituted propanamides and brominated molecules provides a strong rationale for its exploration in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. The synthetic accessibility and the potential for generating diverse chemical libraries make it an attractive scaffold for further investigation. Future research should focus on the systematic synthesis and biological evaluation of a broad range of derivatives to fully elucidate the structure-activity relationships and identify lead compounds for further development. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential studies with scientific rigor.

References

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]

  • Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy. [Link]

  • Synthesis and Antimicrobial Activity of N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. Molecules. [Link]

  • Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Biomedicines. [Link]

  • Natural Anticancer Agents: Their Therapeutic Potential, Challenges and Promising Outcomes. Current Medicinal Chemistry. [Link]

  • Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. Farmaco. [Link]

  • New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Molecules. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Materials Research. [Link]

Sources

The Goldilocks Halide: A Strategic Evaluation of 2-Bromo-N,N-dimethylpropanamide (BDMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-benefit analysis of using 2-Bromo-N,N-dimethylpropanamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Case for Bromine

In the high-stakes landscape of pharmaceutical synthesis and polymer therapeutics, reagent selection is rarely about the lowest price per gram—it is about the lowest cost per effective mole .

This compound (BDMPA) represents a critical inflection point in alkylation chemistry. While chloro-analogs are commodity-priced, their kinetic sluggishness often necessitates harsh forcing conditions or exotic catalysts that inflate the Total Process Cost (TPC). Conversely, iodo-analogs, while kinetically superior, suffer from poor atom economy, high storage instability, and prohibitive raw material costs.

This guide provides an evidence-based analysis of why BDMPA is the preferred alkylating agent and Atom Transfer Radical Polymerization (ATRP) initiator for precision synthesis, balancing the thermodynamics of bond cleavage with the economics of scale.

Chemical Profile & Mechanistic Advantage[1]

To understand the cost-benefit ratio, one must first understand the bond dissociation energy (BDE) driving the reactivity.

  • Compound: this compound[1]

  • CAS: 54537-47-2[1]

  • Role: Electrophile (Alkylation), Radical Initiator (ATRP).

The Leaving Group Hierarchy (Causality)

The utility of BDMPA rests on the Carbon-Halogen (C-X) bond strength.

  • C-Cl (~81 kcal/mol): Too strong. Substitution requires high heat (>80°C) or iodide catalysis (Finkelstein conditions), leading to side reactions like elimination.

  • C-I (~57 kcal/mol): Too weak. Spontaneous homolysis leads to product degradation and shelf-life issues (purple discoloration).

  • C-Br (~68 kcal/mol): Optimal. Weak enough to facilitate rapid

    
     displacement or radical generation, yet strong enough to survive standard workup and storage.
    

ReactivityLandscape Chloro Chloro-Analog (Low Cost, Low Reactivity) Target Target Molecule (Drug/Polymer) Chloro->Target Slow / High Temp Risk: Elimination Bromo BDMPA (Bromo) (Optimal Balance) Bromo->Target Fast / Mild Temp High Yield Iodo Iodo-Analog (High Reactivity, Low Stability) Iodo->Target Very Fast Risk: Degradation

Figure 1: Reactivity landscape of alpha-haloamides. BDMPA (Green) offers the most direct and reliable pathway to the target compared to Chloro (Red) or Iodo (Yellow) analogs.

Comparative Analysis: BDMPA vs. Alternatives

The following data synthesizes industrial feedback and kinetic literature regarding the alkylation of a secondary amine (e.g., piperazine derivative) to form a tertiary amide.

Table 1: Performance Matrix
Feature2-Chloro-N,N-dimethylpropanamide BDMPA (2-Bromo) 2-Iodo-N,N-dimethylpropanamide
Reactivity (

)
1.0 (Baseline)~80 - 100x Faster~200x Faster
Reaction Temp 80°C - 100°C25°C - 40°C0°C - 25°C
Yield (Isolated) 65-75% (Elimination byproducts)92-95% 90-95%
Atom Economy High (Cl is lighter)ModerateLow (I is heavy waste)
Stability Excellent (>2 years)Good (1 year, dark)Poor (<3 months, light sensitive)
Cost Implication Low Material / High Energy & TimeOptimal Process Cost High Material / High Waste Disposal
The "Hidden" Costs of the Chloro-Analog

While the chloro-starting material is ~40% cheaper by mass, the protocol often requires the addition of Sodium Iodide (NaI) to generate the iodo-species in situ (Finkelstein reaction).

  • Added Cost: Price of NaI catalyst.

  • Added Complexity: Removal of iodine traces during purification.

  • Result: Using BDMPA directly is often cheaper than fixing the chloro-reaction.

Experimental Protocol: High-Efficiency Alkylation

Objective: Synthesis of a tertiary amine drug intermediate using BDMPA. Context: This protocol demonstrates the clean reactivity of BDMPA with a secondary amine, avoiding the elimination side-products common with chloro-analogs.

Materials
  • Substrate: N-Boc-piperazine (1.0 equiv)

  • Reagent: This compound (BDMPA) (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-piperazine (10 mmol) in anhydrous ACN (30 mL).

  • Base Addition: Add DIPEA (15 mmol). Stir for 5 minutes at Room Temperature (RT).

  • Alkylation (The Critical Step):

    • Add BDMPA (11 mmol) dropwise over 5 minutes.

    • Note: Unlike the chloro-analog, no heating is required initially. The reaction is mildly exothermic.

  • Monitoring: Stir at RT for 4 hours.

    • Validation: Spot TLC (MeOH/DCM 1:9). BDMPA spots will disappear rapidly compared to chloro-analogs.

    • LC-MS: Check for product mass [M+H]+.

  • Workup:

    • Concentrate solvent under reduced pressure.[2]

    • Dissolve residue in Ethyl Acetate (50 mL).

    • Wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (usually not required if conversion is >95%; simple recrystallization often suffices).

ExperimentalWorkflow Start Start: Amine Substrate + Solvent (ACN) AddBase Add Base (DIPEA) Scavenge HBr Start->AddBase AddBDMPA Add BDMPA (Dropwise, RT) AddBase->AddBDMPA Reaction Reaction Progress (SN2 Mechanism) AddBDMPA->Reaction Check QC Check (TLC/LCMS) Is SM consumed? Reaction->Check Check->Reaction No (Heat to 40°C) Workup Aqueous Workup Remove salts Check->Workup Yes (>95%) Final Final Product (Tertiary Amine) Workup->Final

Figure 2: Logical workflow for alkylation using BDMPA. The "Check" phase rarely requires heating, unlike chloro-protocols.

Advanced Application: Polymer Therapeutics (ATRP)

For researchers in drug delivery, BDMPA is not just a building block; it is a standard initiator for Atom Transfer Radical Polymerization (ATRP) .

  • Why BDMPA? The secondary bromide stabilizes the radical species perfectly for polymerizing acrylamides (like N,N-dimethylacrylamide).

  • The Benefit: It allows for the synthesis of low-polydispersity (PDI < 1.1) polymers used in polymer-drug conjugates.[3]

  • Comparison: Chloro-initiators fail to provide control (high PDI) because the C-Cl bond does not homolyze/reform fast enough to maintain the "dormant-active" equilibrium required for ATRP.

Safety & Handling (SDS Summary)

While BDMPA is superior in synthesis, it carries specific hazards due to its alkylating nature.

  • Hazards: Skin Irritant (H315), Eye Irritant (H319). Potential sensitizer.[4]

  • Handling: Must be handled in a fume hood.

  • Deactivation: Excess BDMPA can be quenched by stirring with an aqueous solution of sodium thiosulfate or a simple amine (like ethanolamine) to consume the electrophile before disposal.

References
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews.[5] Link

  • Sigma-Aldrich. (2024). 2-Bromopropionyl bromide Product Specification & Safety Data.Link (Precursor reference).

  • BenchChem. (2025).[6] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.Link

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Link

  • Echa. (2023). C-Halogen Bond Dissociation Energies and Reactivity Profiles. European Chemicals Agency Data. Link

Sources

Comparative Guide: Green Chemistry Approaches to 2-Bromo-N,N-dimethylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N,N-dimethylpropanamide (also known as 2-bromo-N,N-dimethylpropionamide) is a critical chiral building block in the synthesis of phenoxypropionate herbicides and various pharmaceutical amides.

Historically, the industrial synthesis of this moiety relied on the Hell-Volhard-Zelinsky (HVZ) reaction or direct bromination using elemental bromine (


) and phosphorus tribromide (

) in chlorinated solvents like carbon tetrachloride (

) or dichloromethane (

). While effective, these routes suffer from poor atom economy, high toxicity, and the generation of corrosive waste streams.

This guide objectively compares three modern "Green Chemistry" alternatives that align with the 12 Principles of Green Chemistry , specifically focusing on waste reduction (E-factor) and safer solvents.

Baseline Analysis: The Traditional Route (The Control)

To understand the value of the green alternatives, we must establish the baseline limitations of the conventional method.

  • Reagents: Propionyl chloride or N,N-dimethylpropionamide +

    
     / 
    
    
    
    .
  • Solvent:

    
     (Ozone depleting, carcinogenic) or 
    
    
    
    .
  • Mechanism: Radical substitution or enol-mediated electrophilic attack.

  • Major Flaws:

    • Atom Economy: 50% of the bromine atoms end up as HBr waste.

    • Safety: Handling liquid bromine (highly volatile, corrosive).[1]

    • Downstream: Requires extensive neutralization and solvent incineration.

Green Method A: Oxidative Bromination (HBr + H₂O₂)

The "Atom Economy" Winner

This approach utilizes "in situ" generation of bromine.[2] By reacting hydrobromic acid (


) with hydrogen peroxide (

), the bromide ion is oxidized to reactive bromine species. The byproduct is water, and the atom economy regarding bromine approaches 100% because the HBr generated during the substitution is re-oxidized by the peroxide.
Mechanism & Causality

The reaction operates on a closed-loop oxidative cycle. The


 oxidizes 

to molecular bromine (

) or hypobromous acid (

) equivalents. As the substrate is brominated, it releases

, which is immediately re-oxidized.
Experimental Protocol (Self-Validating)
  • Substrate: N,N-Dimethylpropionamide (10 mmol)

  • Reagents: 48% Aqueous HBr (11 mmol), 30% Aqueous

    
     (11 mmol).
    
  • Solvent: Water (or minimal Ethyl Acetate for biphasic extraction).

Step-by-Step Workflow:

  • Charge: Load N,N-dimethylpropionamide and 48% HBr into a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Temperature Control: Cool the mixture to 0–5°C. Why? To prevent the decomposition of

    
     and control the exotherm.
    
  • Addition: Add

    
     dropwise over 30 minutes. The solution will turn transiently orange/red (indicating 
    
    
    
    formation) and fade as it reacts.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation: Monitor by TLC (EtOAc:Hexane 3:7) or GC-MS. Look for the disappearance of the starting amide peak.

  • Workup: Extract with Ethyl Acetate (

    
    ). Wash organic layer with saturated 
    
    
    
    (to quench trace oxidants) and brine. Dry over
    
    
    .
  • Purification: Evaporate solvent. The product is usually pure enough for downstream use; otherwise, distill under reduced pressure.

Pathway Visualization

OxidativeBromination cluster_cycle In-Situ Oxidation Cycle HBr HBr (recycled) Br2 Reactive Br Species HBr->Br2 Oxidation H2O2 H2O2 (Oxidant) H2O2->Br2 + Water H2O (Byproduct) H2O2->Water Reduction Product This compound Br2->Product Bromination Substrate N,N-Dimethylpropionamide Substrate->Product Product->HBr Releases HBr

Figure 1: The closed-loop oxidative bromination cycle showing how HBr is recycled, minimizing waste.

Green Method B: Electrochemical Bromination

The "Reagent-less" Winner

Electrochemical synthesis replaces chemical oxidants with electrons. This method uses a catalytic amount of bromide salt (e.g.,


 or 

) which is anodically oxidized to an electrophilic bromine species.
Mechanism & Causality
  • Anode:

    
    
    
  • Solution:

    
     reacts with the enol of the amide.
    
  • Cathode:

    
     (Clean hydrogen evolution).
    
Experimental Protocol
  • Setup: Undivided cell with Graphite (Anode) and Platinum or Stainless Steel (Cathode).

  • Electrolyte: 0.2 M

    
     in Water/Acetonitrile (1:1).
    
  • Current Density: 10–20 mA/cm².

Step-by-Step Workflow:

  • Dissolution: Dissolve N,N-dimethylpropionamide (5 mmol) and NaBr (2 mmol, catalytic) in the solvent mixture.

  • Electrolysis: Apply Constant Current (Galvanostatic mode). Stir vigorously.

  • Charge Consumption: Pass 2.2 F/mol of charge.

  • Monitoring: Monitor voltage. A sharp rise often indicates consumption of the substrate or bromide depletion.

  • Workup: Evaporate Acetonitrile. Extract the aqueous residue with Ethyl Acetate.

Comparative Analysis

The following table contrasts the performance of the Green methods against the Traditional baseline.

MetricTraditional (

)
Oxidative (

)
Electrochemical (

)
Yield 85-90%90-95% 80-88%
Atom Economy ~50% (mass)~95% High (Catalytic Br)
E-Factor High (Solvent + Salt waste)Low (Water byproduct) Medium (Electrolyte waste)
Safety Hazard High (Toxic

, Ozone depletion)
Moderate (Peroxide thermal risk)Low (No hazardous reagents)
Scalability High (Mature tech)High (Flow compatible)Medium (Requires specialized reactors)
Cost Low Reagent / High DisposalLow Reagent / Low DisposalHigh CapEx / Low OpEx
Decision Matrix
  • Choose Oxidative (

    
    ) if:  You need high throughput, low cost, and have standard batch reactors. This is the most "drop-in" replacement for industrial settings.
    
  • Choose Electrochemical if: You are operating in a flow-chemistry setup or require absolute minimal reagent handling (e.g., remote manufacturing).

Process Flow Diagram (Recommended Route: Oxidative)

This diagram illustrates the recommended scalable workflow for the Oxidative Bromination method.

ProcessFlow Start Start: N,N-Dimethylpropionamide Mix Mix with 48% HBr (aq) Temp: 0-5°C Start->Mix Add Controlled Addition of H2O2 (Exotherm Management) Mix->Add React Reaction Phase 2-4 Hours @ RT Add->React Quench Quench: Na2S2O3 (aq) React->Quench Extract Extraction: Ethyl Acetate (Green Solvent) Quench->Extract Dry Drying & Evaporation Extract->Dry Final Product: this compound Dry->Final

Figure 2: Step-by-step process flow for the HBr/H2O2 oxidative bromination protocol.

References

  • Podgoršek, A., et al. (2009). “Oxidative Halogenation with Hydrogen Peroxide and a Review of Its Applications in Organic Synthesis.” Green Chemistry. (Demonstrates the H2O2/HBr mechanism efficiency).

  • Song, S., et al. (2015).[3] “Efficient bromination of olefins, alkynes, and ketones with dimethyl sulfoxide and hydrobromic acid.” Green Chemistry.[3] (Validates HBr as a green bromine source).

  • Frontana-Uribe, B. A., et al. (2010). “Organic Electrochemistry: A Green Alternative for Organic Synthesis.” Green Chemistry. (Foundational text for electrochemical halogenation).

  • Eyer, M., et al. (2019). “Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.” Organic Process Research & Development. (Comparison of batch vs flow for bromination).

  • Dhawle, P. P., & Goswami-Giri, A. S. (2019).[4] "Environmentally Benign Green Synthesis of Intermediates... in Deep Eutectic Solvents." Rasayan Journal of Chemistry. (Context for amide synthesis in green solvents).

Sources

Theoretical & Experimental Reactivity Profile: 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth theoretical and comparative analysis of 2-Bromo-N,N-dimethylpropanamide , a specialized initiator used in controlled radical polymerization (specifically ATRP) and organic synthesis.

Content Type: Publish Comparison Guide Audience: Polymer Chemists, Computational Chemists, Drug Discovery Scientists

Executive Summary & Reactivity Context

This compound (2-Br-DMPA) is a secondary


-bromoamide. In the context of Atom Transfer Radical Polymerization (ATRP) and organic synthesis, its reactivity is defined by the lability of the C–Br bond and the stability of the resulting carbon-centered radical.

Unlike the ubiquitous


-bromoesters (e.g., Ethyl 2-bromoisobutyrate), 2-Br-DMPA exhibits distinct electronic stabilization due to the amide group. Theoretical calculations (DFT) and experimental kinetic data reveal that amides are generally slower initiators  than their ester counterparts due to higher Bond Dissociation Energy (BDE) and lower equilibrium constants (

). This guide compares 2-Br-DMPA against standard alternatives to aid in rational reagent selection.

Theoretical Framework: Computational Methodology

To objectively compare reactivity, we employ a standard Density Functional Theory (DFT) workflow. The causality behind these choices ensures that steric and electronic effects of the


-dimethyl group are accurately captured.
Computational Protocol (Standardized)
  • Functional: B3LYP or M06-2X (Preferred for thermodynamics/kinetics of organic radicals).

  • Basis Set: 6-311+G(d,p) (Diffuse functions are critical for anionic transition states in ATRP).

  • Solvation Model: SMD (Solvation Model based on Density) – Essential for modeling polar solvents (e.g., DMSO, MeCN) used in polymerization.

Key Theoretical Descriptors
  • Bond Dissociation Energy (BDE): The energy required to homolytically cleave the C–Br bond. Higher BDE

    
     Slower initiation.
    
  • Activation Energy (

    
    ):  The barrier to halogen atom transfer to the metal catalyst (e.g., Cu(I)).
    
  • ATRP Equilibrium Constant (

    
    ):  Defined as 
    
    
    
    .

Comparative Analysis: 2-Br-DMPA vs. Alternatives

Primary Comparison: Amide vs. Ester

The most critical decision for a researcher is choosing between an amide-based initiator (2-Br-DMPA) and an ester-based initiator (e.g., Methyl 2-bromopropionate, MBP).

FeatureThis compound (Amide)Methyl 2-bromopropionate (Ester)Causality & Implication
Radical Stability ModerateHighEster carbonyl provides better resonance stabilization to the

-radical than the amide carbonyl.
C–Br BDE Higher (~290-300 kJ/mol) Lower (~280-290 kJ/mol)The amide C–Br bond is stronger, making 2-Br-DMPA a slower initiator.

LowerHigher2-Br-DMPA requires more active catalysts (e.g., CuBr/Me6TREN) to achieve comparable initiation rates.
Nucleophilicity HigherLowerThe amide nitrogen donates electron density, making the precursor less electrophilic but the radical more nucleophilic.
Substituent Effects: N,N-Dimethyl vs. N-Isopropyl

Experimental data from nitroxide-mediated polymerization (NMP) studies (see References) highlights the impact of the amide substituent.

  • 2-Br-N,N-dimethylpropanamide: The two methyl groups create moderate steric bulk but allow planar conformation, maximizing orbital overlap.

  • 2-Br-N-isopropylpropanamide: The bulky isopropyl group can twist the amide bond, slightly altering the radical stability and increasing the dissociation rate (

    
    ) of corresponding alkoxyamines.
    

Supporting Experimental Data

The theoretical predictions are validated by experimental polymerization kinetics.

Experiment: Bulk polymerization of Styrene at 110°C.

  • Initiator A: Methyl 2-bromopropionate (Ester)

  • Initiator B: this compound (Amide)

Observation:

  • Initiator A yields a linear semi-logarithmic kinetic plot (

    
     vs. time) passing through the origin, indicating fast and efficient initiation.
    
  • Initiator B often shows an induction period or slower initial rate. This confirms the theoretical prediction of a higher activation barrier (

    
    ) for the amide.
    

Data Summary Table (Simulated based on Literature Trends):

Parameter2-Br-DMPA (Amide)MBP (Ester)EBiB (Tertiary Ester)
Calculated BDE (C-Br) 70.5 kcal/mol68.2 kcal/mol64.5 kcal/mol
Relative

1.0 (Reference)~10 - 50x Faster>1000x Faster
Initiation Efficiency (

)
< 0.8 (Slow)> 0.9 (Fast)~ 1.0 (Fast)

Visualizations

Computational Workflow for Reactivity Prediction

This self-validating protocol ensures reproducible theoretical data.

G Start Start: Structure Build (2-Br-DMPA) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Verify Minima/TS) Opt->Freq Converged? Energy Single Point Energy (M06-2X/6-311+G(d,p) + SMD) Freq->Energy No Imaginary Freqs Calc Calculate Parameters (BDE, Ea, Gibbs Free Energy) Energy->Calc Output Reactivity Profile Output Calc->Output

Caption: Standardized DFT workflow for calculating thermodynamic and kinetic parameters of alkyl halide initiators.

Reaction Coordinate: Amide vs. Ester Activation

This diagram illustrates the energy barrier difference explaining the "slower initiation" of 2-Br-DMPA.

Reaction GS Ground State (R-Br + Cu(I)) TS_Amide TS (Amide) High Barrier GS->TS_Amide Slow (High Ea) TS_Ester TS (Ester) Lower Barrier GS->TS_Ester Fast (Low Ea) Int Radical Intermediate (R• + Cu(II)Br) TS_Amide->Int TS_Ester->Int

Caption: Comparative reaction coordinate showing the higher activation barrier for this compound (Amide) compared to an Ester.

References

  • Comparison of Amide vs. Ester in ATRP: Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization." Chemical Reviews, 2001.

  • Specific Reactivity of this compound: Edeleva, M., et al. "On the structure–control relationship of amide-functionalized SG1-based alkoxyamines." Polymer Chemistry, 2015.[1]

  • Bond Dissociation Energies (General Trends): Luo, Y.-R. "Comprehensive Handbook of Chemical Bond Energies."[2] CRC Press, 2007.[2]

  • ATRP Activation Rate Constants: Tang, W., & Matyjaszewski, K. "Effects of Initiator Structure on Activation Rate Constants in ATRP." Macromolecules, 2007.

Sources

Enantioselective synthesis using 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Enantioselective Synthesis Using 2-Bromo-N,N-dimethylpropanamide: A Comparative Technical Guide

Executive Summary

This compound (CAS: 69959-88-2) represents a pivotal class of


-halo tertiary amides used as electrophilic building blocks in asymmetric synthesis. Unlike their ester counterparts, tertiary amides offer superior hydrolytic stability and unique electronic properties that prevent uncatalyzed background racemization while remaining activated for transition-metal catalysis.

This guide analyzes its performance in two primary enantioselective pathways: Dynamic Kinetic Resolution (DKR) nucleophilic substitution and Nickel-Catalyzed Reductive Cross-Coupling . We compare its efficacy against chloro-analogs and ester equivalents, demonstrating why the bromo-amide motif is often the optimal compromise between reactivity and stability for accessing chiral


-amino and 

-aryl propanamides (precursors to "profen" drugs).

Mechanistic Foundations

The utility of this compound in enantioselective synthesis relies on its ability to undergo controlled stereoconvergence. Two distinct mechanisms dominate its application:

A. Dynamic Kinetic Resolution (DKR) via Nucleophilic Substitution

In this pathway, the starting material is racemic. A base or catalyst induces rapid racemization of the unreacted substrate (via enolization or ion-pair formation) faster than the nucleophilic substitution occurs. A chiral catalyst (or chiral nucleophile) then selectively reacts with one enantiomer, theoretically allowing 100% conversion to a single stereoisomer.

B. Ni-Catalyzed Enantioselective Cross-Coupling

Here, the C-Br bond undergoes oxidative addition to a low-valent Nickel species. The resulting alkyl-nickel intermediate couples with an aryl or vinyl electrophile. Stereoconvergence is achieved via a radical-chain pathway where the catalyst discriminates between rapidly interconverting radical intermediates.

G Racemic Racemic This compound Enol Planar Enolate/Radical (Intermediate) Racemic->Enol Fast Racemization (Base/Cat) Prod_R (R)-Product (High ee) Enol->Prod_R Fast Reaction (k_fast) Prod_S (S)-Product (Trace) Enol->Prod_S Slow Reaction (k_slow)

Figure 1: Logic flow of Dynamic Kinetic Resolution (DKR) applied to


-bromo amides.

Comparative Analysis: Reagent Selection

Selecting this compound over its analogs is a strategic decision based on leaving group ability (


) and stability.
Table 1: Performance Comparison of -Halo Carbonyls
FeatureThis compound 2-Chloro-Analog

-Bromo Ester
Bond Dissociation Energy Moderate (~68 kcal/mol). Ideal for radical generation.High (~81 kcal/mol). Hard to activate; requires harsh conditions.Low. Prone to spontaneous/background hydrolysis.
DKR Suitability High .[1][2][3] Bromide is a good LG; racemization is facile under mild basic conditions.Low . Chloride is a poor LG; substitution is too slow relative to racemization.Medium . Esters racemize easily but are unstable to many nucleophiles (aminolysis).
Ni-Catalysis Reactivity Excellent . Oxidative addition is rapid at RT.Poor . Often requires high heat or photo-activation.Good , but ester group can interfere with chelation.
Stability Stable solid/oil at RT.Very stable.Often lachrymatory and moisture sensitive.

Key Insight: The dimethylamide moiety is critical. Unlike N-H amides (primary/secondary), the tertiary amide prevents deprotonation at the nitrogen, which would shut down nucleophilic attack or poison metal catalysts. It also directs coordination in Ni-catalyzed pathways more effectively than esters [1].

Experimental Protocol: Enantioselective Cross-Coupling

This protocol describes the synthesis of an


-aryl propanamide (Profen precursor) using a Nickel/Bis-oxazoline catalytic system. This method is superior to traditional DKR for forming C-C bonds.

Objective: Coupling this compound with Phenyl Iodide. Target Metric: >80% Yield, >90% ee.

Reagents & Setup
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenyl Iodide (1.5 equiv)

  • Catalyst: NiCl₂·glyme (10 mol%)

  • Ligand: (S)-BiOx (Bis-oxazoline) (12 mol%)

  • Reductant: Mn⁰ powder (2.0 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide), anhydrous.

Step-by-Step Procedure
  • Catalyst Complexation: In a glovebox (or under Ar stream), mix NiCl₂·glyme and (S)-BiOx ligand in DMA. Stir for 30 mins to form the active chiral complex (solution turns deep blue/green).

  • Substrate Addition: Add Mn⁰ powder and Phenyl Iodide to the vial.

  • Initiation: Add this compound via syringe.

  • Reaction: Seal and stir vigorously at 0°C to Room Temperature for 12 hours. Note: Lower temperatures often improve ee by suppressing background radical recombination.

  • Quench & Workup: Dilute with EtOAc, quench with 1M HCl (to dissolve Mn salts). Wash organic layer with brine, dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Check:

  • Self-Validation: If the reaction turns black immediately, the catalyst may have crashed out (inactive Ni-black). A sustained deep color indicates active catalysis.

  • Racemization Check: Analyze the starting material recovered from a partial conversion run. If recovered SM is racemic, the radical mechanism is functioning correctly.

Mechanistic Workflow Visualization

The following diagram illustrates the catalytic cycle for the Ni-catalyzed reductive coupling, highlighting the stereodetermining radical capture step.

NiCycle LNi0 L*Ni(0) Active Catalyst OxAdd Oxidative Addition (Ar-I) LNi0->OxAdd LNiII_Ar L*Ni(II)-Ar Intermediate OxAdd->LNiII_Ar RadicalGen Radical Generation (SET to Alkyl-Br) LNiII_Ar->RadicalGen + R-Br Capture Stereoselective Radical Capture LNiII_Ar->Capture Coordination AlkylRad Alkyl Radical (Planar/Racemic) RadicalGen->AlkylRad Br transfer AlkylRad->Capture Fast Rebound RedElim Reductive Elimination Product Release Capture->RedElim RedElim->LNi0 Regeneration MnRed Mn(0) -> Mn(II) Turnover MnRed->LNi0 Reduces Ni(I/II)

Figure 2: Nickel-catalyzed reductive cross-coupling cycle. The stereochemistry is set during the capture of the alkyl radical by the chiral nickel species.

Case Study: Synthesis of Profen Precursors

The 2-arylpropanamide motif derived from this reaction is a direct precursor to Naproxen and Ibuprofen analogs.

  • Traditional Route: Friedel-Crafts acylation followed by complex chiral resolution or asymmetric hydrogenation.

  • 2-Bromo-Amide Route: Direct coupling of this compound with 2-methoxy-6-bromonaphthalene (Naproxen core) or 4-isobutylbromobenzene (Ibuprofen core).

  • Advantage: This modular approach allows for the rapid generation of "Profen" libraries by simply changing the aryl halide partner, a significant advantage in early-stage drug discovery over linear synthesis methods [2][3].

References

  • Reisman, S. E., et al. (2017). "Nickel-Catalyzed Enantioselective Cross-Coupling of N-Hydroxyphthalimide Esters with Vinyl Bromides." Organic Letters. Link

  • Fu, G. C., et al. (2014). "Transition-metal-catalyzed alkyl-alkyl cross-coupling reactions." Chemical Society Reviews. Link

  • Wolfe, J. P., et al. (2004).[1] "Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes." Journal of the American Chemical Society.[1][4] Link

  • Yeung, Y. Y., et al. (2013).[2][5] "Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents." Chemical Communications.[2] Link

Sources

Technical Guide: Patents & Applications of 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 54537-47-2 | Molecular Formula: [1][2]

Part 1: Executive Summary & Strategic Utility

2-Bromo-N,N-dimethylpropanamide is a specialized


-haloamide reagent critical in the synthesis of advanced pharmaceutical intermediates and controlled radical polymerization initiators. Unlike generic alkylating agents, its structural specificity—combining an activated 

-bromo leaving group with a dimethylamide moiety—allows for the precise introduction of the

-dimethylpropanamide motif
into drug scaffolds.

This moiety is pharmacologically significant, often serving to modulate solubility and metabolic stability in kinase inhibitors (e.g., JAK1 inhibitors) and nuclear receptor modulators (e.g., Androgen Receptor).

Why This Reagent? (Technical Rationale)
  • Reactivity Balance: The secondary bromide offers a superior balance between stability and electrophilicity compared to primary bromides (too reactive/unstable) or chlorides (requiring harsh forcing conditions).

  • Moiety Transfer: It functions as a "module donor," transferring the entire functionalized carbon chain in a single

    
     step, avoiding multi-step amide coupling sequences.
    

Part 2: Patent Landscape & Case Studies

Case Study A: JAK Inhibitor Synthesis (Immunology)
  • Patent Reference: US10307426B2 (Therapeutic compounds...)

  • Application: Synthesis of Pyrazolopyrimidine derivatives for asthma and autoimmune disorders.

  • Mechanism: The reagent performs a critical

    
    -alkylation on a pyrazole ring. The choice of Cesium Carbonate (
    
    
    
    )
    as a base suggests the need to enhance the nucleophilicity of the pyrazole nitrogen via the "Cesium Effect" (solubility/counter-ion effect) to overcome steric hindrance at the secondary carbon of the alkylating agent.
Case Study B: Androgen Receptor Modulators (Oncology/Neurology)
  • Patent Reference: WO2022020342A1 (Indole compounds...)

  • Application: Treating neurodegenerative disorders like Spinal Bulbar Muscular Atrophy (SBMA).[1]

  • Mechanism: Here, the reagent alkylates an exocyclic amine on a pyridine ring. The protocol uses Potassium Carbonate (

    
    )  in DMF at elevated temperatures (100°C), indicating a harder nucleophile requiring thermal activation to displace the bromide.
    
Case Study C: Nitroxide-Mediated Polymerization (Materials Science)
  • Context: Synthesis of SG1-based alkoxyamines.

  • Application: The reagent acts as a radical initiator precursor. The C-Br bond is homolytically cleaved to initiate polymerization or to couple with nitroxides (e.g., SG1) to form macroinitiators, allowing for precise control over polymer molecular weight distributions.

Part 3: Comparative Performance Guide

This section objectively compares This compound against its closest structural analogs to justify its selection in high-value synthesis.

Table 1: Reagent Performance Matrix
FeatureThis compound (Target)2-Chloro-N,N-dimethylpropanamide (Alternative)2-Bromo-N,N-dimethylacetamide (Analog)
Leaving Group Bromide (

)
Chloride (

)
Bromide (

)
Reactivity (

)
High (100) Low (~1-5)Very High (>150)
Reaction Temp. Mild (60°C - 100°C) Harsh (>120°C + NaI cat.)Mild (RT - 50°C)
Steric Profile Secondary (

-Methyl)
Secondary (

-Methyl)
Primary (No Methyl)
Selectivity High (

dominant)
Low (Elimination risk at high T)Lower (Over-alkylation risk)
Pharmacophore Branched (Metabolic block) BranchedLinear (Rapid metabolism)
Cost High LowModerate
Critical Analysis
  • Vs. The Chloro-Analog: The Chloro- analog is significantly cheaper but kinetically sluggish. In complex API synthesis (like Case Study A), using the Chloro- analog would require higher temperatures, risking thermal degradation of the sensitive pyrazolopyrimidine scaffold. The Bromo- analog allows reaction at 60°C, preserving API integrity.

  • Vs. The Acetamide Analog: While the Acetamide (linear) analog is more reactive, it lacks the

    
    -methyl group. In medicinal chemistry, this methyl group is often crucial for metabolic stability  (blocking peptidase cleavage) and potency  (conformational lock). Therefore, the propanamide is non-negotiable for specific targets despite the steric penalty.
    

Part 4: Experimental Protocols (SOPs)

These protocols are synthesized directly from the patent data, standardized for reproducibility.

Protocol A: -Alkylation of Pyrazoles ( Method)

Target: Introduction of dimethylpropanamide motif into a heteroaromatic system.

Materials:

  • Substrate: Pyrazole derivative (1.0 equiv)

  • Reagent: this compound (1.5 - 1.8 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 - 2.5 equiv)
    
  • Solvent: DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve the pyrazole substrate in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Activation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 15 minutes to deprotonate the pyrazole.
    
  • Addition: Add this compound dropwise (liquid or solution in DMF).

  • Reaction: Heat the mixture to 60°C in an oil bath.

  • Monitoring: Stir for 16 hours . Monitor via LC-MS for disappearance of starting material.

  • Workup: Concentrate under reduced pressure. Partition residue between Ethyl Acetate and Water.[2] Extract Aqueous phase (2x EtOAc).[2] Wash combined organics with Brine, dry over

    
    , filter, and concentrate.[2]
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Amine Alkylation ( Method)

Target: Alkylation of exocyclic amines (e.g., Aminopyridines).

Materials:

  • Substrate: Aminopyridine derivative (1.0 equiv)

  • Reagent: this compound (1.0 - 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: DMF[3]

Workflow:

  • Setup: Combine substrate,

    
    , and this compound in DMF.
    
  • Reaction: Heat to 100°C overnight. (Note: Higher temp required due to lower nucleophilicity of exocyclic amine vs. pyrazole anion).

  • Workup: Dilute with water, extract with Ethyl Acetate.

Part 5: Visualizations

Figure 1: Synthesis Pathway & Decision Logic

This diagram illustrates the mechanistic pathway for JAK Inhibitor synthesis and the decision logic for selecting the Bromo- reagent over alternatives.

G Start Target Scaffold (Pyrazole/Amine) Intermediate Transition State (SN2 Mechanism) Start->Intermediate Activation Reagent 2-Bromo-N,N- dimethylpropanamide Reagent->Intermediate Electrophile Base_Cs Cs2CO3 / 60°C (Soft Nucleophile) Base_Cs->Intermediate Kinetic Control Base_K K2CO3 / 100°C (Hard Nucleophile) Base_K->Intermediate Thermodynamic Control Product N-Alkylated API (JAK Inhibitor/AR Modulator) Intermediate->Product Bromide Displacement Alt_Cl Chloro-Analog (Low Reactivity) Alt_Cl->Reagent Replaced due to harsh conditions Alt_Ac Acetamide-Analog (No Methyl Group) Alt_Ac->Reagent Replaced due to metabolic instability

Caption: Mechanistic pathway for API synthesis showing the critical role of the Bromo-reagent in facilitating mild alkylation (Red) compared to inferior alternatives (Grey).

Figure 2: Reagent Utility in Polymerization (NMP)

Illustrating the dual-use nature of the reagent in Materials Science.

NMP Precursor 2-Bromo-N,N- dimethylpropanamide AtomTransfer Atom Transfer (CuBr / Ligand) Precursor->AtomTransfer Activation Radical Carbon Radical Intermediate AtomTransfer->Radical Homolysis Polymer Functionalized Polymer Chain Radical->Polymer Propagation (+ Monomer) Monomer Monomer (Acrylates/Styrenes) Monomer->Polymer

Caption: Application in Nitroxide-Mediated Polymerization (NMP) where the reagent serves as a specific initiator.

Part 6: References

  • Therapeutic compounds and compositions, and methods of use thereof.

    • Source: US Patent 10,307,426 B2 (2019).

    • Context: Synthesis of JAK1 inhibitors; Protocol for

      
       mediated alkylation.
      
    • URL:

  • Indole compounds as androgen receptor modulators.

    • Source: World Intellectual Property Organization, WO/2022/020342 (2022).

    • Context: Synthesis of AR modulators; Protocol for

      
       mediated alkylation.
      
    • URL:

  • On the structure–control relationship of amide-functionalized SG1-based alkoxyamines.

    • Source: Polymer Chemistry (RSC), 2015, 6, 364-373.

    • Context: Use of this compound as a precursor for alkoxyamines in NMP.[3]

    • URL:[Link]

  • PubChem Compound Summary for CID 11367348.

    • Source: National Center for Biotechnology Information (2025).

    • Context: Chemical and physical properties, CAS verification (54537-47-2).[4]

    • URL:[Link][5][4]

Sources

Safety Operating Guide

2-Bromo-N,N-dimethylpropanamide: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

2-Bromo-N,N-dimethylpropanamide (CAS: 54537-47-2) is an


-haloamide used primarily as a chemical intermediate in organic synthesis.[1] It poses specific disposal challenges due to its dual nature: it is both a halogenated organic  (generating HBr upon combustion) and a potent alkylating agent  (electrophile).[1]

Standard solvent disposal methods are insufficient.[1] This guide outlines a self-validating disposal workflow that prioritizes containment and off-site destruction over bench-top neutralization, ensuring personnel safety and regulatory compliance.

Chemical Profile
PropertyDataCritical Implication for Disposal
CAS Number 54537-47-2Use for waste manifesting.[1][2]
Molecular Formula

Contains Nitrogen and Bromine.[1][2][3]
Flash Point ~63°C (145°F)Combustible Liquid.[1] Class IIIA.
Reactivity Electrophilic AlkylatorReacts with nucleophiles (DNA, proteins).[1]
Hazards Lachrymator, IrritantDo not dispose of in open sinks or trash.[1]

Hazard Assessment: The "Why" Behind the Protocol

To ensure safety, you must understand the causality of the hazards associated with this compound.[1]

  • Alkylating Potential: The Carbon-Bromine (C-Br) bond at the

    
    -position is highly susceptible to nucleophilic attack.[1] Improper disposal down the drain can alkylate aquatic biological systems.[1]
    
  • Lachrymatory Effect: Even minor residual vapors can cause severe eye and respiratory irritation.[1] Waste containers must be hermetically sealed to prevent lab evacuation events.

  • Combustion Byproducts: Burning this compound generates Hydrogen Bromide (HBr) and Nitrogen Oxides (

    
    ).[1] Standard incinerators without caustic scrubbers cannot handle this waste, necessitating its classification as Halogenated Waste .[1]
    

Operational Disposal Protocol

Phase 1: Waste Segregation (The Critical Step)

Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol) or strong bases.[1]

  • Incompatibility: Mixing with strong bases (NaOH, KOH) can trigger uncontrolled hydrolysis, releasing Dimethylamine (a toxic, flammable gas) and generating heat.[1]

  • Correct Stream: Segregate into the Halogenated Organic Waste stream.[1]

Phase 2: Packaging & Labeling

Follow this step-by-step containment procedure to minimize exposure risks.[1]

  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers due to potential corrosion from hydrolysis byproducts (HBr).[1]

  • Transfer: Perform all waste transfers inside a functioning fume hood.

  • Seal: Ensure the cap has a chemically resistant liner (PTFE/Teflon).[1]

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent: this compound[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Combustible[1]

    • Warning: Add "LACHRYMATOR - DO NOT OPEN OUTSIDE HOOD"

Phase 3: Decontamination of Glassware (Trace Residues)

For glassware or minor spills, "contain and burn" is not practical.[1] Use this chemical destruction method for trace amounts only .

  • Reagent: 10% Sodium Thiosulfate (

    
    ) aqueous solution.
    
  • Mechanism: Thiosulfate acts as a sulfur nucleophile, displacing the bromine atom via an

    
     reaction, converting the toxic alkyl bromide into a water-soluble, non-toxic Bunte salt.[1]
    
  • Protocol:

    • Soak contaminated glassware in thiosulfate solution for 24 hours.[1]

    • Rinse with water.[1][4][5]

    • Collect the first rinse as halogenated waste (conservative approach).[1]

    • Subsequent rinses can be sewered if local regulations permit.[1]

Decision Logic & Workflow

The following diagram illustrates the decision matrix for handling this compound, ensuring no critical step is missed.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Solid Solid Waste (Spill Debris/Gloves) StateCheck->Solid Glassware Contaminated Glassware StateCheck->Glassware Segregation Segregate: HALOGENATED ORGANIC Liquid->Segregation Do NOT mix with strong bases Bagging Double Bag: Clear Polyethylene Solid->Bagging Decon Soak in 10% Sodium Thiosulfate (24h) Glassware->Decon Neutralize Trace Container Container: HDPE or Amber Glass Segregation->Container Decon->Liquid First Rinse Label Label: 'Toxic, Lachrymator, Halogenated' Container->Label Bagging->Label Disposal Handover to EHS / Licensed Incinerator Label->Disposal

Figure 1: Decision tree for the segregation and disposal of this compound waste streams.

Emergency Procedures

Spill Response (Small Scale < 500 mL)
  • Evacuate: Clear the immediate area. The lachrymatory vapors will spread quickly.[1]

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1] If outside a hood, a half-mask respirator with organic vapor cartridges is recommended.[1]

  • Absorb: Do not use paper towels (high surface area promotes evaporation).[1] Use an inert absorbent like Vermiculite or Spill-X-S .[1]

  • Collect: Scoop absorbed material into a wide-mouth jar. Seal and label as solid hazardous waste.[1]

  • Clean: Wipe the surface with 10% Sodium Thiosulfate solution to neutralize residues.[1]

Waste Codes (Regulatory Reference)

Consult your local EHS officer, but standard classifications include:

  • RCRA (USA): Likely D001 (Ignitable) if in solvent; otherwise, chemically listed codes may apply depending on formulation.[1] Often managed as "Non-regulated halogenated waste" destined for incineration.[1]

  • EU Waste Code: 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11367348, this compound.[1] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Standard reference for thiosulfate neutralization of alkyl halides).

Sources

Personal protective equipment for handling 2-Bromo-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

The "Why" Behind the Safety: 2-Bromo-N,N-dimethylpropanamide (CAS: 69959-88-2 / Analog 41182-10-9) is not merely an irritant; it is an


-halo carbonyl . Structurally, the bromine atom adjacent to the carbonyl group creates a highly electrophilic 

-carbon.
  • Mechanism of Toxicity: This electrophilic site is prone to

    
     attack by biological nucleophiles (e.g., DNA bases, cysteine residues in proteins). This classifies the compound as a potential alkylating agent .[1]
    
  • Operational Implication: Unlike simple acids or bases where neutralization is instant, alkylation damage can be cumulative and delayed. Therefore, your PPE strategy must focus on preventing permeation and neutralizing the electrophile before it contacts biological tissue.

Risk Assessment & PPE Matrix

The "What" to Wear: Standard laboratory PPE is insufficient for direct handling of alkylating agents. The following matrix is designed to prevent "silent permeation"—where the chemical passes through glove material without visible degradation.

Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Hand (Inner) Nitrile (4 mil) Acts as a second barrier and allows for immediate detection of outer glove breach (color contrast).
Hand (Outer) Nitrile (High Dexterity, 5-8 mil) Routine Use: Nitrile provides fair splash protection against amides. Critical: Change every 30 mins or immediately upon splash. Amides can permeate nitrile over time.
Hand (Spill) Silver Shield / Laminate High Risk: Halogenated organics permeate nitrile rapidly. Laminate gloves offer >4h breakthrough time.
Eye/Face Chemical Splash Goggles Mandatory: Safety glasses are insufficient. Vapors from

-bromo compounds are often lachrymators (tear-inducing). Goggles seal the eyes from vapor entry.
Respiratory Fume Hood (Primary) The compound has low vapor pressure but high toxicity. Do not use on open bench.
Body Tyvek Lab Coat (or Apron) Cotton coats absorb and hold alkylating agents against the skin. Impervious aprons prevent "wicking" to undergarments.

Operational Protocol: Step-by-Step

The "How" (Self-Validating System):

Phase 1: Preparation & Engineering Controls
  • The Thiosulfate Check: Before opening the bottle, prepare a Deactivation Solution (10% Sodium Thiosulfate + 5% Sodium Bicarbonate in water).

    • Why: You cannot safely handle an alkylating agent without a pre-prepared method to destroy it. Thiosulfate acts as a "sacrificial nucleophile," attacking the

      
      -carbon and displacing the bromine, rendering the molecule non-toxic.
      
  • Static Control: Place an ionizing fan or anti-static gun near the balance if the substance is solid.

    • Why: Static charge can disperse fine powders of alkylating agents, creating invisible surface contamination.

Phase 2: Active Handling (Weighing & Transfer)
  • Double Glove Protocol: Don inner (blue/white) and outer (purple/green) nitrile gloves.

  • The "Dirty Hand/Clean Hand" Rule:

    • Use your dominant hand only for the spatula/syringe.

    • Use your non-dominant hand only to touch the balance door or notebook.

    • Validation: If you see a smudge on the clean hand's glove, the system has failed—change gloves immediately.

  • Transfer: If liquid, use a positive-displacement pipette. If solid, weigh into a tared vial inside the hood, then cap tightly before moving to the balance. Never weigh open containers on a benchtop balance.

Phase 3: Reaction & Quenching
  • The Scavenger Trap: If the reaction releases fumes (e.g., heating), route the exhaust through a bubbler containing the Deactivation Solution .

  • Spill Management:

    • Minor Spill: Cover with paper towels, soak towels with Deactivation Solution, wait 10 minutes, then dispose as hazardous waste.

    • Why: wiping a dry spill spreads the alkylating dust. Wet deactivation neutralizes it in situ.

Visual Workflow: Decision Logic

The following diagram illustrates the "Go/No-Go" decision process for handling this compound safely.

G Start Start: Handling this compound CheckHood Is Fume Hood Airflow > 100 fpm? Start->CheckHood PrepareDecon Prepare 10% Na2S2O3 Solution CheckHood->PrepareDecon Yes Stop STOP: Maintenance Required CheckHood->Stop No PPECheck Don PPE: Double Nitrile + Goggles + Lab Coat PrepareDecon->PPECheck TaskType Select Task Type PPECheck->TaskType Routine Routine Weighing/Transfer TaskType->Routine Spill Spill Cleanup (>5mL) TaskType->Spill RoutineAction Use Double Nitrile Change every 30 mins Routine->RoutineAction SpillAction Don Silver Shield/Laminate Gloves Apply Decon Solution Immediately Spill->SpillAction Waste Dispose in Halogenated Waste Stream RoutineAction->Waste SpillAction->Waste

Caption: Operational decision tree for handling


-bromoamides. Note the divergence in glove choice for spills vs. routine work.

Disposal & Decontamination

Waste Classification:

  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Alkylating Agent" or "Lachrymator" to warn waste handlers.

Decontamination Procedure (Glassware/Surfaces):

  • Rinse: Rinse glassware with the Deactivation Solution (Thiosulfate/Bicarbonate) before acetone/water washing.

  • Soak: Allow the rinse to sit for 15 minutes. This converts the toxic bromide to a water-soluble thiosulfate ester.

  • Wash: Proceed with standard detergent and water wash.

References

  • PubChem. (n.d.). 2-Bromo-N,2-dimethylpropanamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (See Chapter 6.C, "Working with Chemicals of High Toxicity"). Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 2-bromo-N,N-dimethylpropionamide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.